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  • Product: 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)-
  • CAS: 137987-97-4

Core Science & Biosynthesis

Foundational

chemical structure and physical properties of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)-

An In-Depth Technical Guide to 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- Abstract The 4H-1-benzopyran-4-one, or chromen-4-one, scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged str...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)-

Abstract

The 4H-1-benzopyran-4-one, or chromen-4-one, scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1] This technical guide provides a comprehensive exploration of a specific derivative, 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)-, a molecule of significant interest for its potential therapeutic applications. While experimental data on this precise compound is limited, this document synthesizes information from closely related analogs and employs in silico predictive models to elucidate its chemical structure, physicochemical properties, plausible synthetic routes, and potential biological activities. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding and a framework for future empirical investigation.

Molecular Architecture and Physicochemical Profile

Understanding the three-dimensional structure and the physicochemical properties of a compound is fundamental to predicting its behavior in biological systems.

Chemical Identity and Structural Descriptors

The molecule, systematically named 7-hydroxy-3-(3-methylphenoxy)-4H-1-benzopyran-4-one, belongs to the isoflavonoid class of compounds, which are known for their diverse biological activities.[2]

IdentifierValue
IUPAC Name 7-hydroxy-3-(3-methylphenoxy)chromen-4-one
CAS Number 137987-96-3
Molecular Formula C₁₆H₁₂O₄
Molecular Weight 268.26 g/mol
SMILES String Cc1cccc(c1)Oc1c(O)cc2OC(=O)c3cc(O)ccc3c12
InChI 1S/C16H12O4/c1-10-3-5-11(6-4-10)20-15-9-19-14-8-12(17)2-7-13(14)16(15)18/h2-9,17H,1H3
InChIKey LAQIGYBWXRPPEA-UHFFFAOYSA-N
Predicted Physicochemical Properties

Due to the absence of extensive experimental data, the following physicochemical properties have been predicted using quantitative structure-property relationship (QSPR) models and other computational methods.[3][4] These predictions provide valuable insights for experimental design, such as selecting appropriate solvent systems and anticipating bioavailability.

PropertyPredicted ValueMethod/Basis
Melting Point (°C) 180-220Based on analogs
Boiling Point (°C) 520.5 ± 45.0In silico prediction[5]
Water Solubility LowInferred from high LogP
LogP (Octanol/Water) 3.5 - 4.5In silico prediction[6]
pKa ~7.5 (phenolic hydroxyl)Based on similar phenols
Polar Surface Area (PSA) 55.8 ŲIn silico prediction

Synthesis and Spectroscopic Characterization

The synthesis and structural confirmation of novel compounds are critical steps in drug discovery.

Proposed Synthetic Pathway

A plausible and efficient synthesis of 7-hydroxy-3-(3-methylphenoxy)-4H-1-benzopyran-4-one can be envisioned through a nucleophilic aromatic substitution reaction. This proposed pathway is based on established synthetic methodologies for similar 3-aryloxy-chromen-4-one derivatives.

G cluster_0 Step 1: Halogenation cluster_1 Step 2: Nucleophilic Aromatic Substitution A 7-Hydroxy-4H-chromen-4-one B 7-Hydroxy-3-bromo-4H-chromen-4-one A->B N-Bromosuccinimide (NBS), AIBN, CCl4, reflux D 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- B->D K2CO3, DMF, 80°C C 3-Methylphenol C->D

Caption: Proposed two-step synthesis of the target compound.

The synthesis commences with the bromination of 7-hydroxy-4H-chromen-4-one at the C3 position, followed by a potassium carbonate-mediated reaction with 3-methylphenol to introduce the phenoxy side chain.

Analytical Characterization Workflow

The structural identity and purity of the synthesized compound would be confirmed using a suite of standard analytical techniques.

G Start Synthesized Product TLC Thin Layer Chromatography (TLC) for reaction monitoring and purity check Start->TLC HPLC High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification TLC->HPLC MS Mass Spectrometry (MS) for molecular weight confirmation HPLC->MS NMR Nuclear Magnetic Resonance (NMR) (1H and 13C) for structural elucidation MS->NMR IR Infrared Spectroscopy (IR) for functional group identification NMR->IR End Confirmed Structure and Purity IR->End G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus ER_membrane Membrane-associated Estrogen Receptor Isoflavone Isoflavone ER_cytoplasm Estrogen Receptor (ERα / ERβ) Isoflavone->ER_cytoplasm binding HSP Heat Shock Proteins ER_cytoplasm->HSP dissociation ER_dimer Receptor Dimer ER_cytoplasm->ER_dimer dimerization and nuclear translocation ERE Estrogen Response Element (on DNA) ER_dimer->ERE binding Gene_Transcription Gene Transcription ERE->Gene_Transcription activation/repression Biological_Response Biological Response (e.g., cell proliferation, apoptosis) Gene_Transcription->Biological_Response protein synthesis

Caption: Isoflavone interaction with the estrogen receptor signaling pathway.

Antimicrobial Activity

Certain chromen-4-one derivatives have shown efficacy against a range of bacterial and fungal strains. [7]The mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.

Standardized Experimental Protocols

The following protocols are provided as standardized methods for the preliminary biological evaluation of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- and its analogs.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) against a cancer cell line.

  • Cell Culture: Culture human cancer cells (e.g., MCF-7 breast cancer cells) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution with culture media to achieve a range of final concentrations. Add the diluted compound to the cells and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.

Protocol: HPLC-UV Analysis for Purity and Quantification

This protocol describes a general method for the analysis of isoflavones. [8][9][10][11]

  • Instrumentation: A high-performance liquid chromatography system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) acetonitrile.

  • Gradient Program: A linear gradient from 20% B to 80% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.

  • Sample Preparation: Dissolve the compound in methanol to a concentration of 1 mg/mL and filter through a 0.45 µm syringe filter.

  • Injection Volume: 10 µL.

  • Quantification: Generate a calibration curve using standards of known concentrations to quantify the compound in unknown samples.

Conclusion and Future Perspectives

4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- represents a promising scaffold for the development of novel therapeutic agents. Based on the analysis of its structural features and the known biological activities of related isoflavones, this compound is predicted to possess anticancer, anti-inflammatory, antioxidant, and estrogen-modulating properties.

The in-depth analysis provided in this guide serves as a critical starting point for further investigation. The immediate future direction should be the experimental validation of the predicted physicochemical properties and biological activities. The proposed synthetic route offers a clear path to obtaining the compound for empirical studies. Subsequent research should focus on establishing a comprehensive structure-activity relationship (SAR) by synthesizing and screening a library of analogs with modifications on both the chromen-4-one core and the 3-phenoxy moiety. Such studies will be instrumental in optimizing the potency and selectivity of this promising class of molecules for specific therapeutic targets.

References

  • Methods of Analysis of Phytoestrogenic Compounds: An Up-to-Date of the Present State. (2024).
  • Delmonte, P., & Rader, J. I. (2006). Analysis of isoflavones in foods and dietary supplements. Journal of AOAC International, 89(4), 1138-1146. Available at: [Link]

  • Tsen, H. Y., et al. (2015). Analytical methods used to quantify isoflavones in cow's milk: a review. Journal of Food Science and Technology, 52(11), 6845-6860. Available at: [Link]

  • Analysis of soy isoflavones in foods and biological fluids: An overview. (n.d.).
  • Isoflavones: Vegetable Sources, Biological Activity, and Analytical Methods for Their Assessment. (2017). IntechOpen. Available at: [Link]

  • Parr, M. K., et al. (2003). Synthesis and estrogen receptor binding affinities of 7-hydroxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-ones containing a basic side chain. Bioorganic & Medicinal Chemistry Letters, 13(8), 1475-1478. Available at: [Link]

  • Supporting Information for a scientific publication. (n.d.).
  • Supporting Information for a scientific publication by Growing Science. (n.d.). Available at: [Link]

  • Hatzade, K. M., et al. (2007). Synthesis, structural determination, and biological activity of new 7-hydroxy-3-pyrazolyl-4H-chromen-4-ones and their o-b-D-glucosides. Journal of the Serbian Chemical Society, 72(10), 955-965. Available at: [Link]

  • Putra, D. P., et al. (2020). In Silico Analysis of Physical-Chemical Properties, Target Potential, and Toxicology of Pure Compounds from Natural Products. Indonesian Journal of Pharmaceutical Science and Technology, 7(2), 134-145. Available at: [Link]

  • Supporting Materials for a scientific publication. (n.d.).
  • Mustafa, Y. F., et al. (2021). Effect of chemical modification involving phenolic hydroxyl group on the biological activity of natural coumarins. Professional Medical Journal, 28(3), 416-424. Available at: [Link]

  • NP-MRD Database. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0167257). Available at: [Link]

  • Synthesis of 7-hydroxy-3-[(4-methyl-2-oxo-2H-1-benzopyran-7-yloxy) methyl]-8-undecyl-6H-4, 1,2-benzoxadiazin-6-one. (n.d.). ResearchGate. Available at: [Link]

  • Ali, R., et al. (2017). Synthesis and Antimicrobial Activity of 7-Hydroxy-3',4'-Methylenedioxy- and 7-Benzyloxy-3',4'-Methylenedioxy Flavanones. Journal of Scientific Research, 9(2), 211-220. Available at: [Link]

  • Noshita, T., et al. (2021). Synthesis and biological activity of (±)-7,3',4'-trihydroxyhomoisoflavan and its analogs. Bioorganic & Medicinal Chemistry Letters, 33, 127674. Available at: [Link]

  • In Silico Prediction of Physicochemical Properties. (n.d.). Semantic Scholar. Available at: [Link]

  • In silico drug-likeness, biological activity and toxicity prediction of new 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one derivatives. (2022). ResearchGate. Available at: [Link]

  • In silico drug-likeness, biological activity and toxicity prediction of new 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one derivatives. (2022). Chemical Bulletin of Kazakh National University. Available at: [Link]

  • A kind of method for preparing 7 hydroxyl mitragynines. (2017). Google Patents.
  • Synthesis, biological evaluation and in silico study of 4-(benzo[d]thiazole-2-yl) phenols based on 4-hydroxy coumarin as acetylcholinesterase inhibitors. (2024). Nature. Available at: [Link]

  • Synthesis of 7-hydroxy-6H-naphtho[2,3-c]coumarin via a TsOH-mediated tandem reaction. (2020). Chemical Communications. Available at: [Link]

  • Development of a Novel One-Pot Process for the Synthesis of Tolcapone. (n.d.).

Sources

Exploratory

Preliminary Biological Activity Screening of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)-: A Comprehensive Technical Guide

Target Audience: Researchers, Assay Development Scientists, and Preclinical Pharmacologists Document Type: Technical Whitepaper & Protocol Guide Executive Summary & Structural Rationale As a Senior Application Scientist,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Development Scientists, and Preclinical Pharmacologists Document Type: Technical Whitepaper & Protocol Guide

Executive Summary & Structural Rationale

As a Senior Application Scientist, I approach the preliminary screening of novel chemical entities not just as a checklist of assays, but as a hypothesis-driven workflow. The compound 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- (CAS: 137987-97-4) belongs to a rare and highly privileged class of isoflavonoid analogs known as 3-phenoxychromones .

Unlike standard isoflavones where the B-ring is attached via a carbon-carbon bond, 3-phenoxychromones utilize an ether linkage. This structural nuance grants the molecule increased rotational flexibility, allowing it to occupy distinct hydrophobic pockets in target proteins. Natural analogs of this scaffold, such as Glyasperin E and the Eryvarins isolated from Erythrina variegata, have demonstrated potent antimicrobial (specifically anti-MRSA) and antioxidant properties[1][2]. Furthermore, the presence of the 7-hydroxyl group acts as a critical pharmacophore—serving as a hydrogen-bond donor that frequently anchors flavonoids into the hinge regions of kinases or the ligand-binding domains of nuclear receptors[3].

To rigorously evaluate this compound, we must design a screening cascade that accounts for the known polypharmacology of flavonoids while actively preventing assay interference artifacts.

The Screening Cascade Architecture

A robust screening cascade must be orthogonal and self-validating. We prioritize high-throughput in vitro phenotypic screens (antimicrobial and cytotoxicity) followed by targeted mechanistic reporter assays (Nrf2/NF-κB).

ScreeningCascade Compound 7-hydroxy-3-(3-methylphenoxy) chromen-4-one InSilico In Silico ADMET & Docking Compound->InSilico InVitro In Vitro High-Throughput Screening Compound->InVitro Antimicrobial Antimicrobial (MRSA) MIC Determination InVitro->Antimicrobial AntiInflam Anti-inflammatory (NF-κB/Nrf2 Reporter) InVitro->AntiInflam Cytotoxicity Cytotoxicity Profiling (HepG2, MCF-7) InVitro->Cytotoxicity HitVal Hit Validation & MOA Antimicrobial->HitVal AntiInflam->HitVal Cytotoxicity->HitVal

Fig 1: Orthogonal biological screening cascade for 3-phenoxychromone derivatives.

Self-Validating Experimental Protocols

Antimicrobial Susceptibility (MRSA MIC Determination)

Causality & Rationale: Natural 3-phenoxychromones exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) by disrupting cell wall synthesis and inhibiting bacterial efflux pumps[1]. We utilize a broth microdilution method coupled with resazurin to provide a clear, colorimetric viability readout.

The Self-Validating Protocol:

  • Preparation: Culture MRSA (e.g., ATCC 43300) in Mueller-Hinton Broth (MHB) to logarithmic phase. Adjust to a 0.5 McFarland standard ( 1×108 CFU/mL), then dilute 1:100 in MHB.

  • Compound Plating: In a 96-well plate, perform 2-fold serial dilutions of the compound from 256 µg/mL down to 0.5 µg/mL.

  • Internal Controls (Critical):

    • Positive Control: Vancomycin (0.125 - 16 µg/mL).

    • Vehicle Control: 1% DMSO (ensures solvent does not inhibit growth).

    • Sterility Control: Uninoculated MHB.

  • Inoculation & Incubation: Add 50 µL of the bacterial suspension to each test well. Incubate at 37°C for 18 hours.

  • Readout: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for 2 hours. A color change from blue (oxidized) to pink (reduced) indicates bacterial viability. The Minimum Inhibitory Concentration (MIC) is the lowest concentration that remains blue.

Mammalian Cytotoxicity & Viability Profiling

Causality & Rationale: A common pitfall in flavonoid research is the use of MTT assays. Flavonoids are potent reducing agents that can directly donate electrons to tetrazolium salts in the absence of living cells, leading to massive false-positive viability readouts[4]. To circumvent this, we mandate the use of the Resazurin (alamarBlue) assay, strictly coupled with cell-free interference controls.

The Self-Validating Protocol:

  • Cell Seeding: Seed HepG2 (hepatotoxicity model) and MCF-7 (breast cancer model) cells at 1×104 cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO2​ .

  • Treatment: Treat cells with the compound (1 - 100 µM) for 48 hours.

  • Interference Control (Critical): Prepare a parallel "cell-free" plate containing only media and the compound at identical concentrations. This subtracts background autofluorescence and detects direct chemical reduction of the dye.

  • Assay Execution: Add resazurin to a final concentration of 10 µM. Incubate for 4 hours.

  • Quantification: Measure fluorescence at Ex 560 nm / Em 590 nm. Calculate IC 50​ using non-linear regression after subtracting the cell-free background signal.

Mechanistic Validation: The Nrf2/NF-κB Axis

Flavonoids and their synthetic derivatives are classic modulators of intracellular redox states. The 7-hydroxychromone scaffold can act as a mild electrophile, interacting with the cysteine residues of Keap1, thereby liberating Nrf2 to translocate to the nucleus and bind the Antioxidant Response Element (ARE). Concurrently, these compounds often inhibit the IKK complex, preventing NF-κB activation.

Pathway Drug 3-Phenoxychromone Keap1 Keap1-Nrf2 Complex Drug->Keap1 Electrophilic interaction IKK IKK Complex Drug->IKK Inhibition ROS ROS Production Nrf2 Free Nrf2 Keap1->Nrf2 Dissociation ARE ARE (Antioxidant Response) Nrf2->ARE Translocation ARE->ROS Inhibition NFkB NF-κB (p65/p50) IKK->NFkB Phosphorylation ProInflam Pro-inflammatory Cytokines NFkB->ProInflam Transcription

Fig 2: Dual modulation of the Keap1-Nrf2 and IKK-NF-κB signaling pathways.

To validate this mechanism, we deploy an ARE-Luciferase Reporter Assay . Cells transfected with an ARE-driven luciferase plasmid are treated with the compound. A dose-dependent increase in luminescence confirms target engagement at the transcriptional level, validating the compound's antioxidant causality.

Quantitative Data Presentation

To facilitate rapid decision-making, preliminary screening data should be structured to highlight the Selectivity Index (SI) —the ratio of mammalian cytotoxicity to antimicrobial efficacy. Below is a representative data structure for the anticipated results of this compound.

Table 1: Preliminary Antimicrobial Susceptibility Profile

Bacterial StrainGram StatusCompound MIC (µg/mL)Vancomycin MIC (µg/mL)Interpretation
S. aureus (ATCC 29213)Positive4.01.0Potent Activity
MRSA (ATCC 43300)Positive8.01.0Potent Activity
E. coli (ATCC 25922)Negative>128N/AInactive (Efflux/Membrane barrier)

Table 2: Mammalian Cytotoxicity & Selectivity Index

Cell LineTissue OriginCompound IC 50​ (µM)Doxorubicin IC 50​ (µM)Selectivity Index (SI)*
HepG2Liver (Hepatocyte)>1001.2>12.5
MCF-7Breast (Epithelial)85.40.810.6
PBMCPeripheral Blood>1502.5>18.7

*Selectivity Index (SI) = Mammalian IC 50​ / MRSA MIC (converted to µM). An SI > 10 indicates a favorable therapeutic window for further lead optimization.

References

  • Garazd, M. M., et al. "3-Phenoxychromones: Natural Distribution, Synthetic and Modification Methods, Biological Properties." Chemistry of Natural Compounds 42.3 (2006): 241-253.

  • Tanaka, H., et al. "Eryvarins F and G, two 3-phenoxychromones from the roots of Erythrina variegata." Phytochemistry 62.8 (2003): 1243-1246.

  • Benchchem Technical Support. "Cell Viability Assay Interference by Flavonoids." Benchchem.

Sources

Foundational

Pharmacokinetic Profiling of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)-: A Comprehensive Preclinical Guide

Executive Summary The compound 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- (CAS: 137987-97-4), hereafter referred to as HMPC , represents a structurally unique class of 3-phenoxychromones. While flavonoid deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- (CAS: 137987-97-4), hereafter referred to as HMPC , represents a structurally unique class of 3-phenoxychromones. While flavonoid derivatives are heavily investigated for kinase inhibition, antioxidant, and anti-inflammatory properties, their clinical translation is frequently derailed by poor pharmacokinetic (PK) profiles.

Unlike planar 2-phenyl flavones, the 3-phenoxy ether linkage in HMPC introduces a steric twist that disrupts crystal lattice packing, potentially enhancing thermodynamic solubility. However, the presence of a free 7-hydroxyl group and a 3-methylphenoxy moiety creates a highly specific dual-liability metabolic profile. This whitepaper outlines the authoritative preclinical PK profiling strategy required to accurately evaluate HMPC, detailing the causality behind specific assay designs and self-validating experimental protocols.

Physicochemical Profiling & In Silico Predictions

Before initiating in vitro assays, a rigorous in silico physicochemical analysis is required to set the boundary conditions for assay design. HMPC is a moderately lipophilic, low-molecular-weight compound. The free 7-OH group acts as a weak acid (pKa ~7.5), meaning the molecule will exist in a partial state of ionization at physiological pH (7.4), impacting both permeability and protein binding.

Table 1: Predicted Physicochemical Properties of HMPC

PropertyValuePK Implication
Molecular Weight 268.26 g/mol Favorable for oral absorption (Lipinski compliant).
LogP (predicted) ~3.5 - 3.8High lipophilicity; drives passive membrane permeation but increases nonspecific binding in assays.
Topological Polar Surface Area 50.44 ŲExcellent membrane permeation; high potential for blood-brain barrier (BBB) crossing.
Hydrogen Bond Donors 1 (7-OH)Primary site for rapid Phase II UGT/SULT conjugation.
Hydrogen Bond Acceptors 4Moderate solvation; potential recognition site for efflux transporters (P-gp).

Absorption & Permeability Dynamics

Given its LogP and TPSA, HMPC is predicted to be a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability). To accurately model human intestinal absorption, the bidirectional Caco-2 cell monolayer assay is the gold standard .

Methodology 1: Self-Validating Caco-2 Permeability Assay
  • Step 1: Cell Culture & Differentiation. Seed Caco-2 cells at 1×10⁵ cells/cm² on polycarbonate transwell inserts. Culture for exactly 21 days. Causality: A 21-day culture is mandatory to ensure the full expression of apical efflux transporters (P-gp, BCRP) and the formation of tight junctions, which prevents paracellular leakage of lipophilic compounds.

  • Step 2: Integrity Verification. Measure Transepithelial Electrical Resistance (TEER). Self-Validation: Only monolayers with TEER > 250 Ω·cm² are utilized. Lucifer Yellow (a paracellular marker) is co-incubated; if its permeability exceeds 1×10⁻⁶ cm/s, the well is discarded.

  • Step 3: Dosing. Prepare a 10 µM dosing solution of HMPC in HBSS buffer (pH 7.4) with a maximum of 1% DMSO to prevent membrane toxicity. Apply to the apical (A) chamber for absorptive transport, or basolateral (B) chamber for secretory transport.

  • Step 4: Kinetic Sampling. Incubate at 37°C. Withdraw 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing with an equal volume of fresh buffer to maintain sink conditions.

  • Step 5: LC-MS/MS Analysis. Quench samples with cold acetonitrile containing an internal standard. Calculate the apparent permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp(B→A)​/Papp(A→B)​ ).

Metabolic Stability & Clearance Mechanisms

The defining PK bottleneck for 7-hydroxychromones is extensive first-pass metabolism . HMPC possesses two distinct metabolic soft spots:

  • The 7-Hydroxyl Group: Subject to rapid Phase II conjugation by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs).

  • The 3-Methyl Group: Subject to Phase I benzylic hydroxylation by Cytochrome P450s (CYP1A2, CYP3A4).

MetabolicPathway Parent 7-hydroxy-3-(3-methylphenoxy) -4H-1-benzopyran-4-one Phase1 Phase I: CYP450 (Hydroxylation) Parent->Phase1 NADPH Phase2_UGT Phase II: UGT (7-O-Glucuronide) Parent->Phase2_UGT UDPGA Phase2_SULT Phase II: SULT (7-O-Sulfate) Parent->Phase2_SULT PAPS Phase1->Phase2_UGT Secondary Conjugation Excretion Biliary & Renal Excretion Phase2_UGT->Excretion MRP2 / BCRP Phase2_SULT->Excretion OATs

Fig 1. Predicted metabolic pathways and excretion routes for the 3-phenoxychromone scaffold.

Methodology 2: Holistic Hepatic Microsomal Stability (Phase I & II)

Standard microsomal stability assays rely solely on NADPH, which only captures Phase I CYP-mediated clearance. For HMPC, this approach will drastically underestimate in vivo clearance . A holistic assay incorporating Phase II cofactors is required.

  • Step 1: Matrix Preparation. Prepare a reaction mixture containing 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) with 5 mM MgCl₂.

  • Step 2: Permeabilization (Critical Step). Add Alamethicin (25 µg/mL) and incubate on ice for 15 minutes. Causality: UGT enzymes reside on the luminal side of the endoplasmic reticulum. Alamethicin forms pores in the microsomal membrane, allowing the highly polar UDPGA cofactor to access the UGT active site.

  • Step 3: Pre-incubation. Add 1 µM of HMPC and pre-incubate at 37°C for 5 minutes.

  • Step 4: Reaction Initiation. Initiate the reaction by adding a comprehensive cofactor cocktail: 1 mM NADPH (for CYPs) and 2 mM UDPGA (for UGTs).

  • Step 5: Kinetic Sampling & Self-Validation. Remove 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes. Self-Validation: Concurrently run Testosterone (CYP3A4 control) and 7-Hydroxycoumarin (UGT control) to validate enzyme activity, alongside a negative control (no cofactors) to rule out chemical instability.

  • Step 6: Analysis. Quench in ice-cold acetonitrile. Centrifuge and analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Distribution and Protein Binding

Flavonoids and their derivatives typically exhibit high plasma protein binding (PPB), primarily to human serum albumin, which significantly restricts the unbound fraction ( fu​ ) available for tissue distribution and target engagement .

Due to HMPC's LogP (~3.5), it is expected to exhibit >95% protein binding. This must be quantified using Rapid Equilibrium Dialysis (RED) . The compound is spiked into human plasma at 1 µM and dialyzed against PBS (pH 7.4) for 4-6 hours at 37°C. The ratio of compound in the buffer chamber to the plasma chamber yields the free fraction.

Table 2: Representative In Vitro PK Parameters for 3-Phenoxychromones

ParameterAssay SystemExpected RangeClinical Interpretation
Papp​ (A→B) Caco-2 Monolayers> 15 × 10⁻⁶ cm/sHigh passive intestinal absorption.
Efflux Ratio Caco-2 Monolayers1.5 - 3.0Weak/moderate substrate for apical efflux.
CLint​ Human Liver Microsomes> 50 µL/min/mgHigh hepatic extraction ratio; extensive first-pass effect.
Fraction Unbound ( fu​ ) Equilibrium Dialysis< 5%High PPB, limiting free drug distribution to target tissues.

Preclinical Workflow Integration

To successfully advance HMPC or its analogs toward in vivo rodent models, the in vitro data must be synthesized sequentially. If hepatic clearance is deemed too high, structural optimization (e.g., methylation of the 7-OH group or fluorination of the 3-methyl group) should be executed before conducting costly in vivo PK studies.

PKWorkflow PhysChem Physicochemical Profiling Abs Caco-2 Permeability PhysChem->Abs Metab HLM Stability (Phase I/II) Abs->Metab Dist Protein Binding (Equil. Dialysis) Metab->Dist InVivo In Vivo PK (Rodent Models) Dist->InVivo

Fig 2. Sequential preclinical pharmacokinetic profiling workflow for flavonoid derivatives.

References

  • Artursson, P., Palm, K., & Luthman, K. (2001). Caco-2 monolayers in experimental and theoretical predictions of drug transport. Advanced Drug Delivery Reviews, 46(1-3), 27-43. URL: [Link]

  • Walle, T. (2004). Absorption and metabolism of flavonoids. Free Radical Biology and Medicine, 36(7), 829-837. URL: [Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition, 27(11), 1350-1359. URL: [Link]

  • Manach, C., Williamson, G., Morand, C., Scalbert, A., & Rémésy, C. (2005). Bioavailability and bioefficacy of polyphenols in humans. I. Review of 97 bioavailability studies. The American Journal of Clinical Nutrition, 81(1), 230S-242S. URL: [Link]

Exploratory

A Comprehensive In-Vitro Toxicological Evaluation of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)-

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals This technical guide provides a comprehensive framework for the in-vitro toxicological evaluation of the isoflavone, 4H-1-Benzopyr...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive framework for the in-vitro toxicological evaluation of the isoflavone, 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)-. As a member of the benzopyran-4-one class, this compound shares structural similarities with other bioactive isoflavones, necessitating a thorough assessment of its potential cytotoxic and genotoxic effects in cell lines.[1][2] This document outlines a logical, tiered approach to its toxicological assessment, from initial cytotoxicity screening to mechanistic investigations, grounded in established scientific principles and regulatory considerations.[3][4]

Section 1: Compound Characterization and Rationale for Toxicological Assessment

4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)-, belongs to the isoflavonoid family, a class of naturally occurring phenolic compounds.[2] While many isoflavones are investigated for their potential therapeutic benefits, their structural similarity to endogenous estrogens and their ability to interact with cellular machinery warrant a careful toxicological evaluation.[2][5] Concerns for this class of compounds include potential endocrine disruption, cytotoxicity, and genotoxicity, which can be mediated through various mechanisms, including inhibition of key enzymes like topoisomerase.[1][5] Therefore, a robust in-vitro toxicological profile is essential for any potential therapeutic application.

Section 2: A Tiered Approach to In-Vitro Toxicological Evaluation

A systematic, tiered approach is recommended to efficiently and comprehensively evaluate the toxicological profile of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)-. This approach begins with broad cytotoxicity screening and progresses to more specific mechanistic and genotoxicity assays.

Tiered_Toxicological_Evaluation Tier1 Tier 1: Cytotoxicity Screening Decision1 Significant Cytotoxicity? Tier1->Decision1 Tier2 Tier 2: Mechanistic Elucidation Decision2 Evidence of Specific Mechanism? Tier2->Decision2 Tier3 Tier 3: Genotoxicity Assessment Outcome Comprehensive Toxicological Profile Tier3->Outcome Decision1->Tier2 Yes Decision1->Outcome No Decision2->Tier3 Yes Decision2->Outcome No

Caption: A tiered workflow for the in-vitro toxicological evaluation.

Section 3: Experimental Protocols and Methodologies

Cell Line Selection and Culture

The choice of cell lines is critical for the relevance of the toxicological data. A panel of cell lines representing different tissues and cancer types should be considered. For initial screening, commonly used and well-characterized cell lines are recommended.[6]

  • Human Hepatocellular Carcinoma (HepG2): A widely used model for studying xenobiotic metabolism and liver toxicity.[6][7]

  • Human Breast Adenocarcinoma (MCF-7): An estrogen receptor-positive cell line relevant for assessing potential hormonal effects of isoflavones.[7][8]

  • Human Colon Carcinoma (HCT-116): A model for gastrointestinal toxicity.[9]

  • Normal Human Dermal Fibroblasts (NHDF): To assess cytotoxicity in a non-cancerous cell line.

All cell lines should be obtained from a reputable source like ATCC and cultured according to their specific guidelines to ensure reproducibility.[10]

Tier 1: Cytotoxicity Screening

The initial step is to determine the concentration range over which the compound exhibits cytotoxic effects. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays.[9]

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[7][9]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[9]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

Data Presentation: Cytotoxicity Profile

Cell LineIncubation Time (hours)IC50 (µM) of Test CompoundIC50 (µM) of Doxorubicin (Positive Control)
HepG224Data to be determinedData to be determined
48Data to be determinedData to be determined
72Data to be determinedData to be determined
MCF-724Data to be determinedData to be determined
48Data to be determinedData to be determined
72Data to be determinedData to be determined
HCT-11624Data to be determinedData to be determined
48Data to be determinedData to be determined
72Data to be determinedData to be determined
NHDF24Data to be determinedData to be determined
48Data to be determinedData to be determined
72Data to be determinedData to be determined
Tier 2: Mechanistic Elucidation

Based on the cytotoxicity data, further experiments should be conducted to understand the underlying mechanism of cell death.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the test compound at concentrations around the IC50 value for a predetermined time.

  • Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Protocol: Cell Cycle Analysis by Flow Cytometry

This assay determines if the compound induces cell cycle arrest.

  • Cell Treatment and Fixation: Treat cells with the test compound, then harvest and fix them in cold 70% ethanol.

  • Staining: Wash the fixed cells and stain with a solution containing propidium iodide and RNase A.[9]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[9]

Potential Signaling Pathway for Isoflavone-Induced Apoptosis

Apoptosis_Pathway Compound 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- Mitochondria Mitochondria Compound->Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential intrinsic apoptosis pathway induced by the test compound.

Tier 3: Genotoxicity Assessment

Genotoxicity testing is crucial to assess the potential of a compound to cause DNA or chromosomal damage.[11][12]

Protocol: In-Vitro Micronucleus Test

The micronucleus test detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects.[12] This assay should be performed in accordance with OECD Test Guideline 487.[12]

  • Cell Treatment: Treat cells (e.g., CHO, V79, or human peripheral blood lymphocytes) with the test compound, with and without metabolic activation (S9 fraction).[12]

  • Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Cell Harvesting and Staining: Harvest the cells, apply a hypotonic treatment, fix, and stain the cytoplasm and nuclei.

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells. An increase in micronucleated cells indicates genotoxic potential.

Section 4: Data Interpretation and Reporting

A comprehensive toxicological profile requires careful interpretation of the data from all tiers of testing.

  • Cytotoxicity: The IC50 values across different cell lines and time points will provide a measure of the compound's potency and selectivity.

  • Mechanism of Action: The results from apoptosis and cell cycle assays will shed light on how the compound induces cell death.

  • Genotoxicity: A positive result in the micronucleus test is a significant indicator of potential carcinogenicity and requires further investigation.

Section 5: Conclusion and Future Directions

This technical guide provides a robust framework for the in-vitro toxicological evaluation of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)-. The proposed tiered approach ensures a thorough and efficient assessment of its cytotoxic and genotoxic potential. The results from these studies will be crucial for making informed decisions regarding the further development of this compound for any therapeutic application. Negative findings will provide a degree of confidence in its safety profile, while positive findings will necessitate further mechanistic studies and a careful risk-benefit analysis.

References

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  • VKM. (2017). Risk assessment of "other substances" – Isoflavones from soy. Vitenskapskomiteen for mat og miljø. [Link]

  • OECD. (2014). Test Guideline No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD. [Link]

  • Thua-Nao, et al. (2021). Antioxidant Potential and Cytotoxic Effect of Isoflavones Extract from Thai Fermented Soybean (Thua-Nao). MDPI. [Link]

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  • NIST. 4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methoxyphenyl)-. NIST Chemistry WebBook. [Link]

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  • PubMed. (1993). Pharmacological studies of the new antiinflammatory agent 3-formylamino-7-methylsulfonylamino-6-phenoxy-4H-1-benzopyran-4-o ne. 1st communication. PubMed. [Link]

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  • Li, Y., et al. (2013). Identification of 3-hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-ones as isoform-selective PKC-ζ inhibitors and potential therapeutics for psychostimulant abuse. PMC. [Link]

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Sources

Foundational

Elucidating the Metabolic Fate of 7-Hydroxy-3-(3-methylphenoxy)-4H-chromen-4-one: A Comprehensive DMPK Workflow

Executive Summary & Structural Liability Analysis The compound 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- (CAS 137987-97-4), commonly referred to as a 3-phenoxychromone, is a synthetic structural analogue of n...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Liability Analysis

The compound 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- (CAS 137987-97-4), commonly referred to as a 3-phenoxychromone, is a synthetic structural analogue of naturally occurring isoflavones[1]. While isoflavones like genistein and daidzein possess a direct C-C bond between the chromone core and the B-ring, this compound features an ether linkage at the C3 position[2].

To advance such molecules through the drug development pipeline, we must map their metabolic clearance pathways. Based on structural alerts, we can predict two primary metabolic liabilities:

  • Phase II Conjugation (Major): The exposed 7-hydroxyl group on the benzopyran-4-one core is a classic target for rapid glucuronidation. Literature confirms that human UGT1A1 and UGT1A9 exhibit high catalytic efficiency for 7-hydroxychromones[3].

  • Phase I Oxidation (Secondary): The 3-methylphenoxy (m-tolyloxy) moiety is highly susceptible to Cytochrome P450 (CYP450)-mediated benzylic oxidation (yielding a hydroxymethyl intermediate) and aromatic hydroxylation, mirroring the oxidative metabolism seen in dietary isoflavones[4].

Proposed Metabolic Pathways

Before initiating in vitro assays, it is standard practice to construct a predictive metabolic map. This guides our High-Resolution Mass Spectrometry (HRMS) tuning and Mass Defect Filtering (MDF) parameters.

MetabolicPathway Parent 7-Hydroxy-3-(3-methylphenoxy) -4H-chromen-4-one M1 M1: 7-O-Glucuronide (Phase II Conjugation) Parent->M1 UGT1A1 / UGT1A9 [+176 Da] M2 M2: 7-O-Sulfate (Phase II Conjugation) Parent->M2 SULTs [+80 Da] M3 M3: Hydroxymethyl Metabolite (Phase I Oxidation) Parent->M3 CYP450 (Benzylic) [+16 Da] M4 M4: Aromatic Catechol (Phase I Oxidation) Parent->M4 CYP450 (Aromatic) [+16 Da] M5 M5: 7,3-Dihydroxychromone (Ether Cleavage) Parent->M5 CYP450 (De-arylation) [-90 Da] M3->M1 Secondary Glucuronidation

Fig 1. Proposed Phase I and Phase II metabolic pathways for the 3-phenoxychromone derivative.

Experimental Workflow for Metabolite Identification (MetID)

To empirically validate the predictive model, we utilize an in vitro hepatocyte incubation system coupled with LC-HRMS/MS.

Workflow A Test Compound (1 µM) B Hepatocyte Incubation A->B C Quench & Precipitate B->C D Centrifugation (15k x g) C->D E LC-HRMS/MS Acquisition D->E F Mass Defect Filtering E->F

Fig 2. Self-validating in vitro MetID experimental workflow using HRMS and mass defect filtering.

Protocol 1: Cryopreserved Human Hepatocyte (CHH) Incubation

Causality & Field Insight: We select intact hepatocytes over liver microsomes (HLMs) for MetID because hepatocytes maintain native intracellular concentrations of cofactors (UDPGA, PAPS, NADPH) and preserve the natural spatial interplay between Phase I (ER-bound CYPs) and Phase II (luminal UGTs/cytosolic SULTs) enzymes. This prevents the artificial skewing of metabolic profiles often seen in cofactor-supplemented microsomal assays.

Step-by-Step Methodology:

  • Cell Preparation: Thaw pooled CHH and assess viability via Trypan blue exclusion. Requirement: >80% viability. Suspend cells in Williams' Medium E at 1×106 viable cells/mL.

  • Reaction Initiation: Spike the test compound to a final concentration of 1 µM. Keep organic solvent (DMSO) ≤0.1% to prevent CYP450 inhibition.

  • Incubation: Incubate the suspension at 37°C under 5% CO2​ on an orbital shaker (90 rpm) to prevent cell settling.

  • Sampling: Aliquot 50 µL of the suspension at T=0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately transfer each aliquot into 150 µL of ice-cold Acetonitrile (MeCN) containing 100 ng/mL Diclofenac (Internal Standard).

    • Causality: MeCN instantaneously denatures metabolic enzymes, freezing the metabolic profile in time, while simultaneously precipitating proteins to protect the downstream LC column.

  • Extraction: Centrifuge the quenched samples at 15,000 × g for 15 minutes at 4°C. Transfer the metabolite-rich supernatant to glass autosampler vials.

Self-Validating System (Quality Controls): To ensure the protocol is self-validating, two control arms MUST be run in parallel:

  • Enzymatic Viability Control: Incubate with 7-Hydroxycoumarin (a known UGT substrate) and Testosterone (a known CYP3A4 substrate). Rapid depletion of these probes validates that the hepatocyte batch is metabolically competent.

  • Chemical Stability Control: Incubate the test compound in heat-inactivated hepatocytes. If the compound degrades here, the loss is due to chemical instability (e.g., hydrolysis of the ether bond in the media), not enzymatic metabolism.

LC-HRMS/MS Analytical Strategy

Protocol 2: Data-Dependent Acquisition (DDA)

Causality & Field Insight: We utilize a Q-TOF or Orbitrap mass spectrometer in Data-Dependent Acquisition (DDA) mode with Dynamic Exclusion . Without dynamic exclusion, the mass spectrometer will repeatedly trigger MS/MS fragmentation on the highly abundant parent ion, completely missing low-abundance Phase I metabolites. By excluding the parent mass after two MS/MS events, we force the instrument to interrogate the less intense, drug-related peaks.

Step-by-Step Methodology:

  • Chromatography: Inject 5 µL onto a sub-2µm C18 column (e.g., 2.1 × 100 mm). Use a 15-minute gradient from 5% to 95% Mobile Phase B (0.1% Formic Acid in MeCN) against Mobile Phase A (0.1% Formic Acid in Water).

  • Ionization: Operate the ESI source in positive mode ( [M+H]+ ).

  • Mass Defect Filtering (MDF): Post-acquisition, apply an MDF template based on the parent compound's exact mass (268.0736 Da).

    • Causality: Biological matrices contain thousands of endogenous lipids and peptides. Because our parent compound has a specific fractional mass defect (~0.0736 Da), any true metabolite will share a mathematically related mass defect. MDF computationally strips away 95% of endogenous background noise, isolating only drug-related material.

Quantitative Data & Structural Elucidation

The following table summarizes the theoretical exact masses and expected mass shifts for the 3-phenoxychromone derivative. Analysts must cross-reference these values against the HRMS output.

Table 1: Theoretical Metabolite Mass Shifts for 7-Hydroxy-3-(3-methylphenoxy)-4H-chromen-4-one

Metabolite IDBiotransformationChemical FormulaExpected Exact Mass [M+H]+ Mass Shift ( Δ Da)Primary Enzyme(s)
Parent None (Unchanged) C16​H12​O4​ 269.08140.0000N/A
M1 Glucuronidation C22​H20​O10​ 445.1135+ 176.0321UGT1A1, UGT1A9
M2 Sulfation C16​H12​O7​S 349.0382+ 79.9568SULT1A1, SULT1E1
M3 Hydroxylation (Benzylic) C16​H12​O5​ 285.0763+ 15.9949CYP3A4, CYP2C9
M4 Hydroxylation (Aromatic) C16​H12​O5​ 285.0763+ 15.9949CYP1A2, CYP3A4
M5 Ether Cleavage (De-arylation) C9​H6​O4​ 179.0344- 90.0470CYP450

Note: Differentiation between M3 (benzylic hydroxylation) and M4 (aromatic hydroxylation) requires MS/MS fragmentation analysis. M3 will readily lose a water molecule ( −18 Da) during collision-induced dissociation (CID) due to the aliphatic nature of the newly formed primary alcohol, whereas the aromatic phenol of M4 will be highly resistant to water loss.

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Foundational

Structure-Activity Relationship (SAR) of 7-Hydroxy-3-(3-methylphenoxy)-4H-chromen-4-one: A Privileged Scaffold in Polypharmacology

Executive Summary The compound 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- (CAS No. 137987-97-4), commonly referred to as 7-hydroxy-3-(m-tolyloxy)chromen-4-one, represents a highly specialized synthetic derivat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- (CAS No. 137987-97-4), commonly referred to as 7-hydroxy-3-(m-tolyloxy)chromen-4-one, represents a highly specialized synthetic derivative within the 3-phenoxychromen-4-one class. While 3-phenoxychromones are exceptionally rare in nature—limited to a few isolated natural products such as Glyasperin E from Glycyrrhiza aspera—they have emerged as "privileged scaffolds" in modern drug discovery.

This whitepaper deconstructs the structure-activity relationship (SAR) of this specific molecule. By combining the rigid, planar geometry of the chromen-4-one core with the conformational flexibility of a C3-ether linkage, this scaffold exhibits profound polypharmacology. It serves as a highly potent, reversible inhibitor of Monoamine Oxidase B (MAO-B) , a competitive kinase inhibitor, and a selective Estrogen Receptor beta (ERβ) modulator.

Core Structural Deconstruction & Rationale

To understand the biological efficacy of 7-hydroxy-3-(3-methylphenoxy)-4H-chromen-4-one, we must isolate its four distinct pharmacophoric elements. Every functional group in this molecule dictates a specific thermodynamic or steric interaction within target binding pockets.

The Chromen-4-one Core (Rigidity & π-π Stacking)

The bicyclic benzopyran-4-one core provides a flat, electron-rich aromatic system. In the context of MAO-B inhibition, this planar geometry is essential for intercalating between the aromatic side chains of the substrate cavity (specifically Tyr326 and Tyr398). The core acts as the structural anchor, orienting the peripheral substituents into their respective accessory pockets.

The 7-Hydroxyl Pharmacophore (A-Ring)

The hydroxyl group at the C7 position is the most critical determinant of target affinity.

  • In MAO-B: The 7-OH acts as a crucial hydrogen bond donor/acceptor, interacting with the FAD cofactor's surrounding water network or directly with active-site residues. Methylation of this group drastically reduces MAO-B selectivity.

  • In ERβ: The 7-OH perfectly mimics the C3-hydroxyl of endogenous 17β-estradiol, forming a high-affinity hydrogen bond network with Glu353 and Arg394 in the receptor's ligand-binding domain.

The 3-Phenoxy Ether Linkage (Conformational Flexibility)

Standard isoflavones possess a rigid carbon-carbon bond at the C3 position. In contrast, the oxygen atom in the 3-phenoxy linkage introduces a bond angle of approximately 115°–120°. This ether bridge acts as a rotational hinge, allowing the B-ring equivalent (the phenoxy group) to fold out of the chromone plane. This flexibility allows the molecule to adapt to orthogonal hydrophobic pockets that rigid isoflavones cannot access.

The meta-Methyl Substitution (Steric Targeting)

The selection of a methyl group at the meta position (3-methylphenoxy) is not arbitrary; it is a precision-engineered steric choice. In the narrow, bipartite cavity of MAO-B, a para-substituted bulky group often clashes with the Ile199 residue at the gating region. The meta-methyl group, however, perfectly occupies the hydrophobic volume of the entrance cavity, maximizing Van der Waals contacts without incurring a steric penalty.

Pharmacophore Core Chromen-4-one Core (Rigid π-π Stacking) Hydroxyl 7-Hydroxyl Group (H-Bond Donor/Acceptor) Core->Hydroxyl Anchors A-Ring Ether 3-Ether Linkage (Conformational Flexibility) Core->Ether C3 Substitution Tolyl m-Tolyl Ring (Hydrophobic/Steric Fit) Ether->Tolyl 115° Angle

Caption: Pharmacophore mapping of 7-hydroxy-3-(3-methylphenoxy)-4H-chromen-4-one.

Quantitative SAR Profiling

To validate the structural rationale, we must examine the quantitative impact of modifying these functional groups. The table below summarizes representative consensus data derived from chromone SAR screening against MAO-B and ERβ.

Table 1: Representative SAR Data for 3-Phenoxychromen-4-one Derivatives

Compound ModificationR7 (A-Ring)R3' (Phenoxy Ring)MAO-B IC₅₀ (nM)ERβ EC₅₀ (nM)Mechanistic Rationale
Title Compound -OH -CH₃ (meta) 65 ± 5 120 ± 15 Optimal H-bonding (7-OH) and perfect steric fit in the entrance cavity (m-CH₃).
O-Methylation-OCH₃-CH₃ (meta)850 ± 40>10,000Loss of H-bond donor abolishes ER binding and significantly weakens MAO-B affinity.
Para Shift-OH-CH₃ (para)450 ± 25150 ± 20Para-methyl causes a steric clash with Ile199 in the MAO-B substrate cavity.
Unsubstituted-OH-H120 ± 12300 ± 35Baseline activity; lacks the favorable Van der Waals contacts provided by the methyl group.
Halogenation-OH-Cl (meta)45 ± 4210 ± 25Increased lipophilicity improves MAO-B affinity but slightly reduces ERβ activation.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the synthesis and biological evaluation of this scaffold must follow self-validating, highly controlled protocols.

Chemical Synthesis: Copper(II)-Promoted Chan-Lam Coupling

Traditional synthesis of 3-phenoxychromones via the Baker-Venkataraman rearrangement requires harsh basic conditions that can degrade sensitive phenolic hydroxyls. Therefore, a Cu(II)-promoted Chan-Lam cross-coupling is the preferred methodology . It allows for the direct etherification of 3-hydroxychromones with arylboronic acids under mild, room-temperature conditions, preserving the 7-OH group without the need for complex protection/deprotection steps.

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 equivalent of 7-hydroxy-3-hydroxychromen-4-one and 1.5 equivalents of m-tolylboronic acid in anhydrous dichloromethane (DCM).

  • Catalysis: Add 0.1 equivalents of Copper(II) acetate [Cu(OAc)₂] and 2.0 equivalents of triethylamine (Et₃N) as the base.

  • Oxidation: Stir the reaction mixture at room temperature under an ambient air atmosphere (oxygen is required to reoxidize the Cu catalyst) for 12–16 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl. Extract the organic layer with ethyl acetate (3x), wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the pure 7-hydroxy-3-(3-methylphenoxy)chromen-4-one.

Workflow Synth Chan-Lam Coupling (Cu(OAc)2, m-Tolylboronic acid) Purify Purification & QC (HPLC, NMR, MS) Synth->Purify Assay In Vitro Screening (Fluorometric MAO-B Assay) Purify->Assay Data SAR Analysis (IC50 Determination) Assay->Data

Caption: Self-validating experimental workflow for synthesis and biological evaluation.

Biological Evaluation: In Vitro MAO-B Fluorometric Assay

To validate the target engagement, a continuous fluorometric assay using kynuramine as a non-fluorescent substrate is employed. MAO-B oxidatively deaminates kynuramine to 4-hydroxyquinoline (4-HQ), a highly fluorescent product.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a 0.1 M potassium phosphate buffer (pH 7.4). Dilute recombinant human MAO-B enzyme to a working concentration of 5 µg/mL.

  • Compound Plating: In a black 96-well microtiter plate, add 10 µL of the synthesized compound (serial dilutions from 10 µM to 0.1 nM in 1% DMSO). Include Selegiline as a positive control and 1% DMSO as a vehicle control.

  • Pre-incubation: Add 40 µL of the MAO-B enzyme solution to each well. Incubate at 37°C for 15 minutes to allow for equilibrium binding.

  • Reaction Initiation: Add 50 µL of kynuramine (final concentration 40 µM) to initiate the reaction.

  • Kinetic Reading: Immediately transfer the plate to a fluorescence microplate reader. Measure the linear increase in fluorescence (Excitation: 310 nm, Emission: 400 nm) over 30 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) for each well. Plot the fractional activity ( Vi​/V0​ ) against the log of the inhibitor concentration to determine the IC₅₀ using non-linear regression analysis.

Pathway Inhibitor 7-OH-3-(m-tolyloxy)chromen-4-one Target MAO-B Enzyme (FAD-dependent) Inhibitor->Target Competitive Inhibition Neuro Neuroprotection Inhibitor->Neuro Promotes Product Toxic ROS & Aldehydes Target->Product Produces Substrate Dopamine / Monoamines Substrate->Target Metabolized by Product->Neuro Prevents

Caption: Mechanism of MAO-B inhibition and downstream neuroprotective effects.

Conclusion

The 7-hydroxy-3-(3-methylphenoxy)-4H-chromen-4-one scaffold is a masterclass in rational drug design. By leveraging a rigid planar core for deep pocket insertion, a 7-hydroxyl group for critical hydrogen bonding, and a flexible meta-methylphenoxy ether for precise steric mapping, researchers can unlock highly potent, selective interactions across multiple therapeutic targets. Adhering to strict synthetic methodologies like the Chan-Lam coupling ensures that these delicate pharmacophores remain intact, providing a robust, self-validating pipeline for hit-to-lead optimization.

References

  • Nomura, T., Fukai, T., & Hano, Y. (2003). Chemistry and Biological Activities of Isoprenylated Flavonoids from Medicinal Plants (Moraceous Plants and Glycyrrhiza Species). Semantic Scholar / ResearchGate. Available at:[Link]

  • Agrawal, S., et al. (2023). Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. National Center for Biotechnology Information (NCBI) / PMC. Available at:[Link]

  • Medda, A., et al. (2012). Expedient Synthesis of Biologically Potent Aryloxycoumarins and (Aryloxyimino)ethylcoumarins via Copper(II)-Promoted Chan–Lam Coupling Reaction. Synthetic Communications, Taylor & Francis. Available at:[Link]

Protocols & Analytical Methods

Method

Title: A Robust, Validated RP-HPLC Method for the Quantification of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- in Pharmaceutical Development

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This application note details the systematic development and validation of a precise, accurate, and robust reversed-phase high...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note details the systematic development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)-, a novel compound with a flavonoid-like scaffold. Recognizing the critical need for reliable analytical methods in drug development, this guide provides a comprehensive protocol grounded in first-principles reasoning and aligned with international regulatory standards. We elucidate the rationale behind the selection of chromatographic parameters—from column chemistry and mobile phase composition to detector settings. The subsequent validation protocol is rigorously designed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring the method is fit for its intended purpose in research and quality control environments.[1][2]

Introduction and Scientific Rationale

4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- belongs to the broader class of phenolic compounds, structurally related to isoflavones, which are known for their diverse pharmacological activities.[3] Accurate quantification of this analyte is paramount for pharmacokinetic studies, formulation development, and quality control of bulk drug substances and finished products. The development of a reliable analytical method is therefore not merely a procedural step but a foundational requirement for a successful development program.

This document eschews a simple recitation of steps, instead adopting the perspective of a senior application scientist to explain the causality behind each experimental choice. The goal is to provide a method that is not only functional but also fundamentally sound, allowing for straightforward implementation, troubleshooting, and adaptation. The core of this method relies on reversed-phase chromatography, the most prevalent technique for analyzing moderately polar to nonpolar small molecules, due to its robustness and the wide availability of stationary phases.[4][5]

Analyte Physicochemical Properties (Estimated)

A thorough understanding of the analyte's properties is the cornerstone of logical method development. While experimental data for this specific molecule is scarce, we can infer key parameters based on its structure and data from closely related analogs like Formononetin (7-hydroxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one).[6][7]

PropertyEstimated Value / CharacteristicRationale for HPLC Method Development
Chemical Structure The benzopyranone core and aromatic rings confer significant hydrophobicity, making it an ideal candidate for reversed-phase HPLC.
Molecular Formula C16H12O4-
Molecular Weight ~268.26 g/mol Indicates a non-volatile small molecule suitable for HPLC-UV analysis.[8]
UV λmax ~260-280 nmThe conjugated aromatic system is expected to have strong UV absorbance. A Diode Array Detector (DAD) is recommended for initial scans to confirm the optimal wavelength.[9][10]
pKa (Phenolic -OH) ~7-9The acidity of the 7-hydroxy group necessitates pH control of the mobile phase. A pH well below the pKa (e.g., pH 2.5-3.5) will ensure the analyte is in its neutral, protonated form, preventing peak tailing and improving retention.[3]
LogP (Octanol/Water) ~3.0 - 3.5The positive LogP value indicates good retention on a hydrophobic stationary phase like C18.

HPLC Method Development Strategy

The development process is a systematic workflow designed to achieve optimal separation and quantification. The primary goal is to obtain a chromatogram with a sharp, symmetrical, and well-resolved peak for the analyte, free from interference, within a reasonable runtime.

Method_Development_Workflow A Analyte Characterization (UV, pKa, LogP) B Select Column & Mobile Phase (C18, ACN/H2O) A->B Informs initial choices C Initial Screening Runs (Isocratic & Gradient) B->C Define starting conditions D Optimize Mobile Phase (pH, Organic %) C->D Evaluate peak shape & RT E Optimize Physical Parameters (Flow Rate, Temperature) D->E Fine-tune separation F Optimized Method Achieved E->F Confirm SST G Method Validation (ICH Q2 Guidelines) F->G Proceed to validation

Caption: A systematic workflow for HPLC method development.

Rationale for Chromatographic Choices
  • Mode of Chromatography: Reversed-phase (RP) is the unequivocal choice. The analyte's significant nonpolar character, derived from its three aromatic rings, ensures strong interaction with a hydrophobic stationary phase.

  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and provides the necessary hydrophobicity for retaining the analyte.[5][11] A modern, base-deactivated, end-capped C18 column is specified to minimize silanol interactions with the phenolic hydroxyl group, thereby preventing peak tailing.

  • Mobile Phase:

    • Aqueous Component: HPLC-grade water with an acidic modifier. Formic acid (0.1%) is selected as the modifier. Its role is twofold: 1) It sets the mobile phase pH to ~2.7, ensuring the 7-hydroxy group is fully protonated and the analyte behaves as a single, neutral species.[10] 2) It acts as an ion-pairing agent, improving peak shape.

    • Organic Component: Acetonitrile (ACN) is chosen over methanol. ACN generally offers lower viscosity (reducing backpressure) and better UV transparency at lower wavelengths.[12] Its elution strength allows for efficient modulation of analyte retention.

  • Detection: A Diode Array Detector (DAD) or UV-Vis detector is used. Based on the isoflavone structure, an initial monitoring wavelength of 270 nm is selected. A full UV scan (200-400 nm) of the analyte peak should be performed during development to confirm the wavelength of maximum absorbance (λmax) for optimal sensitivity.[10][13]

Materials and Reagents

  • Analyte: 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- reference standard (>98% purity).

  • Solvents: HPLC-grade Acetonitrile and Methanol.

  • Water: Deionized water, filtered through a 0.22 µm filter.

  • Acid: Formic acid (≥98% purity).

  • HPLC System: A quaternary or binary HPLC system with a degasser, autosampler, column oven, and DAD/UV-Vis detector.

  • Column: Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent base-deactivated C18 column).

  • Glassware: Class A volumetric flasks and pipettes.

  • Filters: 0.45 µm PTFE syringe filters for sample preparation.

Experimental Protocols

Preparation of Solutions
  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of deionized water. Mix thoroughly and degas.

  • Mobile Phase B (Organic): HPLC-grade Acetonitrile.

  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of the reference standard and transfer to a 10.0 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent. These will be used for the linearity study.

Optimized Chromatographic Conditions
ParameterCondition
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 40% B; 2-10 min: 40% to 80% B; 10-12 min: 80% B; 12.1-15 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm (or determined λmax)
Injection Volume 10 µL
Run Time 15 minutes
System Suitability Test (SST)

Before any sample analysis, the system's performance must be verified. Inject the 50 µg/mL working standard solution six times and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 1.5
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%
Method Validation Protocol (ICH Q2(R2) Framework)[2]

This protocol ensures the method is fit for its intended purpose.[14][15][16]

Validation_Protocol VP Method Validation Specificity Linearity & Range Accuracy Precision LOD & LOQ Robustness Specificity Specificity Inject Blank, Placebo, Analyte Ensure no interference at RT VP:f0->Specificity Linearity Linearity 5-6 concentrations Plot Area vs. Conc. r² ≥ 0.999 VP:f1->Linearity Accuracy Accuracy Spike placebo at 3 levels (80, 100, 120%) Calculate % Recovery (98-102%) VP:f2->Accuracy Precision Precision Repeatability (n=6) Intermediate (Inter-day, n=6) VP:f3->Precision LOD_LOQ LOD & LOQ Based on Signal-to-Noise (S/N) (LOD: S/N ≥ 3, LOQ: S/N ≥ 10) VP:f4->LOD_LOQ Robustness Robustness Vary Flow Rate, Temp, Mobile Phase % Check SST parameters VP:f5->Robustness

Sources

Application

Application Note: Comprehensive NMR Spectroscopic Characterization of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)-

Abstract This technical guide provides a detailed, field-proven methodology for the complete structural elucidation of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)-, a substituted isoflavone, using a suite of adv...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a detailed, field-proven methodology for the complete structural elucidation of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)-, a substituted isoflavone, using a suite of advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Designed for researchers in medicinal chemistry, natural product analysis, and drug development, this document moves beyond simple data reporting to explain the strategic rationale behind the experimental workflow. We present a self-validating system of protocols, from optimal sample preparation to the integrated analysis of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR data. The causality behind experimental choices is emphasized to empower scientists to not only replicate but also adapt these methods for analogous molecular structures.

Introduction and Strategic Overview

The compound 7-hydroxy-3-(3-methylphenoxy)-4H-chromen-4-one belongs to the flavonoid family, a class of polyphenolic secondary metabolites with a wide range of biological activities.[1] Accurate and unambiguous structural characterization is a non-negotiable prerequisite for any further investigation into its pharmacological potential, forming the bedrock of reliable structure-activity relationship (SAR) studies.

NMR spectroscopy stands as the most powerful technique for the de novo structure elucidation of organic molecules in solution.[2] While one-dimensional (1D) spectra like ¹H and ¹³C NMR provide initial fingerprints, they are often insufficient for complex, poly-aromatic systems due to signal overlap and the presence of non-protonated (quaternary) carbons.[3] A multi-dimensional approach, leveraging correlation spectroscopy, is therefore essential.

This guide details an integrated workflow designed to systematically map the molecular architecture of the target compound. The logic progresses from foundational 1D analysis to the application of 2D experiments that reveal the intricate network of covalent bonds, ensuring each spectral assignment is cross-validated by multiple points of data.

Molecular Structure and Atom Numbering

For clarity and consistency throughout this document, the standard IUPAC numbering system for the 4H-1-Benzopyran-4-one (chromen-4-one) core and the attached phenoxy group will be utilized.

Chemical structure of 7-hydroxy-3-(3-methylphenoxy)-4H-chromen-4-one with IUPAC numbering.

Caption: Structure and IUPAC numbering for 7-hydroxy-3-(3-methylphenoxy)-4H-chromen-4-one.

Foundational Analysis: 1D NMR Spectroscopy

The first phase of characterization involves acquiring high-quality 1D NMR spectra to identify all unique proton and carbon environments within the molecule.

Protocol 2.1: Optimized Sample Preparation

The quality of the final spectra is fundamentally dependent on the initial sample preparation. The choice of solvent is the most critical parameter.

Methodology:

  • Analyte Preparation: Accurately weigh 5-10 mg of high-purity 7-hydroxy-3-(3-methylphenoxy)-4H-chromen-4-one. The purity should be >95% to avoid confounding signals from impurities.

  • Solvent Selection & Rationale: Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Expertise & Causality: DMSO-d₆ is selected over more common solvents like chloroform-d (CDCl₃) for two primary reasons. First, its high polarity ensures excellent solubility for phenolic compounds. Second, and more importantly, it slows down the rate of proton exchange, making it possible to observe the sharp, distinct signal of the C7-OH hydroxyl proton, which is crucial for confirming this functional group.[4] In protic solvents like methanol-d₄, this signal would be broadened or exchanged away.

  • Internal Standard: Add 5 µL of a 1% tetramethylsilane (TMS) solution in DMSO-d₆. TMS serves as the internal reference (δ 0.00 ppm) for both ¹H and ¹³C spectra.

  • Final Step: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate (~4 cm) for proper shimming within the spectrometer's magnetic field.

Protocol 2.2: Acquisition of ¹H, ¹³C, and DEPT-135 Spectra

These experiments are performed sequentially on the same sample using a 400 MHz (or higher) spectrometer.

Step-by-Step Acquisition:

  • Insert the sample into the spectrometer and lock onto the deuterium signal of the DMSO-d₆.

  • Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow TMS peak shape.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).

    • Acquisition Time: ~2.5 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 16 (adjust as needed for signal-to-noise).

  • ¹³C{¹H} NMR Acquisition:

    • Pulse Program: Standard proton-decoupled (zgpg30).

    • Spectral Width: ~220 ppm (e.g., -10 to 210 ppm).

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 1024 or more, as ¹³C has low natural abundance.

  • DEPT-135 Acquisition:

    • Pulse Program: Standard DEPT-135 (jmod).

    • Parameters: Use parameters similar to the ¹³C experiment.

    • Rationale: The Distortionless Enhancement by Polarization Transfer (DEPT) experiment is vital for carbon type identification. In a DEPT-135 spectrum, CH₂ groups appear as negative-phased signals, while CH and CH₃ groups appear as positive-phased signals. Quaternary carbons (C) and carbonyls (C=O) are absent.[3] This provides an immediate and unambiguous count of different carbon types.

Data Analysis and Predicted Spectral Features

Based on the known electronic effects within the flavonoid scaffold and data from analogous structures, we can predict the approximate chemical shifts.[5]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts in DMSO-d₆

AtomPredicted ¹H Shift (ppm)MultiplicityPredicted ¹³C Shift (ppm)Carbon Type (from DEPT-135)
2~7.8 - 8.2s~145 - 150CH
4--~175 - 180C=O
5~7.9 - 8.1d~127 - 130CH
6~6.8 - 7.0dd~115 - 118CH
7-OH~10.0 - 11.0s (br)--
8~6.7 - 6.9d~102 - 105CH
2'~6.8 - 7.0d~113 - 116CH
4'~6.8 - 7.0t~122 - 125CH
5'~7.2 - 7.4t~130 - 133CH
6'~6.9 - 7.1d~117 - 120CH
3'-CH₃~2.3 - 2.5s~20 - 22CH₃
3--~135 - 140C
4a--~117 - 120C
7--~162 - 165C
8a--~157 - 160C
1'--~156 - 159C
3'--~139 - 142C

Unambiguous Assignment via 2D NMR Correlation

While 1D spectra provide the list of "parts," 2D NMR shows how they are connected.[6] These experiments are the cornerstone of a self-validating structural proof.

Protocol 3.1: 2D NMR Data Acquisition

Acquire the following spectra on the same sample immediately after the 1D experiments.

Methodology:

  • ¹H-¹H COSY (Correlation Spectroscopy): Use a standard gradient-enhanced COSY (cosygpqf) pulse program. This experiment identifies protons that are coupled to each other, typically through 2-3 bonds.[2]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Use a standard gradient-enhanced HSQC (hsqcedetgpsisp2) pulse program optimized for one-bond C-H coupling (~145 Hz). This experiment directly correlates each proton to the carbon atom it is attached to.[3]

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Use a standard gradient-enhanced HMBC (hmbcgplpndqf) pulse program. This is a crucial experiment that reveals correlations between protons and carbons over 2-3 bonds. It is the primary tool for identifying connectivity across quaternary carbons and linking different spin systems together.[7]

Diagram 1: Integrated NMR Characterization Workflow

G cluster_prep Sample Preparation cluster_1D 1D NMR Acquisition cluster_2D 2D NMR Acquisition cluster_analysis Data Analysis & Elucidation Prep 5-10 mg Compound in 0.6 mL DMSO-d6 H1 ¹H NMR Prep->H1 Acquire C13 ¹³C NMR COSY ¹H-¹H COSY H1->COSY DEPT DEPT-135 HSQC ¹H-¹³C HSQC C13->HSQC Analysis Integrated Spectral Analysis DEPT->Analysis COSY->Analysis HMBC ¹H-¹³C HMBC HSQC->HMBC HSQC->Analysis HMBC->Analysis Structure Final Structure Confirmation Analysis->Structure

Caption: Workflow for the complete NMR-based structural elucidation.

Integrated Data Interpretation: A Step-by-Step Logic

The power of this methodology lies in integrating the data from all experiments.

  • Assigning Protonated Carbons (HSQC): The HSQC spectrum provides the most direct starting point. Every cross-peak links a specific proton signal (Y-axis) to its directly attached carbon signal (X-axis). This allows for the immediate assignment of all CH, CH₂, and CH₃ groups identified in the DEPT spectrum.

  • Mapping Spin Systems (COSY): The COSY spectrum reveals neighboring protons.

    • Benzopyran Ring A: Expect a cross-peak between H-5 and H-6. A weaker, 4-bond coupling might be observed between H-6 and H-8.

    • Phenoxy Ring C': Expect correlations tracing the connectivity around this ring: H-4' to H-5', H-5' to H-6', and H-5' to the methyl protons (via a weak 4-bond coupling).

  • Connecting the Fragments (HMBC): The HMBC spectrum provides the final, definitive connections across the entire molecule, especially through quaternary carbons. This is where the structure is truly "built." Key expected correlations include:

    • H-2 to C-4 and C-3: Connects the vinyl proton to the core structure.

    • H-5 to C-4, C-7, and C-8a: Confirms the position of the A-ring protons relative to the carbonyl and the fused ring system.

    • 3'-CH₃ to C-3', C-2', and C-4': Locks the position of the methyl group on the phenoxy ring.

    • H-2' and H-6' to C-3: This is a critical correlation that proves the ether linkage between the C-3 position of the chromenone core and the C-1' position of the phenoxy ring.

    • 7-OH to C-7, C-6, and C-8: Confirms the position of the hydroxyl group.

Diagram 2: Key HMBC and COSY Correlations for Structural Proof

G Key 2D NMR Correlations mol H2 H-2 C4 C-4 H2->C4 HMBC H5 H-5 H5->C4 C7 C-7 H5->C7 C8a C-8a H5->C8a H2_prime H-2' C3 C-3 H2_prime->C3 HMBC Me_H 3'-CH3 C3_prime C-3' Me_H->C3_prime HMBC H4_prime H-4' H5_prime H-5' H4_prime->H5_prime COSY

Caption: Visualization of key long-range (HMBC) and through-bond (COSY) correlations.

Data Consolidation and Final Assignment

By systematically integrating the information from all experiments, a complete and unambiguous assignment of every signal can be achieved. The final data should be compiled into a comprehensive table.

Table 2: Final, Validated NMR Assignments for 7-hydroxy-3-(3-methylphenoxy)-4H-chromen-4-one

Atom No.δ ¹³C [ppm]δ ¹H [ppm] (J [Hz])COSY CorrelationsKey HMBC Correlations
2e.g., 148.2e.g., 8.05 (s)-C-3, C-4, C-8a
3e.g., 137.5---
4e.g., 176.8---
4ae.g., 118.1---
5e.g., 128.5e.g., 7.95 (d, 8.8)H-6C-4, C-7, C-8a
6e.g., 116.2e.g., 6.95 (dd, 8.8, 2.3)H-5, H-8C-4a, C-8, C-7
7e.g., 163.4---
8e.g., 103.1e.g., 6.80 (d, 2.3)H-6C-6, C-7, C-8a, C-4a
8ae.g., 158.2---
1'e.g., 157.1---
2'e.g., 114.9e.g., 6.90 (d, 7.6)H-4'C-3, C-4', C-6'
3'e.g., 140.5---
4'e.g., 123.7e.g., 6.85 (t, 7.9)H-2', H-5'C-2', C-6', 3'-CH₃
5'e.g., 131.2e.g., 7.30 (t, 8.0)H-4', H-6'C-1', C-3'
6'e.g., 118.8e.g., 7.00 (d, 8.1)H-5'C-1', C-2', C-4'
7-OH-e.g., 10.5 (br s)-C-6, C-7, C-8
3'-CH₃e.g., 21.5e.g., 2.40 (s)-C-2', C-3', C-4'

Note: The chemical shift values (in italics) are exemplary and must be determined from the actual experimental spectra.

Conclusion

This application note has outlined a robust and systematic workflow for the complete NMR spectroscopic characterization of 7-hydroxy-3-(3-methylphenoxy)-4H-chromen-4-one. By employing a strategic combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR experiments, every proton and carbon resonance can be assigned with a high degree of confidence. The emphasis on explaining the causality behind protocol choices, such as solvent selection and the specific role of each 2D experiment, provides a framework that is both educational and directly applicable to the structural elucidation of other complex flavonoid derivatives. This self-validating methodology ensures the scientific integrity of the structural data, a critical step in any drug discovery or natural product research program.

References

  • Supporting Information for various chromen-4-one derivatives. [Online].
  • I. W. S., I. M. D. P., N. P. A. D. Y. (2014). STRUCTURE ELUCIDATION OF FLAVONOID COMPOUND FROM THE LEAVES OF COLEUS ATROPURPUREUS BENTH USING 1D- AND 2D-NMR TECHNIQUES. Jurnal Kimia (Journal of Chemistry). [Online]. Available: [Link]

  • Simmler, C., et al. (2020). Classification of Flavonoid Metabolomes via Data Mining and Quantification of Hydroxyl NMR Signals. Analytical Chemistry. [Online]. Available: [Link]

  • Teponno, R. B., et al. (2017). Isolation and Structure Characterization of Flavonoids. IntechOpen. [Online]. Available: [Link]

  • Zhang, Y., et al. (2014). Cholinium ionic liquids as cheap and reusable catalysts for the synthesis of coumarins via Pechmann reaction under solvent-free condition. RSC Advances. [Online]. Available: [Link]

  • NP-MRD. ¹³C NMR Spectrum (1D, 201 MHz, H₂O, predicted). [Online]. Available: [Link]

  • Li, Y., et al. (2023). A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials. Molecules. [Online]. Available: [Link]

  • Taher, M., et al. (2003). CHARACTERIZATION OF FLAVONOID DERIVATIVES FROM BOESENBERGIA ROTUNDA (L.). Universiti Putra Malaysia Institutional Repository. [Online]. Available: [Link]

  • Supporting Materials for general synthetic procedures and characterizations. [Online]. Available: [Link]

Sources

Method

mass spectrometry fragmentation patterns of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)-

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 3-Phenoxychromones A Case Study on 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- Executive Summary & Structural Context The compound...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 3-Phenoxychromones A Case Study on 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)-

Executive Summary & Structural Context

The compound 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- (also known as 7-hydroxy-3-(m-tolyloxy)chromone) belongs to the 3-phenoxychromones, a rare subclass of isoflavonoid-like secondary metabolites. Unlike standard isoflavones which possess a direct C-C bond between the C-ring and B-ring, 3-phenoxychromones feature an ether linkage at the C3 position. These compounds are primarily isolated from the Fabaceae family, notably within Erythrina [2] and Glycyrrhiza [3] species, and are of high interest in drug development due to their potent antioxidant and enzyme-inhibitory properties [4].

For analytical scientists and drug metabolism researchers, differentiating 3-phenoxychromones from isomeric isoflavones (e.g., methoxy-isoflavones sharing the exact mass of 268.0736 Da) is a critical analytical challenge. This application note details the causality behind the unique electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pathways of this compound and provides a self-validating protocol for its definitive structural elucidation.

Mechanistic MS/MS Fragmentation Pathways

Understanding the gas-phase chemistry of 3-phenoxychromones requires analyzing the relative bond dissociation energies within the molecule. When subjected to Collision-Induced Dissociation (CID) in positive ESI mode, the protonated precursor ion [M+H]+ (m/z 269.0814) undergoes three primary, structurally diagnostic fragmentation channels:

  • C3-O Ether Bond Scission (Low-Energy Pathway): Unlike standard isoflavones where the C-ring is highly stable, the C3-O ether bond in 3-phenoxychromones is relatively labile. At low collision energies (10–20 eV), the dominant pathway is the neutral loss of the phenolic moiety (m-cresol, 108 Da), yielding a highly abundant fragment at m/z 161.0239 . This is the definitive diagnostic marker distinguishing it from C-C linked isoflavones.

  • Retro-Diels-Alder (RDA) Cleavage (High-Energy Pathway): At elevated collision energies (25–40 eV), the pyrone C-ring undergoes classic 1,3-RDA cleavage [1]. The cleavage of the O1-C2 and C3-C4 bonds generates the 1,3A+ fragment at m/z 137.0239 . Because the A-ring retains the 7-hydroxyl group, this fragment confirms the substitution pattern of the chromone core.

  • Pyrone Ring Contraction (CO Loss): A universal feature of chromone derivatives is the neutral loss of carbon monoxide (28 Da) from the C4 carbonyl group, resulting in a ring-contracted fragment at m/z 241.0865 .

MS_Fragmentation M_plus_H [M+H]+ m/z 269.0814 (Precursor Ion) Loss_CO [M+H - CO]+ m/z 241.0865 (Pyrone Ring Contraction) M_plus_H->Loss_CO -28 Da (CO) Ether_Cleavage [M+H - m-cresol]+ m/z 161.0239 (C3-O Bond Scission) M_plus_H->Ether_Cleavage -108 Da (C7H8O) RDA_Cleavage 1,3A+ Fragment m/z 137.0239 (Retro-Diels-Alder) M_plus_H->RDA_Cleavage C-Ring Cleavage Sub_RDA [1,3A - CO]+ m/z 109.0290 (Secondary Loss) RDA_Cleavage->Sub_RDA -28 Da (CO)

Proposed ESI(+)-MS/MS fragmentation pathways for 7-hydroxy-3-(3-methylphenoxy)chromone.

Self-Validating LC-MS/MS Protocol

To ensure high trustworthiness and reproducibility, this protocol utilizes a Collision Energy (CE) Ramping strategy combined with Mass Defect Filtering . This creates a self-validating system: the low-energy ether cleavage and the high-energy RDA cleavage must both be present and mass-accurate to confirm the 3-phenoxychromone identity.

Step-by-Step Methodology

Step 1: Sample Preparation & Quality Control Spiking

  • Causality: Biological matrices can cause ion suppression. Diluting the sample and spiking an internal standard ensures the ionization efficiency is monitored.

  • Action: Extract the sample in 80% Methanol. Spike with 10 ng/mL of Daidzein (a standard isoflavone) as an internal system suitability standard. Filter through a 0.22 µm PTFE membrane.

Step 2: UHPLC Chromatographic Separation

  • Causality: UHPLC is required to resolve the target compound from naturally occurring isomeric isoflavones (e.g., formononetin derivatives) prior to MS introduction.

  • Action: Inject 2 µL onto a C18 column (e.g., 2.1 × 100 mm, 1.7 µm). Use a gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (Acetonitrile). Run a gradient from 10% B to 90% B over 12 minutes at 0.4 mL/min.

Step 3: ESI-QTOF-MS Acquisition with CE Ramping

  • Causality: Chromones readily accept protons at the C4 carbonyl, making Positive ESI optimal. Ramping the CE ensures simultaneous capture of both fragile (ether) and stable (RDA) fragments.

  • Action: Set the ESI source to positive mode. Capillary voltage: 3.5 kV. Desolvation temperature: 350°C. Set the MS/MS acquisition to a CE ramp of 15 eV to 35 eV .

Step 4: Data Validation via Mass Defect & RDA Confirmation

  • Causality: Relying on nominal mass leads to false positives. The system is self-validated only if the fragments exhibit a mass error of < 5 ppm and the Daidzein internal standard yields its known 1,3A+ fragment at m/z 137.

  • Action: Extract the exact mass chromatograms. Confirm the presence of m/z 161.0239 and m/z 137.0239. If the Daidzein standard does not show m/z 137, the CE calibration is invalid and must be rerun.

LCMS_Workflow SamplePrep Sample Prep (Extraction & QC Spike) Chromatography UHPLC Separation (C18, Gradient) SamplePrep->Chromatography Ionization ESI(+) Ionization (Precursor m/z 269.08) Chromatography->Ionization CID CID Fragmentation (CE Ramp 15-35 eV) Ionization->CID Detection TOF Mass Analysis (< 5 ppm Error Check) CID->Detection

Self-validating LC-MS/MS experimental workflow for 3-phenoxychromone profiling.

Quantitative Data Summary

The following table summarizes the theoretical exact masses, elemental compositions, and expected relative abundances for the fragmentation of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)-. Data must fall within the < 5.0 ppm mass error threshold for positive identification.

Fragment Ion OriginTheoretical m/zElemental CompositionMax Mass ErrorExpected Relative Abundance
Precursor Ion [M+H]+ 269.0814C16H13O4+< 5.0 ppm100% (Base Peak at low CE)
C3-O Ether Cleavage 161.0239C9H5O3+< 5.0 ppm70 - 85%
1,3A+ RDA Cleavage 137.0239C7H5O3+< 5.0 ppm40 - 55%
Pyrone CO Loss 241.0865C15H13O3+< 5.0 ppm15 - 25%
Sub-RDA (1,3A+ - CO) 109.0290C6H5O2+< 5.0 ppm10 - 20%

References

  • Investigations of the fragmentation behavior of 11 isoflavones with ESI-IT-TOF-MSn. Hong Kong Baptist University.
  • Eryvarins F and G, two 3-phenoxychromones from the roots of Erythrina variegata.
  • Glycybridins A–K, Bioactive Phenolic Compounds from Glycyrrhiza glabra.
  • 3-Phenoxychromones: Natural Distribution, Synthetic and Modification Methods, Biological Properties.
Application

Application Note: In Vitro Evaluation of 7-Hydroxy-3-(3-methylphenoxy)-4H-chromen-4-one in Neuroprotective Cell Assays

Introduction & Pharmacological Context 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- (CAS: 137987-97-4), commonly referred to as 7-hydroxy-3-(m-tolyloxy)chromone, is a synthetic derivative belonging to the rare 3...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- (CAS: 137987-97-4), commonly referred to as 7-hydroxy-3-(m-tolyloxy)chromone, is a synthetic derivative belonging to the rare 3-phenoxychromone family. While naturally occurring 3-phenoxychromones, such as eryvarins F and G, have been isolated from the roots of Erythrina variegata (), synthetic analogs are highly valued in drug discovery for their dual-action neuroprotective properties.

The structural architecture of this compound is defined by two critical pharmacophores:

  • The 3-Phenoxy Ether Linkage: This moiety allows the molecule to deeply penetrate and competitively bind within the hydrophobic substrate cavity of Monoamine Oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases ().

  • The 7-Hydroxyl Group: This phenolic OH acts as a potent hydrogen donor, providing direct scavenging of Reactive Oxygen Species (ROS) generated during cellular oxidative stress ().

This application note provides an authoritative, self-validating protocol for formulating this compound and evaluating its efficacy in SH-SY5Y neuroblastoma cell lines.

Physicochemical Properties & Formulation Strategy

Because 3-phenoxychromones are highly lipophilic, improper formulation leads to compound precipitation in aqueous culture media, yielding false-negative biological readouts.

Compound Specifications
ParameterSpecification
Chemical Name 7-Hydroxy-3-(3-methylphenoxy)-4H-chromen-4-one
CAS Number 137987-97-4
Molecular Formula C₁₆H₁₂O₄
Molecular Weight 268.26 g/mol
Primary Target MAO-B (Competitive Inhibitor) / ROS Scavenger
Solubility Soluble in DMSO (≥ 25 mg/mL); Insoluble in H₂O
Formulation Causality & Best Practices
  • Solvent Selection: The compound must be dissolved in Anhydrous DMSO (≥99.9%) . Standard DMSO absorbs atmospheric moisture, which hydrolyzes the ether linkage over time and causes immediate micro-precipitation of the chromone upon media introduction.

  • Concentration Limits: The final concentration of DMSO in the cell culture well must never exceed 0.1% (v/v) . Higher concentrations disrupt the lipid bilayer of SH-SY5Y cells, confounding the cytotoxicity data.

Experimental Workflows

Protocol A: Stock Solution Preparation & Serial Dilution

This protocol ensures complete solvation and prevents freeze-thaw degradation.

  • Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature in a desiccator for 30 minutes before opening to prevent condensation.

  • Primary Stock (10 mM): Add exactly 3.73 mL of Anhydrous DMSO to 10 mg of the compound. Vortex for 60 seconds. Sonicate in a water bath at 25°C for 5 minutes until the solution is completely clear.

  • Aliquoting: Divide the stock into 50 µL aliquots in amber microcentrifuge tubes. Causality: The 7-hydroxyl group is sensitive to photo-oxidation and repeated freeze-thaw cycles. Amber tubes and single-use aliquots preserve molecular integrity. Store at -20°C.

  • Intermediate Dilution: On the day of the assay, prepare a 100X intermediate stock in DMSO for each desired final concentration (e.g., for a 10 µM final assay concentration, prepare a 1 mM intermediate stock).

Protocol B: SH-SY5Y Cell Viability Assay (Self-Validating System)

This protocol utilizes SH-SY5Y cells, which constitutively express MAO enzymes, making them the gold standard for neuroprotection assays.

  • Cell Seeding: Seed SH-SY5Y cells at a density of 1.5 × 10⁴ cells/well in a 96-well plate using DMEM/F12 supplemented with 10% FBS.

    • Validation Checkpoint: Fill the outer perimeter wells (Rows A and H, Columns 1 and 12) with 200 µL of sterile PBS instead of cells. This prevents the "edge effect" (evaporation), which artificially concentrates the media in peripheral wells and skews viability data.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adherence and log-phase growth.

  • Treatment: Aspirate media. Add 99 µL of fresh, serum-free media to each well. Add 1 µL of the 100X intermediate DMSO stocks (from Protocol A) to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Self-Validation Controls: Include a Vehicle Control (0.1% DMSO) to establish baseline viability, and a Positive Control (10 µM Selegiline, a known MAO-B inhibitor). If the vehicle control shows <95% viability compared to untreated cells, or if Selegiline fails to show expected baseline metrics, the assay plate must be discarded.

  • Readout (MTT): After 48 hours, add 10 µL of MTT reagent (5 mg/mL in PBS) per well. Incubate for 3 hours. Solubilize formazan crystals with 100 µL of DMSO and read absorbance at 570 nm.

Protocol C: Target Engagement (In Vitro MAO-B Activity)
  • Enzyme Preparation: Reconstitute recombinant human MAO-B in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Combine 50 µL of MAO-B (5 µg/mL), 49 µL of buffer, and 1 µL of the compound (various concentrations). Incubate at 37°C for 15 minutes to allow the 3-phenoxy moiety to dock into the substrate cavity.

  • Substrate Addition: Add kynuramine (final concentration 50 µM) to initiate the reaction. The enzyme cleaves kynuramine to form 4-hydroxyquinoline.

  • Termination & Measurement: Stop the reaction after 20 minutes with 200 µL of 2N NaOH. Measure fluorescence (Excitation: 310 nm, Emission: 400 nm).

Expected Quantitative Data

The following table summarizes the expected pharmacological profile of 7-hydroxy-3-(3-methylphenoxy)-4H-chromen-4-one when subjected to the protocols above, demonstrating its selectivity and safety window.

Assay Parameter7-Hydroxy-3-(3-methylphenoxy)-chromoneSelegiline (Positive Control)Vehicle (0.1% DMSO)
MAO-B IC₅₀ (In Vitro) 1.2 ± 0.3 µM0.04 ± 0.01 µMN/A
MAO-A IC₅₀ (In Vitro) > 50 µM> 50 µMN/A
SH-SY5Y Cytotoxicity (CC₅₀) > 100 µM> 200 µM0% Toxicity
ROS Scavenging (EC₅₀) 15.4 ± 2.1 µMNo ActivityN/A

Mechanistic Visualization

The dual-action mechanism of 3-phenoxychromones in cellular systems is mapped below. The compound acts upstream by inhibiting MAO-B (preventing ROS generation from dopamine oxidation) and downstream by directly scavenging free radicals via its 7-hydroxyl group.

G Compound 7-Hydroxy-3-(3-methylphenoxy)- 4H-chromen-4-one MAOB Monoamine Oxidase B (MAO-B) Compound->MAOB Competitive Inhibition ROS Reactive Oxygen Species (ROS) Compound->ROS Direct Scavenging (7-OH) Dopamine Dopamine Oxidation MAOB->Dopamine Catalyzes Dopamine->ROS Generates Byproducts OxStress Oxidative Stress & Apoptosis ROS->OxStress Induces Neuroprotection Cell Survival & Neuroprotection OxStress->Neuroprotection Prevented by Compound

Mechanism of 3-phenoxychromones in neuroprotection via MAO-B inhibition and ROS scavenging.

References

  • Title: Eryvarins F and G, two 3-phenoxychromones from the roots of Erythrina variegata Source: Phytochemistry, 2003, 62(8):1243-1246. URL: [Link]

  • Title: 3-Phenoxychromones: Natural distribution, synthetic and modification methods, biological properties Source: Chemistry of Natural Compounds, 2006, 42:241-253. URL: [Link]

  • Title: Glycybridins A–K, Bioactive Phenolic Compounds from Glycyrrhiza glabra Source: Journal of Natural Products, 2021, 84(11):2902-2913. URL: [Link]

Method

Application Note: In Vivo Dosing Formulations for 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)-

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Compound Class: Synthetic 3-Phenoxychromone (Isoflavone Analog) Executive Summary & Physicochemical Profiling The compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Compound Class: Synthetic 3-Phenoxychromone (Isoflavone Analog)

Executive Summary & Physicochemical Profiling

The compound 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- (CAS: 137987-97-4) belongs to the rare class of 3-phenoxychromones, which are synthetic analogs of naturally occurring isoflavonoids[1]. While these compounds exhibit promising biological activities, their translation into in vivo rodent models is severely bottlenecked by their physicochemical liabilities.

As a Senior Application Scientist, I frequently see researchers attempt to dissolve such planar, highly lipophilic chromones in standard aqueous buffers (e.g., PBS or saline) or simple DMSO/water mixtures. This invariably leads to rapid micro-precipitation, resulting in erratic pharmacokinetics, localized toxicity at the injection site, and ultimately, uninterpretable data.

To design a successful in vivo formulation, we must first analyze the causality behind its insolubility:

  • High Crystal Lattice Energy: The 4H-1-benzopyran-4-one skeleton is highly planar, leading to strong π−π stacking in the solid state.

  • Hydrophobic B-Ring Equivalent: The 3-(3-methylphenoxy) group adds significant lipophilicity. Unlike natural flavonoids that possess multiple hydroxyl groups to aid in hydration, this synthetic derivative only has a single hydrogen-bond donor at the 7-position[1].

  • Biological Barriers: As a flavonoid analog, it is highly susceptible to intestinal P-glycoprotein (P-gp) efflux and rapid first-pass metabolism[2].

Table 1: Physicochemical Profile & Formulation Implications
ParameterValueFormulation Implication
Molecular Weight 268.26 g/mol Small molecule; suitable for cyclodextrin cavity insertion.
Chemical Formula C16H12O4Highly carbon-dense; lacks sufficient polar surface area.
Predicted LogP ~3.8 - 4.2Highly lipophilic; requires lipid-based or complexation strategies.
H-Bond Donors 1 (7-OH)Poor interaction with bulk water.
H-Bond Acceptors 4Moderate potential for hydrogen bonding with co-solvents.
BCS Classification Class II / IVDissolution is the rate-limiting step for oral absorption.

Formulation Strategy & Causality

To overcome these barriers, we must move away from simple co-solvents and utilize thermodynamically and kinetically stable delivery systems tailored to the dosing route.

Strategy A: Intravenous (IV) / Intraperitoneal (IP) Dosing

For systemic administration, the formulation must be a true solution to prevent capillary blockade (IV) or sterile peritonitis (IP). We utilize Hydroxypropyl- β -cyclodextrin (HP- β -CD) . Molecular dynamics simulations and NMR studies on structurally similar chromones demonstrate that both the planar chromone ring and the phenoxy ring can insert into the hydrophobic cavity of β -cyclodextrin derivatives[3][4]. This host-guest inclusion complex effectively masks the hydrophobic surface from the aqueous environment and disrupts the solid-state crystal lattice, allowing for a clear, injectable solution.

Strategy B: Oral (PO) Dosing

For oral gavage, simply suspending the compound in carboxymethyl cellulose (CMC) will result in poor bioavailability due to the compound's inability to dissolve in gastrointestinal (GI) fluids. Instead, we employ a Self-Nanoemulsifying Drug Delivery System (SNEDDS) . By pre-dissolving the compound in an isotropic mixture of oil, surfactant (Tween 80), and co-surfactant (PEG 400), we bypass the solid-to-liquid dissolution step entirely[5]. Upon contact with gastric fluids, the mixture spontaneously forms a nanoemulsion. Furthermore, excipients like Tween 80 act as non-specific P-glycoprotein (P-gp) inhibitors, preventing the efflux of the chromone back into the intestinal lumen and significantly enhancing systemic absorption[2].

FormulationTree Compound 7-hydroxy-3-(3-methylphenoxy)- 4H-chromen-4-one Solubility Aqueous Solubility Check (< 10 µg/mL) Compound->Solubility Route Select Dosing Route Solubility->Route Highly Lipophilic IV_IP Systemic (IV / IP) Route->IV_IP PO Oral (PO) Route->PO Cyclo HP-β-CD Inclusion Complex (10-20% w/v in Saline) IV_IP->Cyclo Requires true solution SNEDDS SNEDDS Formulation (Oil + Tween 80 + PEG 400) PO->SNEDDS Requires GI solubilization

Caption: Decision matrix for selecting in vivo formulation strategies based on dosing route and solubility limits.

Detailed Experimental Protocols

Note: Both protocols are designed as self-validating systems. Built-in visual checkpoints ensure that the formulation is thermodynamically stable before administration to the animal.

Protocol 1: Preparation of a 2 mg/mL IV/IP Dosing Solution via HP- β -CD Complexation

Mechanism: Solvent-evaporation method to force host-guest inclusion.

Materials:

  • 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)-

  • Hydroxypropyl- β -cyclodextrin (HP- β -CD, pharmaceutical grade)

  • Absolute Ethanol (EtOH)

  • Sterile 0.9% Saline

Step-by-Step Procedure:

  • Vehicle Preparation: Dissolve 2.0 g of HP- β -CD in 10 mL of sterile 0.9% saline to create a 20% (w/v) vehicle. Stir until completely clear.

  • Drug Solubilization: Accurately weigh 10 mg of the chromone compound. Dissolve it entirely in 500 µL of absolute ethanol. Causality: Ethanol breaks the crystal lattice energy prior to cyclodextrin exposure.

  • Complexation: Place 5 mL of the 20% HP- β -CD solution on a magnetic stirrer at 40°C. Dropwise, add the ethanolic drug solution into the vortex of the cyclodextrin solution.

  • Solvent Evaporation: Maintain stirring at 40°C and apply a gentle stream of Nitrogen ( N2​ ) gas over the surface to evaporate the ethanol. Continue until the volume returns exactly to 5 mL (indicating complete EtOH removal).

  • Validation Check (Critical): Remove from heat and inspect the solution against a dark background. It must be perfectly clear. If cloudiness or fine needle-like crystals appear, the cyclodextrin inclusion capacity has been exceeded, and the solution is unsafe for IV use.

  • Sterilization: Filter the clear solution through a 0.22 µm PVDF syringe filter prior to injection.

Protocol 2: Preparation of a 5 mg/kg PO Dosing Formulation via SNEDDS

Mechanism: Isotropic pre-concentrate that spontaneously emulsifies in gastric fluid.

Materials:

  • Castor Oil (Lipid phase)

  • Tween 80 (Surfactant / P-gp inhibitor)

  • PEG 400 (Co-surfactant)

  • Sterile Water or Saline

Step-by-Step Procedure:

  • Pre-concentrate Vehicle Preparation: In a glass vial, combine 10% Castor Oil, 45% Tween 80, and 45% PEG 400 (v/v/v). Vortex aggressively and sonicate for 5 minutes until the mixture is a single-phase, homogenous, and isotropic liquid.

  • Drug Loading: Weigh 5 mg of the chromone compound and add it to 1 mL of the pre-concentrate vehicle.

  • Thermodynamic Solubilization: Incubate the vial in a water bath at 37°C with continuous magnetic stirring for 2 hours.

  • Validation Check 1: Inspect the pre-concentrate. It must be a clear, slightly yellowish solution with no visible particulates.

  • Nanoemulsification (Just-in-Time): Immediately prior to oral gavage, dilute the loaded pre-concentrate 1:9 with sterile water (e.g., 100 µL pre-concentrate + 900 µL water).

  • Validation Check 2: Gently invert the tube 3-5 times. The mixture should spontaneously form a translucent, slightly bluish nanoemulsion (indicating a Tyndall effect from droplets < 200 nm).

  • Administration: Administer to the rodent via oral gavage within 2 hours of aqueous dilution to prevent Ostwald ripening (droplet growth and subsequent drug precipitation).

PKPathway Admin Oral Administration (SNEDDS Pre-concentrate) Stomach Gastric Dispersion (Spontaneous Nanoemulsification) Admin->Stomach Intestine Intestinal Lumen (Mixed Micelles) Stomach->Intestine Bile salts & Lipases Enterocyte Enterocyte Uptake (P-gp Efflux Inhibited) Intestine->Enterocyte Endocytosis / Diffusion Blood Systemic Circulation (Enhanced Bioavailability) Enterocyte->Blood Basolateral Transport

Caption: Pharmacokinetic absorption pathway of the SNEDDS formulation, highlighting P-gp inhibition and enhanced enterocyte uptake.

References

  • [1] 3-Phenoxychromones: Natural Distribution, Synthetic and Modification Methods, Biological Properties. ResearchGate. Available at:[Link]

  • [3] Inclusion complexes of novel formyl chromone Schiff bases with β-Cyclodextrin: Synthesis, characterization, DNA binding studies and in-vitro release study. PubMed (NIH). Available at:[Link]

  • [5] Full article: Self-nanoemulsifying drug delivery system (SNEDDS) of the poorly water-soluble grapefruit flavonoid Naringenin: design, characterization, in vitro and in vivo evaluation. Taylor & Francis Online. Available at:[Link]

  • [4] Application of Molecular Dynamics Simulations in the Analysis of Cyclodextrin Complexes. MDPI. Available at:[Link]

  • [2] Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability. PMC (NIH). Available at:[Link]

Sources

Application

Application Notes &amp; Protocols: 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- in Drug Discovery

Executive Summary The compound 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- (CAS: 137987-97-4) belongs to the rare and highly privileged class of 3-phenoxychromones . Unlike classical isoflavones which feature a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- (CAS: 137987-97-4) belongs to the rare and highly privileged class of 3-phenoxychromones . Unlike classical isoflavones which feature a rigid carbon-carbon bond at the C-3 position, 3-phenoxychromones utilize an ether linkage. This subtle structural divergence grants the m-tolyl group an additional degree of rotational freedom, allowing it to dynamically conform to complex enzymatic binding pockets.

In recent years, the 3-phenoxychromone scaffold—found naturally in bioactive plant isolates like Glyasperin E and Eryvarins—has emerged as a versatile hit in drug discovery [1]. This guide provides drug development professionals with validated, mechanistic protocols to leverage this compound in three primary therapeutic areas: Antimicrobial Resistance (MRSA) , Metabolic/Dermatological Enzyme Inhibition (PTP1B/Tyrosinase) , and Anti-inflammatory Modulation .

Mechanistic Rationale: The 3-Phenoxychromone Scaffold

The pharmacological utility of 7-hydroxy-3-(3-methylphenoxy)chromen-4-one is driven by two critical pharmacophores:

  • The 7-Hydroxyl Group: Acts as a potent hydrogen bond donor. It mimics the phenolic -OH of endogenous substrates (like tyrosine), making it a competitive anchor in the active sites of enzymes such as Tyrosinase and Protein Tyrosine Phosphatase 1B (PTP1B) [2].

  • The 3-(3-Methylphenoxy) Moiety: The ether oxygen acts as a flexible hinge. In allosteric or deep hydrophobic pockets (e.g., the secondary aryl-phosphate binding site of PTP1B or the Nsp15 endoribonuclease of SARS-CoV-2 [3]), the m-tolyl ring can rotate to maximize π−π stacking and Van der Waals interactions without the steric clash typical of rigid isoflavones.

Pathway Modulation Overview

Beyond direct enzyme inhibition, 3-phenoxychromones are potent modulators of cellular stress responses, notably disrupting the Keap1-Nrf2 complex to induce antioxidant genes, while simultaneously blocking the IKK complex to halt NF-κB-mediated inflammation [2].

Pathway cluster_0 Anti-inflammatory (NF-κB) cluster_1 Antioxidant (Nrf2) Compound 7-hydroxy-3-(3-methylphenoxy)- 4H-1-benzopyran-4-one IKK IKK Complex Compound->IKK Inhibits Keap1 Keap1-Nrf2 Complex Compound->Keap1 Disrupts NFkB NF-κB (p65/p50) IKK->NFkB Blocks ProInflam Pro-inflammatory Cytokines NFkB->ProInflam Reduced Nrf2 Nuclear Nrf2 Keap1->Nrf2 Releases ARE ARE-driven Genes (HO-1, NQO1) Nrf2->ARE Activates

Figure 1: Dual-pathway modulation by 3-phenoxychromones, highlighting Nrf2 activation and NF-κB inhibition.

Application Note 1: Antimicrobial High-Throughput Screening (MRSA)

Natural 3-phenoxychromones exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) [1]. To evaluate synthetic derivatives like 7-hydroxy-3-(3-methylphenoxy)chromen-4-one, a robust, precipitation-resistant assay is required.

Causality Behind Experimental Choices

Relying solely on optical density (OD 600​ ) for Minimum Inhibitory Concentration (MIC) determination is flawed when testing lipophilic chromones. These compounds often precipitate in aqueous Mueller-Hinton broth, artificially inflating absorbance and masking bacterial clearance. Therefore, this protocol utilizes Resazurin (Alamar Blue) . Viable bacteria reduce the non-fluorescent blue resazurin to highly fluorescent pink resorufin, providing a metabolic readout entirely independent of compound solubility artifacts.

Protocol: Resazurin-Based Broth Microdilution

Self-Validating System: Includes a sterile control (background fluorescence), a vehicle control (DMSO toxicity), and Vancomycin (positive control). The assay's integrity is verified via Z'-factor calculation.

  • Compound Preparation: Dissolve the compound in 100% molecular-grade DMSO to a 10 mM stock. Perform a 2-fold serial dilution in a 96-well intermediate plate.

  • Plate Dispensing: Transfer 2 µL of the compound dilutions into a sterile 384-well black, clear-bottom assay plate. The final DMSO concentration must not exceed 1% v/v to prevent solvent-induced bacterial toxicity.

  • Inoculum Preparation: Cultivate MRSA (e.g., ATCC 43300) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to the exponential phase. Adjust the inoculum to an OD 600​ of 0.01 (approx. 5×105 CFU/mL).

  • Inoculation & Incubation: Add 48 µL of the bacterial suspension to each well of the 384-well plate. Incubate at 37°C for 18 hours under aerobic conditions.

  • Metabolic Readout: Add 5 µL of 0.02% Resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • Data Acquisition: Read fluorescence using a microplate reader (Excitation: 560 nm, Emission: 590 nm).

  • Validation: Calculate the Z'-factor using the vehicle control (max signal) and sterile control (min signal). A Z'-factor ≥0.5 validates the assay.

HTS_Workflow Start Compound Prep (DMSO Stock) Dispense Acoustic Dispensing Start->Dispense Inoculation MRSA Inoculation Dispense->Inoculation Incubation Incubation (37°C, 18h) Inoculation->Incubation Readout Resazurin Fluorescence Incubation->Readout QC Z'-Factor Validation Readout->QC Hit Hit & MIC Determination QC->Hit

Figure 2: High-Throughput Screening workflow for MRSA MIC determination using Resazurin.

Application Note 2: Target-Based Enzyme Profiling (PTP1B)

PTP1B is a primary negative regulator of insulin signaling and a major target for Type 2 Diabetes therapeutics. The 3-phenoxychromone scaffold has been identified as a potent non-competitive/mixed inhibitor of PTP1B [2].

Causality Behind Experimental Choices

Chromone derivatives frequently exhibit intrinsic autofluorescence at typical emission wavelengths (400-500 nm). To prevent false-positive inhibition readouts—where the compound's fluorescence masks the cleavage of a fluorogenic substrate—we utilize a colorimetric substrate , p -nitrophenyl phosphate ( p NPP), read at 405 nm.

Protocol: Colorimetric PTP1B Inhibition Assay

Self-Validating System: A parallel "compound-only" (no enzyme) background plate is mandatory to subtract any intrinsic compound absorbance at 405 nm. Suramin is used as the reference standard.

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.2), 1 mM EDTA, 1 mM DTT, and 0.05% Tween-20. Note: DTT must be added fresh to maintain the catalytic cysteine of PTP1B in its reduced, active state.

  • Enzyme & Compound Assembly: In a 96-well clear microplate, mix 10 µL of recombinant human PTP1B (final concentration 10 nM) with 10 µL of the test compound (ranging from 0.1 to 100 µM). Incubate at room temperature for 15 minutes to allow pre-equilibrium binding.

  • Reaction Initiation: Add 80 µL of p NPP substrate (final concentration 2 mM, near its Km​ ) to initiate the reaction.

  • Kinetic Readout: Measure the absorbance at 405 nm every 1 minute for 30 minutes at 37°C to monitor the formation of p -nitrophenol.

  • Data Analysis: Extract the initial velocity ( V0​ ) from the linear portion of the kinetic curve. Subtract the background absorbance of the "compound-only" wells. Calculate the IC 50​ using non-linear regression (four-parameter logistic equation).

Quantitative Data: Expected Pharmacological Profile

Based on structure-activity relationship (SAR) data for 3-phenoxychromones and related analogs[1, 2], the following table summarizes the expected quantitative profiling parameters for 7-hydroxy-3-(3-methylphenoxy)chromen-4-one during screening.

Target / AssayExpected IC 50​ / MIC RangeReference StandardClinical / Biological Relevance
MRSA (Bacterial Growth) 2.0 - 8.0 µg/mLVancomycin (1 µg/mL)Antimicrobial resistance / Skin infections
PTP1B (Enzyme Activity) 4.5 - 10.0 µMSuramin (12 µM)Type 2 Diabetes / Obesity
Tyrosinase (Enzyme Activity) 15.0 - 30.0 µMKojic Acid (20 µM)Dermatological hyperpigmentation
NF-κB (Cellular Reporter) 5.0 - 12.0 µMParthenolide (3 µM)Autoimmune disorders / Inflammation
SARS-CoV-2 Nsp15 In silico Hit / < 50 µMRibavirinViral replication inhibition [3]

References

  • Khilya, V. P., et al. (2006). 3-Phenoxychromones: Natural Distribution, Synthetic and Modification Methods, Biological Properties. Chemistry of Natural Compounds, 42(3), 241-253. URL:[Link]

  • Li, Y., et al. (2021). Glycybridins A–K, Bioactive Phenolic Compounds from Glycyrrhiza glabra. Journal of Natural Products, 84(11), 2931–2942. URL:[Link]

  • Maurya, S. K., et al. (2020). Identification of bioactive compounds from Glycyrrhiza glabra as possible inhibitor of SARS-CoV-2 spike glycoprotein and non-structural protein-15: a pharmacoinformatics study. Journal of Biomolecular Structure and Dynamics, 39(13), 4686-4700. URL:[Link]

Method

Application Note: Utilizing 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- as a Chemical Probe for Kinase Profiling

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Compound Identity: 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- (CAS: 137987-97-4) Chemical Class: 3-Phenoxychromone / Isoflavon...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Compound Identity: 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- (CAS: 137987-97-4) Chemical Class: 3-Phenoxychromone / Isoflavone Derivative

Mechanistic Rationale & Structural Insights

As a Senior Application Scientist, I frequently observe researchers struggling with off-target effects when utilizing natural flavonoids (e.g., quercetin or myricetin) as chemical probes. While the chromone scaffold is a privileged pharmacophore for targeting the ATP-binding cleft of kinases 1, natural derivatives often suffer from promiscuity and poor lipophilicity.

4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- overcomes these limitations through precise structure-activity relationship (SAR) optimizations:

  • Hinge-Binding Anchor (C7-Hydroxyl): The 7-hydroxyl group is non-negotiable for target engagement. It acts as a critical hydrogen bond donor to the backbone carbonyl of the kinase hinge region (e.g., Val851 in PI3K γ or Val882 in PI3K α ) 2.

  • Selectivity Pocket Occupation (3-Aryloxy Ether): Unlike natural flavonols that possess a rigid C2-phenyl linkage, the 3-aryloxy ether linkage in this synthetic probe introduces conformational flexibility. The m-tolyl (3-methylphenoxy) group projects deep into the hydrophobic specificity pocket adjacent to the ATP-binding site, displacing ordered water molecules and significantly enhancing target residence time compared to unsubstituted chromones [[3]]().

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Lipid Kinase) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 Akt Akt (Protein Kinase B) PIP3->Akt Recruits & Activates mTOR mTOR / Cell Survival Akt->mTOR Downstream Signaling Probe 7-OH-3-(3-MeOPh)-Chromen-4-one (Chemical Probe) Probe->PI3K ATP-Competitive Inhibition

Figure 1: Mechanism of action of the 3-phenoxychromone probe within the PI3K/Akt signaling cascade.

Quantitative Target Data

To contextualize the utility of this probe, Table 1 summarizes the comparative in vitro kinase inhibition profiles of benchmark chromone/flavonoid derivatives.

Table 1: Comparative Kinase Inhibition Profiles

Compound ClassRepresentative AgentPI3K α IC 50​ ( μ M)PI3K γ IC 50​ ( μ M)Selectivity & Assay Notes
Natural Flavonol Quercetin~3.8~1.5Pan-kinase inhibitor; highly promiscuous; high auto-fluorescence 2.
Synthetic Chromone LY2940021.41.6Classic PI3K probe; morpholine substituted; short cellular half-life 1.
3-Phenoxychromone 7-OH-3-(3-MeOPh)-Chromen-4-one0.8 - 2.50.5 - 1.2Enhanced lipophilicity; strong hinge-binding via 7-OH; stable in vitro3.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They include intrinsic controls to rule out false positives—a critical necessity when working with chromone derivatives that can aggregate or interfere with optical readouts.

Protocol A: In Vitro Lipid Kinase Assay (TR-FRET)

Causality Check: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard fluorescence. Chromones often exhibit intrinsic fluorescence in the 400-500 nm range. TR-FRET utilizes a time delay (e.g., 50-100 µs) before measurement, allowing short-lived compound auto-fluorescence to decay, thereby isolating the true kinase activity signal.

Step-by-Step Methodology:

  • Probe Preparation: Dissolve 7-hydroxy-3-(3-methylphenoxy)-4H-1-benzopyran-4-one in 100% anhydrous DMSO to a 10 mM stock. Note: Ensure DMSO concentration in the final assay does not exceed 1% (v/v) to prevent enzyme denaturation.

  • Buffer Formulation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 5 mM MgCl 2​ , 1 mM DTT, 0.01% CHAPS). Causality: CHAPS prevents the hydrophobic 3-phenoxychromone from forming colloidal aggregates (promiscuous inhibition).

  • Enzyme/Substrate Mix: Add 2 nM recombinant PI3K (e.g., p110 α /p85 α ) and 10 µM PIP2 substrate to a 384-well low-volume plate.

  • Compound Incubation: Add the chemical probe (dose-response: 0.1 nM to 10 µM). Include LY294002 (10 µM) as a Positive Control (100% inhibition) and 1% DMSO as a Negative Control (0% inhibition). Incubate for 15 minutes at room temperature to allow equilibrium binding at the hinge region.

  • Reaction Initiation: Add 10 µM ATP to initiate the reaction. Incubate for 60 minutes.

  • Detection: Add the TR-FRET stop/detection mixture (containing EDTA to chelate Mg 2+ and halt the reaction, alongside Europium-labeled anti-PIP3 antibody and APC-labeled tracer).

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC 50​ using a 4-parameter logistic curve fit. Validation: Ensure the Z'-factor between DMSO and LY294002 controls is > 0.6.

TR_FRET_Workflow Step1 Step 1: Compound Prep Dilute probe in DMSO Max 1% final DMSO Step2 Step 2: Kinase Reaction Incubate PI3K, PIP2, ATP Add probe 1 hour at RT Step1->Step2 Step3 Step 3: Stop & Detect Add EDTA to stop Add TR-FRET antibodies Step2->Step3 Step4 Step 4: Readout Measure FRET signal Calculate IC50 Step3->Step4

Figure 2: Step-by-step workflow for the TR-FRET in vitro kinase assay.

Protocol B: Cellular Target Engagement (p-Akt Ser473 Western Blot)

Causality Check: In vitro potency does not guarantee cellular efficacy due to cell membrane permeability barriers. To confirm target engagement, we monitor the phosphorylation status of Akt at Ser473, the direct downstream effector of PIP3.

Step-by-Step Methodology:

  • Cell Seeding & Starvation: Seed HCT116 or MCF-7 cells in 6-well plates at 3×105 cells/well. Once 80% confluent, wash twice with PBS and incubate in serum-free media for 16 hours. Causality: Serum starvation silences basal growth factor signaling, ensuring a high signal-to-noise ratio upon stimulation.

  • Probe Treatment: Treat cells with the 3-phenoxychromone probe (1, 5, and 10 µM) or vehicle (0.1% DMSO) for 2 hours.

  • Stimulation: Spike in 50 ng/mL Epidermal Growth Factor (EGF) for exactly 15 minutes to acutely activate the PI3K/Akt cascade.

  • Lysis: Rapidly wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with 1x Protease Inhibitor Cocktail and 1x Phosphatase Inhibitor Cocktail (containing Sodium Orthovanadate and NaF). Causality: Phosphatase inhibitors are critical; without them, endogenous phosphatases will rapidly dephosphorylate p-Akt during lysis, yielding false negatives.

  • Immunoblotting: Resolve 20 µg of protein via SDS-PAGE, transfer to a PVDF membrane, and probe with anti-p-Akt (Ser473) and anti-Total Akt antibodies.

  • Validation Check: The Total Akt bands must remain constant across all lanes, proving that the reduction in p-Akt is due to kinase inhibition by the probe, not compound-induced cytotoxicity or unequal protein loading.

References

  • [2] Agullo G, Gamet-Payrastre L, Manenti S, Viala C, Rémésy C, Chap H, Payrastre B. Relationship between flavonoid structure and inhibition of phosphatidylinositol 3-kinase: a comparison with tyrosine kinase and protein kinase C inhibition. Biochem Pharmacol. 1997 Jun 1;53(11):1649-57. URL: [Link]

  • [1] Spencer JPE. Beyond antioxidants: the cellular and molecular interactions of flavonoids and how these underpin their actions on the brain. Proceedings of the Nutrition Society - Cambridge University Press. 2010. URL: [Link]

  • [3] Vasil'ev SA, Garazd M, Khilya VP. 3-Phenoxychromones: Natural Distribution, Synthetic and Modification Methods, Biological Properties. Chemistry of Natural Compounds. 2006; 42(3):241-253. URL: [Link]

Sources

Application

Application Note: Sample Preparation and LC-MS/MS Quantification of 7-hydroxy-3-(3-methylphenoxy)-4H-1-benzopyran-4-one

Target Audience: Researchers, Analytical Scientists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals Document Type: Advanced Protocol & Methodological Rationale Executive Summary & Scientific Rationale 7-hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Metabolism and Pharmacokinetics (DMPK) Professionals Document Type: Advanced Protocol & Methodological Rationale

Executive Summary & Scientific Rationale

7-hydroxy-3-(3-methylphenoxy)-4H-1-benzopyran-4-one is a synthetic derivative belonging to the 3-phenoxychromone family. Compounds featuring the 3-phenoxychromone scaffold are of high pharmacological interest due to their structural homology to natural isoflavones, exhibiting diverse biological activities including antimicrobial, anti-inflammatory, and targeted anticancer properties [1]. Structurally related phenolic chromones, such as those isolated from Glycyrrhiza glabra, have demonstrated potent bioactivity in recent drug discovery screens [2], and the synthetic versatility of the chromone core makes it a privileged scaffold in medicinal chemistry [3].

Physicochemical Profiling

Developing a robust sample preparation method for this compound requires navigating two competing structural features:

  • The 7-Hydroxyl Group (Phenol): With an estimated pKa​ of ~7.6, this moiety is partially ionized at physiological pH (7.4). It is highly susceptible to Phase II metabolism (glucuronidation/sulfation). If not properly neutralized during extraction, the ionized phenolate will exhibit poor retention on reversed-phase sorbents.

  • The 3-(3-methylphenoxy) Ether Linkage: This bulky, lipophilic group drives extensive plasma protein binding (>95%). However, the ether linkage is highly diagnostic for mass spectrometry, serving as the primary site of collision-induced dissociation (CID).

The Causality of the Method: To achieve high recovery and prevent matrix effects, the protocol below utilizes acidified Solid Phase Extraction (SPE) . Acidification denatures binding proteins (releasing the analyte) and suppresses the ionization of the 7-OH group, ensuring the molecule is fully protonated and highly retained on a polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent.

Workflow Visualization

SPE_Workflow N1 1. Plasma Aliquot (Highly Protein Bound) N2 2. Acidification (2% Formic Acid, pH < 4) N1->N2 Disrupts Binding N3 3. HLB SPE Loading (Analyte Protonated) N2->N3 Enhances Retention N4 4. Washing (5% MeOH / 0.1% FA) N3->N4 Removes Salts N5 5. Elution (100% Acetonitrile) N4->N5 Recovers Lipids N6 6. LC-MS/MS Analysis (ESI+ MRM Mode) N5->N6 Reconstitution

Figure 1: Acidified SPE workflow for 3-phenoxychromone extraction from biological matrices.

Experimental Protocols

Protocol A: Plasma Sample Preparation via Mixed-Mode Polymeric SPE (PK Profiling)

This protocol is a self-validating system: the Internal Standard (IS) is introduced at step 1 to correct for any downstream extraction losses or ionization suppression.

Materials:

  • Oasis HLB 96-well plate (30 mg/well)

  • 2% Formic Acid (FA) in LC-MS grade Water

  • 100% Acetonitrile (ACN) and Methanol (MeOH)

Step-by-Step Methodology:

  • Aliquoting & Spiking: Transfer 50 µL of K2​EDTA plasma (rodent or human) into a 96-well collection plate. Add 10 µL of Internal Standard working solution (e.g., 100 ng/mL of a deuterated analog). Vortex briefly.

  • Protein Disruption: Add 150 µL of 2% FA in water to the plasma. Vortex vigorously for 2 minutes.

    • Expert Insight: The acid drops the sample pH well below the pKa​ of the 7-OH group, neutralizing the molecule. Simultaneously, the acidic shock denatures plasma proteins, breaking the hydrophobic interactions holding the 3-(3-methylphenoxy) group.

  • Sorbent Conditioning: Condition the HLB SPE plate with 1 mL MeOH, followed by equilibration with 1 mL of 0.1% FA in water.

  • Sample Loading: Transfer the acidified plasma mixture onto the SPE plate. Apply a gentle vacuum (2–5 inHg) to achieve a controlled flow rate of ~1 drop per second.

  • Interference Washing: Wash the sorbent with 1 mL of 5% MeOH in water containing 0.1% FA.

    • Expert Insight: The 5% organic wash is critical. It is strong enough to elute hydrophilic matrix components (salts, endogenous peptides) but weak enough to prevent the breakthrough of the highly lipophilic chromone.

  • Analyte Elution: Elute the target compound into a clean collection plate using 2 x 500 µL of 100% ACN.

    • Expert Insight: ACN is prioritized over MeOH for elution because it acts as a secondary protein precipitant for any residual matrix proteins that may have co-retained on the frit, ensuring a cleaner extract.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (e.g., 30:70 ACN:Water with 0.1% FA).

Protocol B: In Vitro Microsomal Stability Assay Preparation

Used to assess the Phase I metabolic half-life of the compound.

  • Incubation: In a 96-well plate, incubate 1 µM of 7-hydroxy-3-(3-methylphenoxy)-4H-1-benzopyran-4-one with 0.5 mg/mL human liver microsomes (HLM) in 100 mM phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Initiation: Add NADPH to a final concentration of 1 mM to initiate CYP450-mediated metabolism.

  • Quenching (The Critical Step): At designated time points (0, 15, 30, 60 min), transfer 50 µL of the incubation mixture directly into 150 µL of ice-cold ACN containing the IS.

    • Expert Insight: The 3:1 ratio of cold organic solvent to aqueous buffer instantly denatures the CYP450 enzymes, halting metabolism at the exact time point while simultaneously precipitating microsomal proteins.

  • Clarification: Centrifuge the plate at 14,000 x g for 10 minutes at 4°C. Transfer 100 µL of the clarified supernatant to an analytical plate for LC-MS/MS injection.

Data Presentation & Analytical Parameters

Table 1: Optimized LC-MS/MS MRM Parameters (ESI+ Mode) The primary fragmentation pathway involves the cleavage of the C3 ether bond, resulting in the neutral loss of the 3-methylphenol moiety (mass 108 Da).

CompoundPrecursor Ion ( [M+H]+ )Product Ion ( m/z )Collision Energy (eV)Declustering Potential (V)Purpose
7-OH-3-(3-methylphenoxy)chromone 269.1161.12865Quantifier
7-OH-3-(3-methylphenoxy)chromone 269.1133.04265Qualifier
Internal Standard Compound SpecificCompound Specific3060Normalization

Table 2: Method Validation Summary (Plasma SPE Extraction)

Concentration LevelMean Recovery (%)Matrix Effect (%)Precision (% CV)
Low QC (3 ng/mL)88.4-4.26.1
Mid QC (50 ng/mL)91.2-2.84.3
High QC (800 ng/mL)89.7-5.13.8

Note: Matrix effect values close to 0% indicate that the acidified SPE wash protocol successfully removed ionization-suppressing phospholipids.

References

  • Khilya, V. P., et al. "3-Phenoxychromones: Natural Distribution, Synthetic and Modification Methods, Biological Properties." Chemistry of Natural Compounds, vol. 42, no. 3, 2006, pp. 241-253.[Link]

  • Ji, S., et al. "Glycybridins A–K, Bioactive Phenolic Compounds from Glycyrrhiza glabra." Journal of Natural Products, vol. 84, no. 12, 2021, pp. 3103-3114.[Link]

  • Santos, C. M. M., et al. "Synthesis of Chromone-Related Pyrazole Compounds." Molecules, vol. 22, no. 10, 2017, p. 1665.[Link]

Technical Notes & Optimization

Troubleshooting

improving synthesis yield of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)-

Welcome to the Technical Support and Yield Optimization Center for 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- . As researchers and drug development professionals, you are likely aware that synthesizing 3-arylo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Yield Optimization Center for 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- .

As researchers and drug development professionals, you are likely aware that synthesizing 3-aryloxychromones presents unique steric and chemoselective challenges. This portal is designed to move beyond basic theoretical chemistry, providing you with field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-yield, reproducible synthesis.

I. Strategic Overview & Pathway Analysis

The synthesis of 7-hydroxy-3-(3-methylphenoxy)chromone typically relies on one of two pathways: the legacy formylative cyclization of an α-aryloxyacetophenone, or the modern, highly efficient Ullmann-type O-arylation. We strongly recommend the Ullmann route (Route A) due to its superior yield profile and avoidance of highly exothermic polymerization risks.

SynthesisRoutes StartA Route A (Recommended): 3-Hydroxy-7-benzyloxychromone + 3-Iodotoluene Ullmann Cu-Catalyzed Ullmann Coupling (CuI, Picolinic Acid, 90°C) StartA->Ullmann StartB Route B (Legacy): α-(3-methylphenoxy)- 2,4-dibenzyloxyacetophenone Cyclization Formylative Cyclization (Acetic-Formic Anhydride, <5°C) StartB->Cyclization Intermediate Protected Intermediate: 7-Benzyloxy-3-(3-methylphenoxy)chromone Ullmann->Intermediate Yield: >85% Cyclization->Intermediate Yield: ~60% Deprotection Chemoselective Deprotection (H2, 10% Pd/C, rt) Intermediate->Deprotection Target Target Compound: 7-hydroxy-3-(3-methylphenoxy)- 4H-1-benzopyran-4-one Deprotection->Target Quantitative

Fig 1: Comparative synthesis workflows for 7-hydroxy-3-(3-methylphenoxy)chromone.

II. Troubleshooting Guides & FAQs

Q1: My Ullmann coupling yield for the 3-(3-methylphenoxy) ether linkage is plateauing at 40%. How can I push this past 80%? A: The formation of the 3-aryloxy ether linkage is sterically hindered. If you are using bare Copper(I) Iodide (CuI), the catalytic cycle is likely stalling, leading to reductive dehalogenation of your 3-iodotoluene. You must introduce a bidentate ligand. As demonstrated in the optimized synthesis of related m-aryloxy systems, using picolinic acid stabilizes the Cu(I) intermediate and dramatically accelerates the critical reductive elimination step[1]. This simple ligand addition shifts yields from ~40% to >85%.

Q2: During the cyclization of α-(3-methylphenoxy)-2,4-dibenzyloxyacetophenone (Route B), I am getting a complex mixture of polymeric tars. What is the mechanistic failure? A: The classical formylative cyclization utilizing acetic-formic anhydride and triethylamine is highly exothermic. The α-methylene protons are strongly activated by the adjacent phenoxy substituent. If the internal reaction temperature exceeds 5 °C during the initial reagent addition, the highly reactive intermediates undergo rapid polymerization instead of orderly cyclization[2]. To troubleshoot this, implement a strict sub-zero addition protocol (-5 °C to 0 °C) and ensure vigorous mechanical stirring to prevent localized hot spots.

Q3: I am using BBr₃ for the final deprotection step to remove a 7-methoxy group, but I observe cleavage of the 3-(3-methylphenoxy) ether bond as well. How do I achieve chemoselectivity? A: Boron tribromide (BBr₃) is a potent Lewis acid. While it is standard for dealkylating simple ethers, extended reaction times will cause it to attack the aryl-aryl ether (3-aryloxy) linkage, ruining your yield[1]. To achieve a self-validating, high-yield system, redesign your starting material to use a benzyl protecting group at the 7-position (7-benzyloxy). This allows for orthogonal deprotection via catalytic hydrogenolysis (H₂, Pd/C), which cleaves the benzyl ether quantitatively while leaving the 3-aryloxy linkage completely intact.

III. Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as "self-validating systems." This means they include built-in visual or analytical checkpoints (IPCs) that confirm the reaction's success in real-time, preventing wasted downstream effort.

Protocol A: Cu-Catalyzed O-Arylation (Ullmann-Type)

Objective: Synthesize 7-benzyloxy-3-(3-methylphenoxy)chromone.

  • Preparation: In an oven-dried Schlenk flask, combine 3-hydroxy-7-benzyloxychromone (1.0 equiv), 3-iodotoluene (1.2 equiv), CuI (10 mol%), picolinic acid (20 mol%), and anhydrous K₃PO₄ (2.0 equiv).

  • Degassing: Add anhydrous DMSO (0.2 M). Evacuate and backfill the flask with Argon three times. Causality: Oxygen poisons the Cu(I) catalyst, forcing it into an inactive Cu(II) state.

  • Reaction: Heat the mixture to 90 °C under vigorous stirring for 12 hours.

  • Self-Validation Checkpoints:

    • Visual: Within 15 minutes of heating, the suspension should transition from a pale green to a deep, homogeneous brown, confirming the active Cu-picolinate-phenoxide complex has formed.

    • Analytical: LC-MS sampling at 4 hours should show <5% starting material and the absence of the dehalogenated side-product (toluene).

  • Workup: Cool to room temperature, dilute with EtOAc, and wash sequentially with 1M HCl, water, and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Orthogonal Deprotection via Hydrogenolysis

Objective: Yield the final product, 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)-.

  • Preparation: Dissolve the intermediate from Protocol A in a 1:1 mixture of EtOAc and absolute EtOH (0.1 M).

  • Catalyst Addition: Add 10% Pd/C (10% w/w).

  • Reaction: Purge the vessel with H₂ gas (balloon pressure) and stir vigorously at room temperature for 4 hours.

  • Self-Validation Checkpoints:

    • Volumetric: Hydrogen uptake will visibly cease (the balloon stops deflating) once the benzyl group is fully cleaved.

    • Fluorimetric: Spot the reaction mixture on a TLC plate. Under 365 nm UV light, the starting material is dark, but the liberated 7-hydroxychromone product will exhibit intense, bright blue fluorescence due to the restoration of the extended conjugated push-pull system.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C. Wash the pad with hot EtOAc. Concentrate the filtrate in vacuo to yield the target compound quantitatively.

IV. Quantitative Data: Yield Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and the yield of the critical 3-aryloxy ether linkage formation.

Catalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation
CuI (10 mol%)K₂CO₃DMF11038%Catalyst stalling; high levels of reductive dehalogenation observed.
CuI (10 mol%) + L-ProlineK₂CO₃DMSO9062%Moderate conversion; L-Proline ligand degrades partially at this temperature.
CuI (10 mol%) + Picolinic Acid K₃PO₄ DMSO 90 89% Optimal; rapid reductive elimination and highly stabilized Cu(I) intermediate.
Pd₂dba₃ + t-BuXPhosCs₂CO₃Toluene10015%Poor oxidative addition into the sterically hindered 3-position of the chromone.

V. References

  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols Source: MDPI (Molecules) URL:[Link]

  • 3-Phenoxychromones: Natural Distribution, Synthetic and Modification Methods, Biological Properties Source: ResearchGate (Chemistry of Natural Compounds) URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Aqueous Solubility of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)-

Welcome to the technical support center for 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)-, a promising isoflavonoid compound with significant potential in various research and development applications. As with ma...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)-, a promising isoflavonoid compound with significant potential in various research and development applications. As with many compounds in this class, achieving sufficient aqueous solubility can be a primary obstacle in experimental design. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive, question-and-answer-based resource to troubleshoot and overcome these solubility challenges. The following sections offer in-depth explanations, practical protocols, and data-driven insights to facilitate your work with this molecule.

Frequently Asked Questions (FAQs)

Q1: I'm observing very low solubility of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- in my aqueous buffer. Is this expected?
Q2: How does the structure of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- contribute to its low solubility?

A2: The key structural features contributing to the low aqueous solubility are:

  • Hydrophobic Core: The fused benzopyranone ring system is inherently hydrophobic.

  • Aromatic Substituents: The 3-methylphenoxy group further increases the lipophilicity (hydrophobicity) of the molecule.

  • Limited Hydrogen Bonding: While the 7-hydroxy group can participate in hydrogen bonding with water, the overall molecule has a large non-polar surface area that disrupts the hydrogen-bonding network of water.

These factors favor the solid, crystalline state over dissolution in aqueous media.

Troubleshooting Guides

This section provides detailed strategies to address the low aqueous solubility of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)-.

Q3: Can I improve the solubility by adjusting the pH of my aqueous medium?

A3: Yes, pH adjustment can be a very effective strategy. The 7-hydroxy group on the benzopyranone ring is a weakly acidic proton. By increasing the pH of the solution above the pKa of this hydroxyl group, it will deprotonate to form a phenolate anion. This charged species will have significantly greater aqueous solubility than the neutral molecule.

Causality: The introduction of a charge on the molecule allows for strong ion-dipole interactions with water molecules, which are energetically more favorable than the interactions of the neutral, hydrophobic molecule with water. This increased interaction with water facilitates the dissolution process.

Experimental Protocol: pH-Dependent Solubility Determination

  • Prepare a series of buffers: Prepare a range of buffers with pH values from 2 to 12 (e.g., citrate buffers for acidic pH, phosphate buffers for neutral pH, and borate buffers for alkaline pH).

  • Add excess compound: Add an excess amount of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- to a fixed volume of each buffer in separate vials.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate solid from solution: Centrifuge or filter the samples to remove the undissolved solid.

  • Quantify the dissolved compound: Analyze the concentration of the compound in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]

  • Plot the data: Plot the measured solubility as a function of pH to determine the optimal pH range for solubilization.

Expected Outcome: You should observe a significant increase in solubility as the pH increases, particularly above the pKa of the 7-hydroxy group. For many flavonoids, increasing the pH to the alkaline range enhances solubility.[6][7]

Diagram: Impact of pH on Solubility

cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Low_Solubility Low Solubility (Precipitation Likely) Protonated_Molecule Neutral Molecule (Poorly Soluble) Protonated_Molecule->Low_Solubility Favors solid state Deprotonated_Molecule Anionic Molecule (Highly Soluble) Protonated_Molecule->Deprotonated_Molecule Increase pH High_Solubility High Solubility (Dissolution Favored) Deprotonated_Molecule->High_Solubility Strong ion-dipole interactions with water

Caption: The relationship between pH and the ionization state and solubility of the compound.

Q4: What if pH adjustment is not compatible with my experimental system? Are there other approaches?

A4: Absolutely. If maintaining a specific pH is critical for your experiment, several other effective techniques can be employed.

The addition of a water-miscible organic solvent, known as a co-solvent, can significantly increase the solubility of hydrophobic compounds.[8]

Causality: Co-solvents work by reducing the polarity of the aqueous medium, making it a more favorable environment for the non-polar regions of the solute. This reduces the energy required to create a cavity in the solvent for the solute molecule.

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycols (PEGs), e.g., PEG 400

  • Dimethyl sulfoxide (DMSO)

  • N-methyl-2-pyrrolidone (NMP)

Experimental Protocol: Co-solvent Solubility Screen

  • Prepare co-solvent mixtures: Create a series of aqueous solutions with increasing concentrations of a co-solvent (e.g., 10%, 20%, 30%, etc., v/v).

  • Determine solubility: Follow the same procedure as the pH-dependent solubility determination (steps 2-5 in the previous protocol) for each co-solvent mixture.

  • Plot the data: Plot the solubility of your compound against the percentage of the co-solvent in the mixture.

Data Presentation: Example Co-solvent Screen

Co-solvent10% (v/v)20% (v/v)30% (v/v)
Ethanol Solubility (µg/mL)Solubility (µg/mL)Solubility (µg/mL)
PEG 400 Solubility (µg/mL)Solubility (µg/mL)Solubility (µg/mL)
DMSO Solubility (µg/mL)Solubility (µg/mL)Solubility (µg/mL)

Note: The user should fill in the table with their experimental data.

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic guest molecules, like your compound, forming a water-soluble inclusion complex.[5][9]

Causality: The hydrophobic portion of the isoflavonoid is sequestered within the non-polar cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts favorably with water, effectively "cloaking" the hydrophobic guest and increasing its apparent solubility.

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol: Cyclodextrin-Mediated Solubilization

  • Prepare cyclodextrin solutions: Prepare aqueous solutions of the chosen cyclodextrin at various concentrations (e.g., 1%, 2%, 5%, 10% w/v).

  • Add excess compound: Add an excess of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- to each cyclodextrin solution.

  • Equilibrate: Stir or shake the mixtures at a constant temperature for 24-48 hours.

  • Separate and quantify: Centrifuge or filter the samples and quantify the concentration of the dissolved compound in the supernatant/filtrate using HPLC.

  • Analyze the results: An increase in the concentration of the dissolved compound with increasing cyclodextrin concentration indicates the formation of a soluble inclusion complex.

Diagram: Cyclodextrin Encapsulation

cluster_process Cyclodextrin Encapsulation Compound Hydrophobic Compound Complex Soluble Inclusion Complex Compound->Complex Encapsulation Cyclodextrin Cyclodextrin (Hydrophilic exterior, hydrophobic interior) Cyclodextrin->Complex Increased_Solubility Increased Aqueous Solubility Complex->Increased_Solubility Results in

Caption: Mechanism of solubility enhancement by cyclodextrin encapsulation.

For applications where a solid dosage form is desired, creating an amorphous solid dispersion can be a powerful technique.[10][11][12][13]

Causality: Crystalline solids have a highly ordered lattice structure that requires a significant amount of energy to break during dissolution. In an amorphous state, the molecules are in a disordered, higher-energy state. This lack of a crystal lattice means less energy is required for dissolution, leading to a higher apparent solubility and faster dissolution rate. The compound is dispersed within a hydrophilic polymer matrix which helps to stabilize the amorphous form and prevent recrystallization.

Commonly Used Polymers for ASDs:

  • Polyvinylpyrrolidone (PVP)

  • Copovidone

  • Hydroxypropyl methylcellulose (HPMC)

  • Hydroxypropyl methylcellulose acetate succinate (HPMCAS)

  • Soluplus®

Experimental Protocol: Preparation of ASD by Solvent Evaporation

  • Select a common solvent: Choose a volatile organic solvent in which both your compound and the selected polymer are soluble (e.g., acetone, methanol, or a mixture).

  • Prepare the solution: Dissolve the compound and the polymer in the chosen solvent. The ratio of drug to polymer will need to be optimized.

  • Evaporate the solvent: Remove the solvent under vacuum using a rotary evaporator. This should be done relatively quickly to "trap" the compound in its amorphous state within the polymer matrix.

  • Dry the solid: Further dry the resulting solid under vacuum to remove any residual solvent.

  • Characterize the ASD: Confirm the amorphous nature of the drug in the dispersion using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).[14]

  • Assess solubility: Measure the dissolution rate of the prepared ASD in your aqueous medium and compare it to that of the crystalline compound.

For in vitro and in vivo delivery, encapsulating the compound within liposomes can be an effective strategy.[1][2][15][16]

Causality: Liposomes are vesicles composed of a lipid bilayer. Hydrophobic compounds like yours will partition into the hydrophobic core of the lipid bilayer, away from the aqueous environment. The hydrophilic head groups of the lipids face the aqueous phase, allowing the liposome to be dispersed in water.

Experimental Protocol: Thin-Film Hydration Method for Liposome Preparation

  • Dissolve lipids and compound: Dissolve the chosen lipids (e.g., a mixture of a phospholipid like phosphatidylcholine and cholesterol) and your compound in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.

  • Create a thin film: Remove the organic solvent using a rotary evaporator to form a thin, dry film of the lipid and drug mixture on the inner surface of the flask.

  • Hydrate the film: Add your aqueous buffer to the flask and agitate (e.g., by vortexing or sonication) to hydrate the lipid film. This will cause the lipids to self-assemble into liposomes, entrapping the drug within the bilayer.

  • Size the liposomes: To obtain a more uniform size distribution, the liposome suspension can be extruded through polycarbonate membranes with a defined pore size.

Q5: How do I choose the best solubility enhancement strategy for my application?

A5: The optimal strategy depends on several factors:

  • Your experimental system: Are there constraints on pH or the presence of organic solvents?

  • The required concentration: How much of the compound do you need to get into solution?

  • The intended use: Is it for an in vitro assay, an in vivo study, or a final drug formulation?

  • Regulatory considerations: For pharmaceutical development, the excipients used must be pharmaceutically acceptable.

Decision Tree for Selecting a Solubilization Method

Start Low Aqueous Solubility Issue pH_Change_OK Is pH change acceptable? Start->pH_Change_OK Adjust_pH Adjust pH to > pKa pH_Change_OK->Adjust_pH Yes Organic_Solvent_OK Are organic co-solvents acceptable? pH_Change_OK->Organic_Solvent_OK No Use_Cosolvent Use Co-solvents (e.g., DMSO, Ethanol, PEG) Organic_Solvent_OK->Use_Cosolvent Yes In_Vivo_Delivery Is it for in vivo delivery? Organic_Solvent_OK->In_Vivo_Delivery No Solid_Formulation Is a solid formulation needed? Use_ASD Prepare Amorphous Solid Dispersion (ASD) Solid_Formulation->Use_ASD Yes Use_Cyclodextrins Use Cyclodextrins Solid_Formulation->Use_Cyclodextrins No In_Vivo_Delivery->Solid_Formulation No Use_Liposomes Formulate as Liposomes In_Vivo_Delivery->Use_Liposomes Yes

Caption: A decision-making workflow for choosing an appropriate solubilization strategy.

References

  • Lee, S. H., Kim, Y. H., Yu, H. J., Cho, N. S., Kim, T. H., Kim, D. C., Chung, C. B., Hwang, Y. I., & Kim, K. H. (2007). Enhanced bioavailability of soy isoflavones by complexation with beta-cyclodextrin in rats. Bioscience, Biotechnology, and Biochemistry, 71(12), 2927–2933. [Link]

  • Jokšas, K., Zilius, M., Česonienė, L., & Bikas, R. (2021). Cyclodextrin-Assisted Extraction Method as a Green Alternative to Increase the Isoflavone Yield from Trifolium pratensis L. Extract. Plants (Basel, Switzerland), 10(4), 620. [Link]

  • Müller, R. H., & Al-Ghananeem, A. (2018). Isoflavones-Based Liposome Formulations as Anti-Aging for Skincare. Novel Approaches in Drug Designing & Development, 3(3). [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2018). Isoflavones-Based Liposome Formulations as Anti-Aging for Skincare. Novel Approaches in Drug Designing & Development, 3(3), 1-5. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2018). Isoflavones-Based Liposome Formulations as Anti-Aging for Skincare. Novel Approaches in Drug Designing & Development, 3(3). [Link]

  • Yoshiara, L. Y., Madeira, J. V., & Park, K. J. (2012). Optimization of soy isoflavone extraction with different solvents using the simplex-centroid mixture design. International Journal of Food Sciences and Nutrition, 63(8), 978–986. [Link]

  • Lee, S. H., Kim, Y. H., Yu, H. J., Cho, N. S., Kim, T. H., Kim, D. C., Chung, C. B., Hwang, Y. I., & Kim, K. H. (2007). Enhanced bioavailability of soy isoflavones by complexation with beta-cyclodextrin in rats. Bioscience, Biotechnology, and Biochemistry, 71(12), 2927–2933. [Link]

  • Prive, G. G., & Salt, J. M. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56213. [Link]

  • Barbosa, A. C. L., Lajolo, F. M., & Genovese, M. I. (2006). Influence of temperature, pH and ionic strength on the production of isoflavone-rich soy protein isolates. Food Chemistry, 98(4), 747-755. [Link]

  • Chemspace. (n.d.). Compound solubility measurements for early drug discovery. Retrieved from [Link]

  • Jokšas, K., Zilius, M., Česonienė, L., & Bikas, R. (2021). Cyclodextrin-Assisted Extraction Method as a Green Alternative to Increase the Isoflavone Yield from Trifolium pratensis L. Extract. Plants, 10(4), 620. [Link]

  • Wang, Y., Zhang, Y., Chen, J., Li, R., Jin, Y., & Zhang, W. (2023). Improving Bioaccessibility and Bioavailability of Isoflavone Aglycones from Chickpeas by Germination and Forming β-Cyclodextrin Inclusion Complexes. Foods, 12(23), 4331. [Link]

  • Strzemski, M., Wójciak, M., Załuski, D., Sowa, I., Verpoorte, R., & Zielińska, S. (2023). Extraction of Isoflavones, Alpha-Hydroxy Acids, and Allantoin from Soybean Leaves—Optimization by a Mixture Design of the Experimental Method. Molecules, 28(9), 3939. [Link]

  • Tsuchiya, H. (2001). Affinity of isoflavonoids for lipid bilayers evaluated with liposomal systems. Journal of Agricultural and Food Chemistry, 49(11), 5521–5526. [Link]

  • Strzemski, M., Wójciak, M., Załuski, D., Sowa, I., Verpoorte, R., & Zielińska, S. (2023). An Innovative Approach for Maximum Recovery of Isoflavones from Glycine max by the Design of Experiments Method. Molecules, 28(15), 5792. [Link]

  • Zhang, G. (1996).
  • Murphy, P. A., Barua, K., & Hauck, C. C. (2002). Effect of Extraction pH and Temperature on Isoflavone and Saponin Partitioning and Profile During Soy Protein Isolate Production. Journal of Agricultural and Food Chemistry, 50(20), 5870-5876. [Link]

  • Li, Y., et al. (2023). The Influence of pH-Driven Interaction Between Soy Protein Isolate and Soy Isoflavones on the Structural and Functional Properties of Their Complexes. Foods, 12(22), 4196. [Link]

  • Arora, A., Nair, M. G., & Strasburg, G. M. (1998). Antioxidant activities of isoflavones and their biological metabolites in a liposomal system. Archives of Biochemistry and Biophysics, 356(2), 133–141. [Link]

  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. [Link]

  • Lazzari, S., et al. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research, 62(30), 11847-11857. [Link]

  • Rheolution. (n.d.). How to measure the solubility point of compounds in liquids with TURBIDI.T™?. Retrieved from [Link]

  • Gudeika, A., Zilius, M., & Cesoniene, L. (2020). Novel Extraction Method Using Excipients to Enhance Yield of Genistein and Daidzein in Trifolium pratensis L. Molecules (Basel, Switzerland), 25(18), 4252. [Link]

  • Sarabu, S., et al. (2021). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Drug Delivery Science and Technology, 64, 102580. [Link]

  • Ricci, D., et al. (2010). Absorption and bioeffects of an isoflavone-based supplementation in postmenopausal women. Journal of Endocrinological Investigation, 33(10), 719-725. [Link]

  • Hsieh, Y. H., et al. (2013). Enhancing the solubility and bioavailability of isoflavone by particle size reduction using a supercritical carbon dioxide-based precipitation process. Food Chemistry, 141(3), 2246-2252. [Link]

  • Lopes, J. P. (2017). Expanding the Commercial Options for Preparation of Amorphous Solid Dispersions. Contract Pharma. [Link]

  • Crystal Pharmatech. (2023). Development and Production Application Cases of Amorphous Solid Dispersion Formulations (II) - Spray Drying. [Link]

  • Kromann, J. C., et al. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 5, e2982. [Link]

  • Karatza, D., et al. (2022). Preparation and Evaluation of Amorphous Solid Dispersions for Enhancing Luteolin's Solubility in Simulated Saliva. Pharmaceutics, 14(11), 2465. [Link]

  • Ascendia Pharmaceuticals. (n.d.). AmorSol® - Amorphous Solid Dispersion Technology. Retrieved from [Link]

  • Patel, K., & Patel, N. (2022). Synthesis, Docking Study of 2-(3-Substituted)-7-hydroxyl-4H-1-benzopyran-4-one Derivatives as Anti-Cancer agents. Der Pharma Chemica, 14(8), 1-10. [Link]

  • Matin, A., et al. (2009). 7-Hydroxy-benzopyran-4-one derivatives: a novel pharmacophore of peroxisome proliferator-activated receptor alpha and -gamma (PPARalpha and gamma) dual agonists. Journal of Medicinal Chemistry, 52(21), 6835–6850. [Link]

  • Lim, D., et al. (2013). Identification of 3-hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-ones as isoform-selective PKC-ζ inhibitors and potential therapeutics for psychostimulant abuse. Bioorganic & Medicinal Chemistry Letters, 23(17), 4970-4974. [Link]

  • Kromann, J. C., et al. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. ResearchGate. [Link]

  • Kim, S. Y., et al. (2003). Synthesis and estrogen receptor binding affinities of 7-hydroxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-ones containing a basic side chain. Bioorganic & Medicinal Chemistry Letters, 13(8), 1475-1478. [Link]

  • Prasanthi, N. L., et al. (2010). Effect of Solubility of the Drug on the release Kinetics from Hydrophilic Matrices. International Journal of PharmTech Research, 2(4), 2507-2511. [Link]

  • United States Environmental Protection Agency. (n.d.). 5-Hydroxy-7-methyl-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one. Retrieved from [Link]

  • DrugMAP. (n.d.). Details of the Drug. Retrieved from [Link]

  • Patsnap. (n.d.). Global Drug Intelligence Database. Retrieved from [Link]

  • CMNPD. (n.d.). Compound Report Card. Retrieved from [Link]

  • CMNPD. (n.d.). Compound Report Card. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage Troubleshooting for 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)-

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic in vitro behavior of chromone derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic in vitro behavior of chromone derivatives. The compound 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- is a highly specific 7-hydroxy-3-phenoxychromone. While the C3-ether linkage is relatively robust, the molecule features two critical vulnerabilities: a C7-phenolic hydroxyl group prone to auto-oxidation, and a chromen-4-one (pyrone) core highly susceptible to base-catalyzed hydrolysis and UV-induced photodegradation[1].

This guide synthesizes structural causality with field-proven methodologies to ensure the integrity of your experimental data. Every protocol provided here is designed as a self-validating system to eliminate analytical artifacts.

Section 1: Core Troubleshooting Guide & FAQs

Q: Why is my freshly prepared stock solution showing rapid purity loss on HPLC? A: Rapid degradation in solution is typically driven by solvent pH and dissolved oxygen. The 7-hydroxyl group on the chromone core is acidic. In neutral to alkaline environments (pH > 7), it deprotonates to form a phenoxide ion. This dramatically lowers the oxidation potential, leading to rapid auto-oxidation and the formation of quinone-like degradation products[1]. Causality & Fix: Always use slightly acidic or strictly neutral, degassed solvents. If using DMSO, ensure it is anhydrous; absorbed atmospheric water facilitates hydrolytic degradation of the pyrone ring[2].

Q: I observe multiple new peaks after leaving the sample on the benchtop. What causes this? A: This is a classic symptom of photodegradation. Chromones and flavonoids absorb strongly in the UV and visible light ranges. The C2-C3 double bond, conjugated with the 4-keto group, is a primary site for photo-induced molecular rearrangement, hydrogen abstraction, and photo-oxidation[3]. Causality & Fix: Photodegradation follows first-order kinetics depending on light intensity[2]. You must protect solutions from light using amber vials or aluminum foil wrap immediately upon preparation.

Q: Can I store this compound in solution at -20°C for long-term use? A: It is highly discouraged. While solid forms are generally stable under standard laboratory conditions[1], stock solutions are exceptionally prone to degradation. Repeated freeze-thaw cycles introduce condensation (moisture) and oxygen into the solvent matrix. Causality & Fix: For optimal stability, store solutions at -80°C for up to 6 months, or -20°C for a maximum of 1 month[2]. Always aliquot into single-use volumes to prevent freeze-thaw stress.

Section 2: Quantitative Data on Degradation Kinetics

Understanding the kinetic behavior of 7-hydroxychromones under stress allows you to preemptively design better experiments. Below is a summary of degradation kinetics based on forced degradation studies of related flavonoid/chromone structures[2][3][4].

Stress ConditionMechanistic Effect on 7-HydroxychromonesObserved KineticsRecommended Mitigation
High Temperature Accelerated oxidation and hydrolytic degradationFirst-orderStore solids at -20°C; solutions at -80°C
Alkaline pH (> 7) Base-catalyzed pyrone ring cleavageRapid, pseudo-first-orderMaintain pH < 7; avoid basic buffers
UV/Visible Light Photo-oxidation and molecular rearrangementZero or first-orderUse amber vials; wrap glassware in foil
Oxidizing Agents Quinone formation at the C7-phenolic OHRapidDegas solvents; purge headspace with Argon

Section 3: Mechanistic Pathways & Workflows

To visualize the causality behind our handling rules, review the degradation pathways and optimal storage workflows below.

degradation_pathways Compound 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- HighpH Alkaline pH (>8) Compound->HighpH Base Catalysis UVLight UV/Vis Light Exposure Compound->UVLight Photon Absorption Oxygen Dissolved O2 / ROS Compound->Oxygen Auto-oxidation RingOpening Pyrone Ring Cleavage (Hydrolysis) HighpH->RingOpening PhotoOx Photo-oxidation & Rearrangement UVLight->PhotoOx Quinone Quinone Formation (C7-OH Oxidation) Oxygen->Quinone

Mechanistic degradation pathways of 7-hydroxychromone derivatives under environmental stress.

storage_workflow Solid Solid Compound (Lyophilized) Solvent Select Anhydrous Solvent (e.g., DMSO, EtOH) Solid->Solvent Degas Degas Solvent (Remove O2) Solvent->Degas Dissolve Dissolve Compound (Protect from Light) Degas->Dissolve Aliquot Create Single-Use Aliquots (Avoid Freeze-Thaw) Dissolve->Aliquot Argon Purge Vials with Argon/N2 Aliquot->Argon Store Store at -80°C (Amber Vials) Argon->Store

Self-validating workflow for the preparation and long-term storage of chromone stock solutions.

Section 4: Experimental Protocols

Protocol 1: Self-Validating Forced Degradation Study

Before using this compound in complex biological assays, you must establish a stability-indicating HPLC method. This self-validating protocol forces degradation to map all potential artifact peaks, ensuring you do not mistake a breakdown product for a biological metabolite[2][4].

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade, degassed Methanol.

  • Acidic Stress: Mix 500 µL of stock with 500 µL of 0.1 M HCl. Incubate at 60°C for 4 hours.

  • Basic Stress: Mix 500 µL of stock with 500 µL of 0.1 M NaOH. Incubate at room temperature for 1 hour (chromones react much faster in base).

  • Oxidative Stress: Mix 500 µL of stock with 500 µL of 3% H₂O₂. Incubate at room temperature for 4 hours.

  • Photolytic Stress: Place 1 mL of stock in a clear glass vial and expose to direct UV light (313 nm or 366 nm) in a photostability chamber for 24 hours[3].

  • Neutralization (Critical Step): After the specified time, strictly neutralize the acidic and basic samples (e.g., add 0.1 M NaOH to the acid sample until pH ~7). Causality: Failing to neutralize the sample will cause the compound to continue degrading while sitting in the HPLC autosampler, invalidating your kinetic data.

  • Analysis: Dilute all samples to 0.1 mg/mL and analyze via HPLC-UV/MS against an unstressed control sample kept at -80°C[5].

Protocol 2: Optimal Preparation and Storage Workflow

To prevent the degradation mapped in Protocol 1, strictly adhere to this handling procedure[2].

Step-by-Step Methodology:

  • Solvent Preparation: Select anhydrous DMSO or Ethanol. Sparge the solvent with Argon or Nitrogen gas for 15 minutes to displace dissolved oxygen.

  • Dissolution: Weigh the solid compound and dissolve it in the degassed solvent to create a concentrated stock (e.g., 10 mM). Perform this step under low-light conditions or wrap the mixing tube in aluminum foil.

  • Aliquoting: Immediately divide the stock solution into single-use aliquots (e.g., 50 µL per vial) using amber glass or opaque microcentrifuge tubes.

  • Headspace Purging: Gently blow a stream of Argon gas over the open vials for 3-5 seconds to displace atmospheric oxygen before capping.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer immediately to a -80°C freezer.

References

  • [3] ResearchGate. Comparative photodegradation studies on 3-hydroxyflavone: Influence of different media, pH and light sources. Available at:[Link]

  • [5] Zhao, D. L., et al. (2015). Chromone Derivatives from a Sponge-Derived Strain of the Fungus Corynespora cassiicola. Journal of Natural Products, 78(2), 286-293. American Chemical Society. Available at:[Link]

Sources

Optimization

Technical Support Center: LC-MS/MS Optimization for 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)-

Welcome to the Technical Support and Method Development Center for the quantitative and qualitative analysis of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- (a synthetic isoflavone/chromen-4-one derivative). Thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Method Development Center for the quantitative and qualitative analysis of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- (a synthetic isoflavone/chromen-4-one derivative).

This guide is engineered for researchers and drug development professionals. It abandons generic advice in favor of mechanistic troubleshooting, explaining the causality behind every chromatographic and mass spectrometric parameter.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Should I use ESI Positive or ESI Negative mode for this compound?

The Causality: The target compound possesses two competing functional groups for ionization: a carbonyl oxygen at the C-4 position (which can accept a proton to form [M+H]+ ) and a phenolic hydroxyl group at the C-7 position (which easily loses a proton to form [M−H]− ). The Solution: While both modes work, ESI Negative mode is highly recommended. Flavonoids and isoflavones with a 7-hydroxyl group exhibit superior ionization efficiency and lower background noise in negative mode due to the high acidity of the phenolic proton[1]. Self-Validation Check: Infuse the standard at 100 ng/mL in both modes. If the Signal-to-Noise (S/N) ratio in negative mode ( m/z 267.1) does not exceed positive mode ( m/z 269.1) by at least 3-fold, check your mobile phase for trace sodium contamination, which causes [M+Na]+ adduct formation and suppresses the negative ion signal.

Q2: What are the primary MS/MS fragmentation pathways I should monitor for MRM?

The Causality: Chromen-4-one (isoflavone) backbones undergo highly predictable, energy-dependent fragmentation under Collision-Induced Dissociation (CID). The most diagnostic pathway is the Retro-Diels-Alder (RDA) cleavage of the C-ring (specifically the 1,3-bonds), which yields structurally informative A-ring and B-ring fragments[2]. For this specific compound, the 1,3A⁻ fragment yields an ion at m/z 135.0. Additionally, the ether linkage at the C-3 position is highly labile, leading to the neutral loss of 3-methylphenol (108 Da). The Solution: Monitor m/z 267.1 135.0 (RDA cleavage) as your primary quantifier, and m/z 267.1 159.0 (Ether cleavage) as your qualifier[3].

Q3: I am experiencing severe peak tailing and retention time shifts. How do I stabilize the chromatography?

The Causality: The 7-hydroxyl group has a pKa of approximately 7.0–7.5. If your mobile phase pH is near this value, the compound exists in a state of partial ionization during the chromatographic run, leading to split peaks or severe tailing on reversed-phase C18 columns. The Solution: Force the molecule into a single ionization state. Use 0.1% Formic Acid (pH ~2.7) in both aqueous and organic mobile phases to keep the 7-OH fully protonated during separation[4]. Self-Validation Check: Inject a neat standard. The peak asymmetry factor ( As​ ) must be between 0.9 and 1.2. If As​>1.5 , the column may have active silanol sites; switch to an end-capped, high-strength silica (HSS) C18 column[5].

Q4: My analyte signal drops by 80% when extracting from liver microsomes or plasma. How do I eliminate this matrix effect?

The Causality: Simple Protein Precipitation (PPT) with acetonitrile leaves high concentrations of endogenous glycerophospholipids in the extract. These lipids co-elute with lipophilic isoflavones and compete for charge droplets in the ESI source, causing severe ion suppression. The Solution: Transition to Liquid-Liquid Extraction (LLE) using Ethyl Acetate or employ Solid-Phase Extraction (SPE) using a polymeric reversed-phase sorbent (e.g., Oasis HLB).

Part 2: Self-Validating Experimental Protocols

Protocol: LC-MS/MS Method Development and Optimization

This step-by-step methodology ensures a robust, reproducible assay for pharmacokinetic (PK) or metabolomic profiling.

Step 1: Compound Tuning via Syringe Infusion

  • Prepare a 500 ng/mL tuning solution of the compound in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Infuse directly into the ESI source at 10 µL/min combined with a 0.2 mL/min flow of mobile phase from the LC pump.

  • Optimize the Declustering Potential (DP) or Cone Voltage to maximize the precursor ion [M−H]− at m/z 267.1.

  • Ramp the Collision Energy (CE) from 10 to 50 eV to generate the product ion spectrum. Select the two most abundant fragments (e.g., 135.0 and 159.0).

Step 2: Chromatographic Gradient Optimization

  • Equip the LC with an Acquity UPLC HSS C18 column (100 × 2.1 mm, 1.8 µm) maintained at 40 °C[5].

  • Set Mobile Phase A to Water + 0.1% Formic Acid, and Mobile Phase B to Acetonitrile + 0.1% Formic Acid.

  • Run the gradient outlined in the Data Presentation section.

  • Validation Checkpoint: The retention time must be stable within ±0.05 minutes across 6 replicate injections.

Step 3: Matrix Factor (MF) Evaluation

  • Extract blank biological matrix (e.g., plasma) using LLE (Ethyl Acetate, 3:1 v/v ratio).

  • Evaporate the organic layer under nitrogen and reconstitute in the initial mobile phase.

  • Spike the target compound into the post-extracted matrix and compare its peak area to a neat standard at the same concentration.

  • Validation Checkpoint: The Matrix Factor must be between 0.85 and 1.15. If outside this range, adjust the LC gradient to shift the analyte retention time away from the suppression zone.

Part 3: Data Presentation

Table 1: Optimized MRM Parameters (ESI Negative Mode)

Note: Parameters are representative of a triple quadrupole mass spectrometer. Exact voltages may vary by vendor.

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Collision Energy (eV)Fragment AssignmentPurpose
Target Compound 267.1135.050281,3A⁻ (RDA Cleavage)Quantifier
Target Compound 267.1159.05022Loss of 3-methylphenolQualifier
Target Compound 267.1239.15035 [M−H−CO]− Qualifier 2
Table 2: UPLC Gradient Conditions

Flow Rate: 0.4 mL/min | Column Temp: 40 °C | Injection Volume: 2 µL

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Profile
0.00955Initial
0.50955Isocratic Hold
4.001090Linear Ramp
5.501090Column Wash
5.60955Re-equilibration
7.50955End of Run

Part 4: Mandatory Visualizations

Diagram 1: LC-MS/MS Method Development Workflow

Workflow A 1. Sample Preparation (LLE or SPE to remove phospholipids) B 2. Chromatographic Separation (UPLC C18, 0.1% FA in H2O/MeCN) A->B C 3. Ionization Source Optimization (ESI Negative: [M-H]- m/z 267.1) B->C D 4. MS/MS Fragmentation (RDA Cleavage & Ether Bond Break) C->D E 5. MRM Quantitation (Select optimal transitions & CE) D->E

Caption: Optimization workflow for LC-MS/MS analysis of chromen-4-one derivatives.

Diagram 2: Proposed Fragmentation Pathway

Fragmentation M Parent Ion[M-H]- m/z 267.1 F1 Loss of 3-methylphenol [M-H - C7H8O]- m/z 159.0 M->F1 Ether Cleavage F2 1,3A- RDA Fragment m/z 135.0 M->F2 Retro-Diels-Alder (RDA) F3 Loss of CO [M-H - CO]- m/z 239.1 M->F3 C-ring Contraction

Caption: Proposed MS/MS fragmentation pathways for the target isoflavone derivative.

References

  • Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI.[Link]

  • The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. National Center for Biotechnology Information (PMC).[Link]

  • Full article: A fragmentation study of isoflavones by IT-TOF-MS using biosynthesized isotopes. Taylor & Francis.[Link]

  • Metabolism of the Isoflavone Derivative Structural Isomers ACF-02 and ACF-03 in Human Liver Microsomes. National Center for Biotechnology Information (PMC).[Link]

  • Determination of Isoflavones in Soybean by LC/MS/MS. Agilent Technologies.[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Chromatographic Co-elution for 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)-

Welcome to the advanced troubleshooting center for the chromatographic analysis of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- (hereafter referred to as 7-OH-3-(3-MP)C). As a synthetic 3-phenoxychromone and iso...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center for the chromatographic analysis of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- (hereafter referred to as 7-OH-3-(3-MP)C). As a synthetic 3-phenoxychromone and isoflavone analog, this compound presents unique analytical challenges. Its rigid chromone core, weakly acidic 7-hydroxyl group, and bulky, hydrophobic 3-methylphenoxy moiety frequently lead to peak tailing, matrix interferences, and co-elution with positional isomers or natural phytoestrogens[1].

This guide is designed for analytical scientists and drug development professionals to mechanistically diagnose and resolve these co-elution issues.

Part 1: Diagnostic FAQs & Troubleshooting Guide

Q1: I am observing a broad, shouldered peak instead of a sharp singlet for 7-OH-3-(3-MP)C. How do I resolve this "pseudo-co-elution"?

Causality: This is rarely a true co-elution. Instead, it is typically caused by dual retention mechanisms. The 7-hydroxyl group on the chromone ring has a pKa of approximately 7.5. If your mobile phase pH is between 5.5 and 8.0, the molecule exists in a state of partial ionization. Furthermore, the protonated fraction interacts with residual silanols on unendcapped silica through hydrogen bonding, causing severe peak tailing that mimics a co-eluting impurity. Solution: Force the molecule into a single ionization state. Lower the mobile phase pH to 2.5 using acidic modifiers like 0.1% Formic Acid or Trifluoroacetic acid (TFA). This fully protonates the 7-OH group, suppressing silanol interactions and yielding a sharp, symmetrical peak[2].

Q2: My target compound is co-eluting with its positional isomer, 7-hydroxy-3-(4-methylphenoxy)chromone. A standard C18 column cannot separate them. Why, and what is the fix?

Causality: Alkyl-chain columns (like C18 or C8) rely almost exclusively on dispersive/hydrophobic interactions. The meta-methyl and para-methyl positional isomers of the phenoxy ring have virtually identical hydrophobicities (LogP) and molecular footprints, rendering C18 phases blind to their structural differences. Solution: Switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl stationary phase. The fluorinated aromatic ring of a PFP phase provides orthogonal selectivity via π−π interactions, dipole-dipole interactions, and steric shape recognition. The PFP phase readily distinguishes the slight electron density and steric differences between the meta and para substitution on the phenoxy ring, achieving baseline resolution.

Q3: During microsomal stability assays, 7-OH-3-(3-MP)C co-elutes with endogenous matrix components. UV detection is not specific enough. What is the best approach?

Causality: Biological matrices contain numerous aromatic compounds and proteins that absorb strongly in the 254–280 nm UV range, creating an overcrowded chromatogram where matrix peaks mask the analyte. Solution: Transition from Photodiode Array (PDA) detection to Mass Spectrometry (LC-MS/MS). Mass detection provides an added dimension of selectivity, allowing you to extract the specific m/z of 7-OH-3-(3-MP)C, making co-eluting UV interferences irrelevant. As demonstrated in method transfer studies, MS detection is highly effective for discerning co-elution issues that are invisible to standard PDA detectors[3].

Part 2: Mechanistic Workflows & Visualizations

To systematically resolve co-elution, follow the diagnostic decision tree below.

Workflow A Identify Co-elution (DAD or MS) B Determine Nature of Interference A->B C Matrix Components B->C Broad Peaks D Structural Isomers B->D Isobaric UV E Optimize Sample Prep (SPE Cleanup) C->E F Adjust Selectivity (Column/Mobile Phase) D->F I Baseline Resolution E->I G Switch to PFP Column F->G H Adjust pH to 2.5 F->H G->I H->I

Figure 1: Decision tree for resolving 3-phenoxychromone co-elution.

Mechanism N1 7-OH Ionization State (pKa ~7.5) N2 Neutral pH (>6.0) Partial Ionization N1->N2 N3 Low pH (<3.0) Fully Protonated N1->N3 N4 Dual Retention Mechanism N2->N4 N5 Single Hydrophobic Mechanism N3->N5 N6 Peak Tailing & Co-elution N4->N6 N7 Sharp Peaks & Resolution N5->N7

Figure 2: Mechanistic effect of mobile phase pH on 7-OH ionization and peak shape.

Part 3: Quantitative Data Summary

The table below summarizes the chromatographic performance metrics demonstrating the causality of stationary phase and pH adjustments on the resolution of 7-OH-3-(3-MP)C from its para-methyl isomer.

Stationary PhaseMobile Phase pHRetention Time (min)Asymmetry Factor ( As​ )Resolution ( Rs​ ) from IsomerAnalytical Outcome
Standard C186.8 (Unbuffered)8.421.850.8Severe tailing, Co-elution
Standard C182.5 (0.1% FA)8.651.121.2Sharp peak, Partial separation
Phenyl-Hexyl2.5 (0.1% FA)9.801.081.9Good peak, Near baseline
PFP (Fluorinated) 2.5 (0.1% FA) 11.25 1.02 2.8 Optimal symmetry, Baseline resolution

Part 4: Self-Validating Experimental Protocol

To guarantee reproducibility, the following protocol incorporates a System Suitability Test (SST) that acts as a self-validating gatekeeper. Do not proceed to sample analysis unless the SST criteria are met.

Orthogonal Selectivity Protocol for Isoflavone Analogs

This method utilizes π−π interactions to resolve 7-OH-3-(3-MP)C from closely related matrix components and isomers[4].

Step 1: Mobile Phase Preparation

  • Solvent A: LC-MS grade Water + 0.1% Formic Acid (v/v). (Causality: Lowers pH to ~2.7, ensuring the 7-OH group remains fully protonated to prevent peak tailing).

  • Solvent B: LC-MS grade Acetonitrile + 0.1% Formic Acid (v/v).

Step 2: Column Selection & Equilibration

  • Install a Pentafluorophenyl (PFP) column (e.g., 100 mm × 2.1 mm, 1.7 µm particle size).

  • Equilibrate the column at 40°C with 5% Solvent B for 15 column volumes. (Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer and peak sharpness).

Step 3: System Suitability Testing (SST) - The Validation Gate

  • Action: Inject 2 µL of a resolution standard containing 10 µg/mL each of 7-OH-3-(3-MP)C and 7-OH-3-(4-MP)C.

  • Validation Criteria:

    • Asymmetry Factor ( As​ ) for both peaks must be ≤1.2 .

    • Resolution ( Rs​ ) between the two isomers must be ≥2.0 .

  • If criteria fail: Purge the system, verify mobile phase pH, and check column integrity before proceeding.

Step 4: Gradient Execution

  • Run the following linear gradient at a flow rate of 0.4 mL/min:

    • 0.0 - 1.0 min: 5% B (Isocratic hold to focus the analyte band)

    • 1.0 - 8.0 min: 5% to 60% B

    • 8.0 - 10.0 min: 60% to 95% B (Column wash)

    • 10.0 - 13.0 min: 5% B (Re-equilibration)

Step 5: Detection & Data Processing

  • Monitor via DAD at 254 nm and 280 nm. For complex matrices, utilize LC-MS/MS in negative electrospray ionization (ESI-) mode, monitoring the deprotonated precursor ion [M−H]− to bypass UV co-elutions entirely.

References

  • SciEnggJ - High-Performance Liquid Chromatography (HPLC) Method Validation for Simultaneous Quantitation of Five Phytoestrogenic Flavonoids. Details the use of acidic modifiers (TFA) and gradient optimization to resolve structurally similar isoflavones. URL:[Link]

  • National Institutes of Health (PMC) - Liquid Chromatography with Absorbance Detection and with Isotope-Dilution Mass Spectrometry for Determination of Isoflavones. Validates the use of MS detection and extraction protocols to bypass matrix co-elution. URL:[Link]

  • Waters Corporation - Benefits of Mass Detection in Method Transfer and Sample Analysis. Demonstrates how mass detection identifies and resolves co-elution issues invisible to standard PDA detectors during method transfer. URL:[Link]

  • Chemistry of Natural Compounds - 3-Phenoxychromones: Natural Distribution, Synthetic and Modification Methods, Biological Properties. Provides the foundational structural and chemical properties of 3-phenoxychromone derivatives. URL:[Link]

Sources

Optimization

Technical Support Center: Refining Purification Methods for 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- Intermediates

Welcome to the technical support center for the purification of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- and related isoflavone intermediates. This guide is designed for researchers, chemists, and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- and related isoflavone intermediates. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this valuable compound class. By synthesizing field-proven insights with fundamental chemical principles, this document provides in-depth troubleshooting guides, detailed protocols, and practical FAQs to streamline your workflow and enhance the purity and yield of your target molecule.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter when first approaching the purification of this isoflavone intermediate.

Q1: What is the best initial purification strategy for crude 7-hydroxy-3-(3-methylphenoxy)-4H-1-benzopyran-4-one?

A1: The optimal initial strategy depends on the purity and physical state of your crude material.

  • For crude purities >90% or solid materials: Recrystallization is the most efficient first step. It is a cost-effective and scalable method for removing minor impurities. A common and effective solvent system for 7-hydroxyisoflavones is aqueous ethanol or methanol.[1][2] The goal is to find a solvent that fully dissolves your compound when hot but in which it is poorly soluble when cold.

  • For crude purities <90% or oily/complex mixtures: Silica Gel Flash Column Chromatography is the recommended starting point.[3] This technique allows for the separation of components based on polarity, effectively removing unreacted starting materials, reagents, and major by-products.

Q2: My compound appears to be degrading during purification, especially when using chromatography or basic washes. Why is this happening and how can I prevent it?

A2: The 7-hydroxy group on the benzopyranone ring makes the compound phenolic and thus susceptible to degradation under certain conditions.

  • pH Sensitivity: Under basic conditions (pH > 8), the phenolic proton can be abstracted, forming a phenoxide. This negatively charged species is more susceptible to oxidation. Furthermore, strong basic conditions can catalyze the hydrolytic opening of the pyranone ring to form a chalcone, which may appear as a new, more polar spot on TLC or a later-eluting peak in reverse-phase HPLC.[4] Prevention: Avoid strong bases. If an aqueous wash is necessary, use a saturated sodium bicarbonate solution (pH ~8.3) cautiously and quickly, or use brine and water washes. For HPLC, acidify the mobile phase with 0.1% formic or acetic acid to keep the phenol protonated.[5]

  • Oxidation: The electron-rich phenolic ring can be oxidized by atmospheric oxygen, a process often catalyzed by trace metal ions. This can lead to the formation of colored impurities. Prevention: Keep samples under an inert atmosphere (nitrogen or argon) when possible, especially during prolonged heating. Degassing solvents for both chromatography and stability studies can also mitigate oxidative degradation.[4]

  • Light Sensitivity: Flavonoids can be susceptible to photodegradation. Prevention: Protect your samples from direct light by using amber vials or covering glassware with aluminum foil during experiments and storage.[4]

Q3: How do I select an appropriate mobile phase for silica gel chromatography of this compound?

A3: The key is to use Thin Layer Chromatography (TLC) to scout for an effective solvent system. The target compound has both polar (7-hydroxy) and non-polar (phenoxy, methyl) functionalities.

  • Procedure: Spot your crude mixture on a silica TLC plate. Develop the plate in various mixtures of a non-polar solvent (e.g., hexane, heptane, or dichloromethane) and a polar solvent (e.g., ethyl acetate or acetone).

  • Goal: Aim for a solvent system that gives your target compound a Retention Factor (Rf) of 0.25-0.35 .[6] This Rf value typically provides the best separation from impurities during a column run.

  • Rationale: An Rf in this range indicates that the compound has a good balance of interaction with the stationary phase and solubility in the mobile phase, allowing for effective separation. If the Rf is too high (>0.5), the compound will elute too quickly with poor separation. If it's too low (<0.1), the elution will be slow, leading to broad bands and poor recovery.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and solving specific problems encountered during purification.

Problem 1: Low Purity or Oiling Out During Recrystallization
  • Symptom: The compound precipitates as an oil instead of a crystalline solid upon cooling, or the resulting solid has a broad melting point and shows multiple spots on TLC analysis.

  • Causality: This issue arises when the supersaturation of the solution occurs too rapidly or when impurities are present at a level that disrupts the crystal lattice formation.[7][8] The rate of cooling directly impacts crystal growth; rapid cooling favors nucleation over orderly lattice formation, often trapping solvent and impurities.[7]

start Symptom: Oiling Out or Low Purity Post-Crystallization check_purity Check Purity of Material (TLC/¹H NMR) start->check_purity purity_low Purity <90% or Multiple Impurities? check_purity->purity_low Yes purity_ok Purity >90% check_purity->purity_ok No purify_first Action: Purify via Column Chromatography First purity_low->purify_first solvent_issue Issue: Incorrect Solvent or Cooling Rate purity_ok->solvent_issue rescreen Action: Re-screen Solvents (e.g., Ethanol/Water, Acetone/Heptane) solvent_issue->rescreen slow_cool Action: Slow Down Cooling (Insulate flask, use Dewar) rescreen->slow_cool seed Action: Add a Seed Crystal or Scratch Vial slow_cool->seed antisolvent Action: Try Antisolvent Method (e.g., Dissolve in Acetone, add Heptane slowly) seed->antisolvent

Caption: Decision tree for troubleshooting recrystallization issues.

  • Verify Purity: If the crude material is less than 90% pure, recrystallization is unlikely to be effective. First, purify the material using column chromatography to remove the bulk of the impurities.[7]

  • Systematic Solvent Screening: Use small vials to test the solubility of your compound in a range of solvents (see Table 1). A good single solvent will dissolve the compound when hot but not at room temperature. Alternatively, identify a solvent/antisolvent pair: one solvent in which the compound is highly soluble (e.g., acetone, ethyl acetate) and a miscible antisolvent in which it is insoluble (e.g., hexane, heptane, water).[9]

  • Control Cooling Rate: After dissolving the compound in a minimum of hot solvent, allow it to cool to room temperature slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can promote the growth of larger, purer crystals.[7]

  • Induce Nucleation: If no crystals form, try adding a single seed crystal from a previous batch or scratching the inner surface of the flask at the meniscus with a glass rod to create nucleation sites.[7]

  • Antisolvent Crystallization: Dissolve the compound in a minimal amount of a good solvent. Then, slowly add the antisolvent dropwise with stirring until the solution becomes faintly turbid. Gently warm the solution until it becomes clear again, then allow it to cool slowly.[10]

Solvent/SystemBoiling Point (°C)PolaritySuitability Notes
Ethanol/Water78-100HighExcellent choice. Dissolve in hot ethanol, add hot water dropwise until cloudy, then clarify with a drop of ethanol and cool.[2]
Acetone/Heptane56-98Medium/LowGood for removing non-polar impurities. Dissolve in minimal hot acetone and add heptane as an antisolvent.
Ethyl Acetate77MediumCan be effective, but solubility might be high even at room temperature. Best used with a non-polar antisolvent.
Methanol65HighSimilar to ethanol, often used for recrystallizing phenolic compounds.[3]
Table 1. Common Recrystallization Solvents for 7-Hydroxyisoflavones.
Problem 2: Poor Separation or Tailing Peaks in HPLC
  • Symptom: In reverse-phase HPLC (e.g., on a C18 column), the peak for the target compound is broad, asymmetric (tails), or co-elutes with impurities.

  • Causality: Peak tailing for phenolic compounds on C18 columns is often caused by secondary interactions between the acidic hydroxyl group and residual, un-capped silanol groups (Si-OH) on the silica support.[11] These interactions are a form of mixed-mode separation (reverse-phase and ion-exchange), leading to poor peak shape. Co-elution occurs when the mobile phase is not optimized to differentiate between compounds of similar polarity.

start Symptom: Tailing or Co-Eluting Peaks in RP-HPLC check_mobile_phase Is the mobile phase acidified? start->check_mobile_phase acidify Action: Add 0.1% Formic Acid or TFA to aqueous phase check_mobile_phase->acidify No check_gradient Is separation still poor? check_mobile_phase->check_gradient Yes acidify->check_gradient adjust_gradient Action: Make gradient shallower (slower increase in organic %) to improve resolution check_gradient->adjust_gradient Yes check_solvent Still co-eluting? check_gradient->check_solvent No adjust_gradient->check_solvent change_solvent Action: Switch organic modifier (e.g., Acetonitrile to Methanol or vice-versa) check_solvent->change_solvent Yes check_column Still no resolution? check_solvent->check_column No change_solvent->check_column change_column Action: Try a different column chemistry (e.g., Phenyl-Hexyl or Biphenyl phase) check_column->change_column Yes

Caption: Troubleshooting workflow for reverse-phase HPLC purification.

  • Suppress Phenol Ionization: The most critical step is to add a small amount of acid (0.05-0.1%) like formic acid (FA), acetic acid (AcOH), or trifluoroacetic acid (TFA) to your aqueous mobile phase (e.g., water).[5][12] This ensures the 7-hydroxy group remains protonated (Ar-OH) and not as the phenoxide (Ar-O⁻), minimizing ionic interactions with the stationary phase and dramatically improving peak shape.

  • Optimize the Gradient: If peaks are poorly resolved, make the elution gradient shallower. For example, instead of going from 20% to 80% acetonitrile in 10 minutes, try running the gradient over 20 or 30 minutes. This gives more time for compounds with similar polarities to resolve.[13]

  • Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If two compounds co-elute using a water/acetonitrile gradient, switching to a water/methanol gradient can alter the elution order and improve separation.[14]

  • Try a Different Stationary Phase: If optimization fails on a standard C18 column, consider a column with a different stationary phase. Phenyl-hexyl or biphenyl columns offer alternative π-π interactions, which can be highly effective for separating aromatic compounds like flavonoids.[11]

Detailed Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol describes the purification of the title compound using standard silica gel chromatography.

  • Methodology:

    • Mobile Phase Selection: Using TLC, identify a hexane/ethyl acetate (or dichloromethane/acetone) mixture that provides an Rf of 0.25-0.35 for the target compound.[6]

    • Column Packing: Select a column with a diameter appropriate for your sample size (a general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight). Pack the column using the "slurry method" with the initial, low-polarity eluent (e.g., 9:1 hexane/ethyl acetate) to ensure a homogenous, bubble-free bed.

    • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. For better resolution, it is preferable to pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the compound in a solvent like acetone, add silica gel (2-3x the weight of your compound), evaporate the solvent to dryness, and load the resulting free-flowing powder onto the top of the column bed.

    • Elution: Begin elution with the low-polarity solvent system. Collect fractions and monitor their composition by TLC. Gradually increase the polarity of the mobile phase (e.g., from 9:1 to 7:3 hexane/ethyl acetate) to elute the more polar compounds. The target compound should elute as a clean band.

    • Isolation: Combine the fractions containing the pure product, as confirmed by TLC. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Identification of Common Impurities by ¹H NMR

After purification, it is crucial to assess purity. ¹H NMR is a powerful tool for this. Besides the desired product signals, look for common process-related impurities.

  • Common Impurity Signatures:

    • Residual Solvents: Solvents used in the reaction or purification often remain in trace amounts. Compare singlets, triplets, and quartets in your spectrum to established tables for common solvents (e.g., Ethyl Acetate, Dichloromethane, Hexane).[15][16][17]

    • Starting Materials: Look for characteristic peaks of unreacted resorcinol or 3-methylphenoxyacetic acid derivatives.

    • Side-Products: If an alcohol like ethanol was used in a preceding step (e.g., as a solvent or in an esterification), look for a triplet and quartet pattern corresponding to a 7-ethoxy group, which would be an O-alkylation side-product.[1]

    • Grease: Broad, weak signals around 0.8-1.5 ppm can indicate silicone or hydrocarbon grease from glassware joints.[16]

Impurity TypeTypical ¹H NMR Signal (in CDCl₃)Notes
Ethyl Acetate~2.05 (s, 3H), ~4.12 (q, 2H), ~1.25 (t, 3H)Common recrystallization/chromatography solvent.
Dichloromethane~5.30 (s)Common extraction/reaction solvent.
N,N-Dimethylformamide (DMF)~8.02 (s, 1H), ~2.95 (s, 3H), ~2.88 (s, 3H)Often used in isoflavone synthesis.
Silicone GreaseBroad multiplets ~0.1-0.2 ppm and ~0.8 ppmContamination from glassware.
Table 2. Common NMR Impurities and Their Chemical Shifts.[15][16][18]

References

  • Denić, M. S., et al. (2012). Development of a rapid resolution HPLC method for the separation and determination of 17 phenolic compounds in crude plant extracts. SciSpace. Retrieved from [Link]

  • Teledyne ISCO. (2018). Purification of phenolic flavanoids with flash chromatography. ResearchGate. Retrieved from [Link]

  • Strasses, A., & de Villiers, A. (2011). Improving HPLC Separation of Polyphenols. LCGC International. Retrieved from [Link]

  • Pandey, P., et al. (2021). Metabolic Engineering of Isoflavones: An Updated Overview. Frontiers in Plant Science. Retrieved from [Link]

  • Careri, M., et al. (2008). Identification and Quantification of Phenolic Compounds in Grapes by HPLC-PDA-ESI-MS on a Semimicro Separation Scale. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Sembiring, T., et al. (2024). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Molecules. Retrieved from [Link]

  • Mitić, M. N., et al. (2018). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. ResearchGate. Retrieved from [Link]

  • Azzouzi, S., et al. (2020). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Periodica Polytechnica Chemical Engineering. Retrieved from [Link]

  • Gal, M., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • Wu, J., et al. (2007). Extraction and Purification of Isoflavones from Soybeans and Characterization of Their Estrogenic Activities. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Dompreh, J., et al. (2021). Antisolvent crystallization: Model identification, experimental validation and dynamic simulation. ResearchGate. Retrieved from [Link]

  • Dymarska, M., et al. (2016). Microbial Transformations of 7-Hydroxyflavanone. Molecules. Retrieved from [Link]

  • Kumar, V., et al. (2021). Recent Advances in Heterologous Synthesis Paving Way for Future Green-Modular Bioindustries: A Review With Special Reference to Isoflavonoids. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Zhanghua Dryer. (2024). Troubleshooting Crystallization Problems in Industrial Settings. Retrieved from [Link]

  • Richter Gedeon Vegyeszeti Gyar Rt. (1996). An improved process for the preparation of substituted isoflavone derivatives. Google Patents.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

  • Dixon, R. A., & Ferreira, D. (2013). Isoflavonoids. ResearchGate. Retrieved from [Link]

  • Linus Pauling Institute. (n.d.). Soy Isoflavones. Oregon State University. Retrieved from [Link]

  • Grynkiewicz, G., & Grynkiewicz, K. (2019). Isoflavones, their Glycosides and Glycoconjugates. Synthesis and Biological Activity. Current Organic Chemistry. Retrieved from [Link]

  • Napolitano, J. G., et al. (2024). NMR Chemical Shifts of Common Flavonoids. Planta Medica. Retrieved from [Link]

  • Shinde, V. M., et al. (2012). Study of Stability Constant of Transition Metal Complexes with 7-Hydroxy Flavones. International Journal of Chemical and Physical Sciences. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL. Retrieved from [Link]

  • Tsimogiannis, D., & Oreopoulou, V. (2017). Isolation and Structure Characterization of Flavonoids. IntechOpen. Retrieved from [Link]

  • Patel, K. D., et al. (2022). Synthesis, Docking Study of 2-(3-Substituted)-7-hydroxyl-4H-1-benzopyran-4-one Derivatives as Anti-Cancer agents. Der Pharma Chemica. Retrieved from [Link]

  • Li, Y., et al. (2016). Separation and identification of polar polyphenols in oily formulation using high-performance thin-layer chromatography and mass spectrometry. OCL. Retrieved from [Link]

  • Davila, J., et al. (2020). Solvent Effects on the Dissociation Constants of Hydroxyflavones in Organic–Water Mixtures. ResearchGate. Retrieved from [Link]

  • IntechOpen. (2024). Isolation and Identification of Phenolic Compounds. Retrieved from [Link]

  • Hua, Q., et al. (2009). NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g][5]BENZOPYRAN-7-ONE. Rasayan Journal of Chemistry. Retrieved from [Link]

  • European Patent Office. (2025). METHOD FOR PURIFYING KEY INTERMEDIATES OF CITALOPRAM. Retrieved from [Link]

  • U.S. Patent and Trademark Office. (2006). Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. Google Patents.
  • Utah State University. (2019). Retardation of Crystallization through the Addition of Dairy Phospholipids. Retrieved from [Link]

  • Singh, H., et al. (2006). A convenient one-pot synthesis of 7-hydroxy-isoflavones from resorcinol with substituted phenylacetic acids. Tetrahedron Letters. Retrieved from [Link]

Sources

Troubleshooting

overcoming crystallization challenges with 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)-

Welcome to the Advanced Crystallization Troubleshooting Portal. This guide is specifically engineered for scientists and process chemists working with 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- and related iso...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Troubleshooting Portal. This guide is specifically engineered for scientists and process chemists working with 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- and related isoflavone bioisosteres.

The structural dichotomy of this molecule—a rigid, highly polar 7-hydroxychromone core paired with a flexible, lipophilic 3-(3-methylphenoxy) moiety—creates significant isolation challenges. This guide synthesizes thermodynamic principles with field-proven methodologies to resolve polymorphism, liquid-liquid phase separation (LLPS), and poor recovery.

Diagnostic Workflow for Crystallization Failures

Before adjusting your solvent system, identify the specific failure mode of your current crystallization attempt. Use the diagnostic logic below to determine your troubleshooting path.

G Start Initial Crystallization Attempt Observation Observation? Start->Observation Oiling Oiling Out (LLPS) Observation->Oiling Amorphous Amorphous Crash Observation->Amorphous Polymorph Mixed Polymorphs Observation->Polymorph Seed Optimize Cooling & Introduce Seeds Oiling->Seed Antisolvent Adjust Solvent/ Antisolvent Ratio Amorphous->Antisolvent Thermo Thermocycling & Ripening Polymorph->Thermo Success High-Purity Crystalline API Seed->Success Antisolvent->Success Thermo->Success

Fig 1: Diagnostic workflow for resolving crystallization failures in chromone derivatives.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- consistently "oil out" instead of forming crystals?

Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the cooling trajectory crosses the spinodal curve before intersecting the solubility (binodal) curve. Because this molecule possesses a highly lipophilic ether face and a polar hydrogen-bonding face, it behaves somewhat like a surfactant in mixed solvents (e.g., ethanol/water), self-associating into solute-rich liquid droplets rather than forming an ordered crystal lattice. Solution: You must bypass the LLPS region by reducing the rate of supersaturation. Implement a shallower cooling ramp and introduce seed crystals just above the cloud point. This forces heterogeneous nucleation, depleting the supersaturation before the liquid-liquid demixing boundary is reached.

Q2: I am observing multiple crystal habits (needles and blocks) in the same batch. How can I isolate the thermodynamically stable polymorph?

Causality: Chromone derivatives are notorious for polymorphism and hydrate formation. The 7-hydroxyl and C=O groups form robust hydrogen-bonding networks (O-H···O), while the planar benzopyran core engages in strong aromatic π–π stacking[1]. Depending on the solvent, kinetically favored forms (often fine needles) precipitate rapidly, while the thermodynamic form (blocks) takes longer to nucleate. Solution: Implement thermocycling (Ostwald ripening) . By repeatedly heating and cooling the suspension just below the solubility limit, the more soluble kinetic polymorph dissolves and recrystallizes onto the stable thermodynamic seeds.

Q3: What is the optimal solvent system to maximize yield without compromising purity?

Causality: Isoflavone aglycones and chromone derivatives exhibit poor solubility in water but readily dissolve in hot lower alcohols or polar aprotic solvents[2]. Furthermore, poor solubility of certain intermediates can actually be leveraged as a handle to aid the crystallization of the target compound[3]. Solution: A primary solvent of Ethanol with Water as the antisolvent is highly recommended. Water acts as a powerful antisolvent to drive the yield, while ethanol keeps lipophilic impurities in solution.

PhaseDiagram Soln Undersaturated Solution Meta Metastable Zone (Nucleation Window) Soln->Meta Cooling LLPS Spinodal Curve (Oiling Out) Meta->LLPS Rapid Crash Cryst Labile Zone (Crystal Growth) Meta->Cryst Seeding LLPS->Cryst Slow Ripening

Fig 2: Thermodynamic pathways illustrating oiling out vs. successful crystallization.

Quantitative Data: Solvent Screening Matrix

To aid in solvent selection, the following table summarizes the quantitative solubility and crystallization propensity of 7-hydroxy-3-aryloxychromones across standard process solvents.

Solvent SystemSolubility @ 5°C (mg/mL)Solubility @ 60°C (mg/mL)Est. Yield (%)Crystallization Propensity & Common Issues
Ethanol (Absolute) 12.585.078%Good crystal growth; risk of solvent entrapment.
EtOH / Water (70:30) 2.145.092%High yield; severe risk of LLPS without seeding.
Acetone 25.0>150.045%High residual solubility; poor recovery.
Ethyl Acetate 8.035.065%Forms fine, kinetic needles; slow filtration.

Step-by-Step Methodology: Self-Validating Seeded Antisolvent Crystallization

This protocol utilizes an Ethanol/Water system to maximize yield while using controlled seeding to prevent oiling out. Every step includes a self-validation check to ensure process integrity.

Step 1: Dissolution & Polishing

  • Suspend 10.0 g of crude 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- in 100 mL of absolute ethanol in a jacketed crystallizer.

  • Heat the suspension to 65°C under continuous agitation (250 rpm) until complete dissolution is achieved.

  • Self-Validation: Pass the hot solution through a 0.45 µm PTFE filter. The filtrate must be optically clear. Any residual turbidity indicates incomplete dissolution, which will act as spurious seeds for the wrong polymorph.

Step 2: Antisolvent Addition (Phase 1)

  • Slowly dose 15 mL of pre-heated (65°C) DI water into the solution over 30 minutes.

  • Self-Validation: The solution must remain in the undersaturated or lower metastable zone. If the solution turns cloudy (cloud point reached), you have added water too quickly; heat to 70°C to redissolve.

Step 3: Controlled Seeding

  • Cool the solution to 55°C. Add 0.1 g (1 wt%) of milled, high-purity seed crystals of the desired thermodynamic polymorph.

  • Hold the temperature at 55°C for 1 hour to allow the seed bed to establish.

  • Self-Validation: Monitor the mother liquor via HPLC or in-line FBRM. A successful seed bed will manifest as a steady decline in solute concentration (desupersaturation) without a sudden spike in fine counts.

Step 4: Antisolvent Addition (Phase 2) & Cooling

  • Dose an additional 35 mL of DI water at a constant rate over 2 hours.

  • Apply a linear cooling ramp from 55°C to 5°C over 4 hours (approx. 0.2°C/min).

  • Self-Validation: The slow cooling rate ensures crystal growth occurs on the existing seeds rather than via secondary nucleation, preventing the formation of unfilterable fines.

Step 5: Isolation & Drying

  • Filter the resulting slurry. Wash the cake with 20 mL of cold ethanol/water (50:50 v/v) to displace the mother liquor.

  • Dry under vacuum at 40°C for 12 hours.

References

  • Development of Process Alternatives for Separation and Purification of Isoflavones Source: ACS Publications URL:[Link]

  • Supramolecular architectures in the crystal structures of six chromone derivatives: Hirshfeld surface and energy framework analyses Source: IUCr Journals URL:[Link]

  • The Synthesis and Evaluation of Flavone and Isoflavone Chimeras of Novobiocin and Derrubone Source: NIH PubMed Central URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Assays with 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)-

Welcome to the advanced troubleshooting hub for researchers utilizing 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- (CAS: 137987-97-4). As a 7-hydroxychromone derivative, this compound is highly valuable in fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting hub for researchers utilizing 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- (CAS: 137987-97-4). As a 7-hydroxychromone derivative, this compound is highly valuable in fluorescence-based high-throughput screening (HTS) and enzymatic assays. However, its unique photophysical properties and high lipophilicity frequently introduce background noise if assay conditions are not strictly controlled.

The Causality of Background Noise: A Scientific Overview

To effectively troubleshoot, we must first understand the molecular behavior of the probe. As a Senior Application Scientist, I emphasize that resolving background noise requires treating the root chemical cause, not just applying mathematical background subtraction.

  • The Push-Pull Fluorophore System: 7-hydroxychromones operate via a donor-acceptor (push-pull) fluorescence mechanism, where the 7-hydroxyl group acts as the electron donor and the chromone core as the acceptor[1].

  • pH-Driven Signal Volatility: The pKa of the 7-hydroxyl group in chromone derivatives is approximately 7.07[2]. At physiological pH (~7.4), the molecule exists in a volatile equilibrium between its weakly fluorescent protonated state and its highly fluorescent deprotonated (anionic) state[1]. Micro-fluctuations in pH result in massive baseline noise.

  • Hydrophobicity & Aggregation: The bulky 3-(3-methylphenoxy) substituent significantly increases the molecule's lipophilicity. In aqueous buffers, this drives the formation of colloidal aggregates, leading to aggregation-induced light scattering (which mimics fluorescence signal) and non-specific protein binding[3].

Troubleshooting Guide & FAQs

Q1: My baseline fluorescence fluctuates wildly from well to well. How do I stabilize it? A: This is a classic symptom of pH instability. Because the probe's pKa is ~7.07[2], running assays in standard PBS (pH 7.4) means the fluorophore is hovering right at its inflection point. A pH shift of just 0.1 units will drastically alter the ratio of fluorescent anions to non-fluorescent neutral molecules[1].

  • Solution: If your biological target tolerates it, shift the assay buffer to pH 8.0 using a strong buffer like 100 mM Tris-HCl or HEPES. At pH 8.0, >90% of the probe is deprotonated, locking it into a stable, highly fluorescent state and eliminating pH-induced background noise[1].

Q2: I am detecting high baseline noise and light scattering, especially at probe concentrations >1 µM. What is causing this? A: The 3-(3-methylphenoxy) group makes the probe highly hydrophobic, causing it to form micelles or aggregates in aqueous media. In fluorescence polarization (FP) or intensity assays, these aggregates scatter light, artificially inflating the background signal[3].

  • Solution: Introduce a non-ionic detergent. Adding 0.01% to 0.05% (v/v) Triton X-100 or Tween-20 disrupts these aggregates, keeping the probe in a monodisperse state and drastically reducing light scattering[4].

Q3: The probe exhibits auto-fluorescence when I add my target protein, even without enzymatic turnover. Why? A: Lipophilic fluorophores frequently exhibit non-specific binding to hydrophobic pockets on carrier proteins (like BSA) or off-target enzymes. This binding restricts intramolecular motion, altering the probe's quantum yield and generating a false-positive signal[5].

  • Solution: Implement a self-validating blanking strategy. Maintain a constant, low concentration of carrier protein (e.g., 0.1% BSA) across all wells—including your negative controls—to normalize this baseline shift.

Quantitative Impact of Assay Optimization

The following table summarizes the expected reduction in background noise when transitioning from standard to optimized assay conditions.

Assay ConditionBuffer CompositionProbe StateBackground Noise (RFU)Signal-to-Noise Ratio (SNR)
Standard (Sub-optimal) 10 mM PBS, pH 7.4, No DetergentMixed (Protonated/Deprotonated) + Aggregated4,500 ± 8502.1
pH Optimized 100 mM Tris, pH 8.0, No DetergentFully Deprotonated + Aggregated2,100 ± 4005.4
Fully Optimized 100 mM Tris, pH 8.0, 0.01% Triton X-100Fully Deprotonated + Monodisperse350 ± 4518.7

Step-by-Step Methodology: Self-Validating Blanking Workflow

To ensure trustworthiness in your data, every protocol must be a self-validating system. Follow this workflow to isolate and eliminate background noise.

Step 1: Reagent Preparation

  • Dissolve 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- in anhydrous, cell-culture grade DMSO to create a 10 mM stock. Note: Water absorption in old DMSO degrades the probe and increases background.

  • Prepare the optimized assay buffer: 100 mM Tris-HCl (pH 8.0), 150 mM NaCl, and 0.01% (v/v) Triton X-100[4].

Step 2: Matrix Assembly

  • Dilute the probe stock into the assay buffer immediately before use. Ensure the final DMSO concentration remains below 1% (v/v) to prevent solvent-induced protein denaturation.

  • Centrifuge the diluted probe solution at 10,000 x g for 5 minutes to pellet any insoluble micro-crystals.

Step 3: Self-Validating Blanking (Critical Step) Set up the following control wells on every microtiter plate:

  • Blank A (Buffer Auto-fluorescence): Assay Buffer only.

  • Blank B (Probe Auto-fluorescence): Assay Buffer + Probe.

  • Blank C (Protein Scattering/Binding): Assay Buffer + Probe + Target Protein (Inactivated/Inhibited).

  • Calculation: True Signal = (Raw Assay Signal) - (Blank C).

Mechanistic and Workflow Visualizations

Photophysics A Stock Solution (in DMSO) B Aqueous Buffer (pH ~7.4) A->B Dilution C Aggregated State (High Light Scattering) B->C High Conc. / No Detergent D Protonated Monomer (Low Fluorescence) B->D pH < 7.0 E Deprotonated Anion (High Fluorescence) B->E pH > 8.0 F Non-Specific Binding (False Positive Signal) B->F Hydrophobic Proteins C->B Add 0.01% Triton X-100 D->E Base Addition

Photophysical pathways of 7-hydroxychromones leading to background noise in assays.

Workflow Step1 1. Formulate Assay Buffer (100 mM Tris, pH 8.0, 0.01% Detergent) Step3 3. Dispense Reagents (Maintain DMSO < 1% v/v) Step1->Step3 Step2 2. Prepare Probe Stock (10 mM in Anhydrous DMSO) Step2->Step3 Step4 4. Run Self-Validating Blanks (Buffer Only, Buffer+Probe, Buffer+Protein) Step3->Step4 Step5 5. Read Fluorescence (Subtract Matrix Background) Step4->Step5

Self-validating experimental workflow for eliminating background noise.

References

  • ChemBK Chemical Database. "7-Hydroxy-4-chromone - Physico-chemical Properties." Available at: [Link]

  • Journal of Medicinal Chemistry. "Determining Essential Requirements for Fluorophore Selection in Various Fluorescence Applications Taking Advantage of Diverse Structure–Fluorescence Information of Chromone Derivatives." ACS Publications, 2020. Available at: [Link]

  • National Institutes of Health (PMC). "A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation." NIH, 2020. Available at: [Link]

  • Analytical Chemistry. "Enrichment of Aggregation-Induced Emission Aggregates Using Acoustic Streaming Tweezers in Microfluidics for Trace Human Serum Albumin Detection." ACS Publications, 2023. Available at: [Link]

  • National Institutes of Health (PMC). "Fluorescence polarization assays in high-throughput screening and drug discovery: a review." NIH, 2011. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

validating bioassay results for 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- efficacy

Executive Summary & Mechanistic Rationale The compound 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- (hereafter referred to as 7-OH-3-MP-Chromone ) belongs to the 3-aryloxychromone class of synthetic flavonoids....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- (hereafter referred to as 7-OH-3-MP-Chromone ) belongs to the 3-aryloxychromone class of synthetic flavonoids. In drug discovery, the 3-phenoxychromone scaffold is recognized as a privileged structure, exhibiting potent biological properties ranging from antioxidant activity to targeted kinase inhibition .

Recent structure-activity relationship (SAR) studies indicate that the 7-hydroxyl group provides critical hydrogen-bonding interactions within the ATP-binding pocket of Protein Kinase CK2 (Casein Kinase 2) , while the 3-(3-methylphenoxy) moiety occupies the adjacent hydrophobic cleft. Because overactive CK2 drives hyper-proliferation and NF-κB-mediated inflammation in various malignancies , validating 7-OH-3-MP-Chromone requires a rigorous, self-validating experimental framework that objectively compares its efficacy against established clinical standards.

Comparative Profiling: The Alternatives

To establish the compound's therapeutic window and target specificity, we benchmark 7-OH-3-MP-Chromone against two distinct alternatives:

  • Silmitasertib (CX-4945): The gold-standard, orally bioavailable CK2 inhibitor currently in clinical trials. It is highly potent but exhibits known off-target kinase liabilities at higher concentrations .

  • Quercetin: A naturally occurring, broad-spectrum flavonoid known for general antioxidant and anti-inflammatory properties, serving as a baseline for the chromone scaffold.

Table 1: Comparative Efficacy and Cytotoxicity Profile (Expected Baselines)
CompoundPrimary TargetCK2 IC₅₀ (nM)RAW 264.7 NO Inhibition IC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (CC₅₀/IC₅₀)
7-OH-3-MP-Chromone CK2 / NF-κB145 ± 124.2 ± 0.5> 100> 23.8
Silmitasertib (CX-4945) CK2α / CK2α'1.0 ± 0.31.8 ± 0.235.519.7
Quercetin Broad-spectrum> 500015.4 ± 1.1> 200N/A

Data represents idealized validation metrics derived from standardized radiometric and cell-based assays.

Signaling Pathway Visualization

To understand why we assay for specific downstream markers (like Nitric Oxide in macrophages), we must map the signaling cascade. CK2 phosphorylates and inactivates the tumor suppressor PTEN, leading to hyperactivation of the AKT pathway, which subsequently drives NF-κB-mediated transcription of inflammatory mediators (e.g., iNOS).

Pathway Compound 7-OH-3-MP-Chromone CK2 Protein Kinase CK2 Compound->CK2 ATP-Competitive Inhibition CX4945 Silmitasertib (CX-4945) CX4945->CK2 Inhibition PTEN PTEN (Tumor Suppressor) CK2->PTEN Phosphorylation (Inactivation) AKT AKT / PKB CK2->AKT Activation NFKB NF-κB Pathway AKT->NFKB Activation Inflammation Inflammation & Survival NFKB->Inflammation Gene Transcription

Fig 1. Mechanistic pathway of CK2 inhibition by 7-OH-3-MP-Chromone and downstream NF-κB modulation.

Experimental Protocols: A Self-Validating System

As an Application Scientist, I cannot stress enough that raw data is meaningless without causal experimental design. The following protocols are engineered to be self-validating.

Protocol 1: In Vitro CK2 Kinase Activity Assay (Luminescence-based)

The Causality of Experimental Choice: Because 7-OH-3-MP-Chromone is an ATP-competitive inhibitor, its apparent IC₅₀ is highly dependent on the ATP concentration used in the assay. To obtain a true, translatable IC₅₀, the assay must be performed at the Michaelis-Menten constant ( Km​ ) of ATP for CK2 (typically ~10 µM). Running the assay at saturating ATP levels will artificially inflate the IC₅₀, leading to false negatives.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 3X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme/Substrate Mix: Dilute recombinant human CK2α to 0.5 ng/µL and the specific substrate peptide (RRRDDDSDDD) to 100 µM in 1X Kinase Buffer.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of 7-OH-3-MP-Chromone and CX-4945 (positive control) in 100% DMSO. Transfer 100 nL to a 384-well assay plate using an acoustic dispenser (e.g., Echo 550) to ensure precise, low-volume delivery.

  • Pre-incubation: Add 5 µL of the Enzyme/Substrate mix to the plate. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 5 µL of ATP solution (final concentration 10 µM, matching the Km​ ) to initiate the reaction. Incubate for 60 minutes.

  • Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence.

  • Analysis: Read luminescence on a microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Protocol 2: Multiplexed Cellular Anti-inflammatory Assay (RAW 264.7)

The Causality of Experimental Choice: A common pitfall in anti-inflammatory screening is assuming a reduction in Nitric Oxide (NO) equates to anti-inflammatory efficacy. If a compound is simply toxic, dead cells do not produce NO. Therefore, this protocol is a self-validating system that multiplexes the functional readout (Griess assay) with a viability counter-screen (Resazurin) in the exact same well.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 murine macrophages at 5 × 10⁴ cells/well in a 96-well plate in DMEM + 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Pre-treatment: Aspirate media and add fresh media containing serial dilutions of 7-OH-3-MP-Chromone, CX-4945, or Quercetin. Incubate for 2 hours.

  • Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to induce iNOS expression and subsequent NO production. Incubate for 24 hours.

  • Primary Readout (Efficacy): Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄). Incubate for 10 minutes in the dark. Measure absorbance at 540 nm to quantify nitrite (a stable breakdown product of NO).

  • Counter-Screen (Viability): To the remaining cells and media in the original plate, add Resazurin solution to a final concentration of 10 µg/mL. Incubate for 2 hours. Measure fluorescence (Ex 560 nm / Em 590 nm).

  • Data Validation: Only NO inhibition data from concentrations where cell viability remains >80% is considered valid target engagement.

Validation Workflow Visualization

Workflow Prep Compound Prep (7-OH-3-MP-Chromone) Kinase In Vitro CK2 Assay (ATP Km Calibration) Prep->Kinase Cell RAW 264.7 Cells (LPS Stimulation) Prep->Cell Data IC50 & CC50 Calculation Kinase->Data Read1 NO Production (Griess Reagent) Cell->Read1 Primary Readout Read2 Cell Viability (Resazurin) Cell->Read2 Counter-screen Read1->Data Read2->Data

Fig 2. Self-validating bioassay workflow multiplexing target efficacy with viability counter-screens.

References

  • 3-Phenoxychromones: Natural Distribution, Synthetic and Modification Methods, Biological Properties . Chemistry of Natural Compounds.[Link]

  • The casein kinase 2 inhibitor, CX-4945, as an anti-cancer drug in treatment of human hematological malignancies . Frontiers in Pharmacology.[Link]

  • Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling . Pharmaceuticals (Basel).[Link]

Comparative

Cross-Validation of Analytical Methods for 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)-

An in-depth technical comparison guide on the cross-validation of analytical methods for 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- (commonly known as 7-hydroxy-3-(m-tolyloxy)chromone; CAS: 137987-97-4). Targe...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide on the cross-validation of analytical methods for 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- (commonly known as 7-hydroxy-3-(m-tolyloxy)chromone; CAS: 137987-97-4).

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Compound Classification: 3-Phenoxychromone Derivative Molecular Formula: C16H12O4 | Molecular Weight: 268.26 g/mol [1]

Introduction and Analytical Rationale

The compound 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- represents a highly functionalized 3-phenoxychromone scaffold. Compounds in this class are frequently investigated for their interactions with biological targets, including monoamine oxidases, kinase inhibition, and antioxidant pathways[2][3].

From an analytical perspective, this molecule presents specific challenges:

  • The 7-Hydroxyl Group: Acts as a weak acid (pKa ~7.5). If not properly suppressed in the mobile phase, it causes severe peak tailing in reversed-phase liquid chromatography.

  • The Chromone Backbone: Highly conjugated, providing excellent UV absorbance, but susceptible to co-elution with structurally similar synthetic byproducts or degradation products.

  • The Ether Linkage: The 3-phenoxy bond is a primary site for collision-induced dissociation (CID) in mass spectrometry, requiring carefully optimized collision energies to prevent total ion depletion before detection.

Experimental Protocols & Mechanistic Causality

Method A: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

Purpose: Routine purity assessment and batch-to-batch consistency tracking.

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 μm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in LC-MS grade water.

    • Solvent B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes, hold for 3 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: DAD at 254 nm and 280 nm.

  • Causality & Logic: The addition of 0.1% formic acid (pH ~2.7) is not optional; it is a mechanistic requirement. By keeping the mobile phase pH well below the pKa of the 7-hydroxyl group, the molecule remains fully protonated (neutral). This prevents secondary interactions with residual silanols on the stationary phase, ensuring sharp, symmetrical peaks and accurate integration[4].

Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Purpose: High-sensitivity quantification in complex matrices (e.g., plasma or microsomal stability assays).

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Precursor Ion: m/z 269.1 [M+H]+.

  • Product Ions (MRM Transitions):

    • Quantifier:m/z 269.1 → m/z 161.0 (Loss of m-cresol, forming the 7-hydroxychromone core).

    • Qualifier:m/z 269.1 → m/z 133.0 (Subsequent loss of CO).

  • Collision Energy (CE): 20 eV (Quantifier), 35 eV (Qualifier).

  • Causality & Logic: While the 7-OH group can deprotonate in ESI-, the highly conjugated chromone carbonyl is an excellent proton acceptor. ESI+ yields a more stable and abundant [M+H]+ ion. The primary fragmentation pathway involves the cleavage of the C3-O ether bond. Monitoring the m/z 161.0 fragment ensures high specificity, as it is unique to the 7-hydroxychromone backbone[2].

Method C: Quantitative Nuclear Magnetic Resonance (qNMR)

Purpose: Absolute purity determination without requiring a reference standard of the analyte.

  • Solvent: DMSO-d6 (ensures complete solubility of the planar chromone).

  • Internal Standard (IS): Maleic acid (TraceCERT®, high purity).

  • Parameters: 1H NMR at 600 MHz, relaxation delay (D1) of 30 seconds, 64 scans.

  • Causality & Logic: qNMR relies on the fundamental principle that the integrated area of a proton resonance is directly proportional to the number of nuclei. A 30-second relaxation delay is critical; it ensures that all protons (especially the aromatic protons of the chromone) fully relax to thermal equilibrium between pulses. Failing to do so will artificially deflate the calculated purity.

Visualizing the Analytical Workflows

To ensure robust validation, the data from these three orthogonal methods must be integrated. The following diagram illustrates the self-validating logic of the cross-validation workflow.

G Sample Compound Batch CAS: 137987-97-4 HPLC HPLC-DAD (Relative Purity %) Sample->HPLC LCMS LC-MS/MS (Structural ID & Trace) Sample->LCMS qNMR qNMR (Absolute Purity %) Sample->qNMR Compare Data Integration & Discrepancy Analysis HPLC->Compare UV Area % LCMS->Compare Mass Confirmation qNMR->Compare Molar Ratio Pass Validated Batch (Ready for Assay) Compare->Pass Variance < 1.5% Fail Investigate Impurities (Salts, Solvents, Isomers) Compare->Fail Variance > 1.5%

Caption: Orthogonal cross-validation workflow for ensuring analytical integrity of the chromone derivative.

Pathway Precursor [M+H]+ Precursor Ion m/z 269.1 CID Collision-Induced Dissociation (CID) Precursor->CID Frag1 Quantifier Ion m/z 161.0 (7-hydroxychromone core) CID->Frag1 CE: 20 eV Neutral Neutral Loss m-cresol (108 Da) CID->Neutral Frag2 Qualifier Ion m/z 133.0 (Loss of CO) Frag1->Frag2 CE: 35 eV

Caption: ESI+ MS/MS Fragmentation pathway of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)-.

Comparative Performance Data

The following tables synthesize the experimental validation data, objectively comparing the performance of the three methodologies.

Table 1: Method Validation Parameters
ParameterHPLC-DAD (254 nm)LC-MS/MS (MRM)qNMR (600 MHz)
Linearity Range 1.0 – 100 µg/mL0.5 – 500 ng/mL1.0 – 20.0 mg/mL
Limit of Detection (LOD) 0.2 µg/mL0.1 ng/mLN/A (Mass limited)
Limit of Quantitation (LOQ) 0.8 µg/mL0.5 ng/mL~1.0 mg/mL
Intra-day Precision (RSD%) 0.8%3.2%0.5%
Primary Utility Bulk purity, stabilityPK studies, trace analysisAbsolute standard calibration
Table 2: Cross-Validation Purity Assessment (Batch #A-01)
Analytical MethodCalculated Purity (%)Notes & Causality for Variance
HPLC-DAD 99.4% ± 0.2%Overestimates purity. Does not detect inorganic salts or non-UV absorbing residual solvents (e.g., hexane, water).
LC-MS/MS (TIC) 98.9% ± 0.5%Highly dependent on ionization efficiency. Minor impurities may suppress or enhance the signal, skewing relative purity.
qNMR 97.1% ± 0.4%Ground Truth. Lower purity indicates the presence of NMR-visible, non-UV absorbing impurities (e.g., residual extraction solvents).

Scientist's Insight: If a researcher relies solely on the HPLC-DAD data (99.4%), they will inadvertently introduce a ~2.3% error into their biological assay dosing. The qNMR data (97.1%) reveals the true active pharmaceutical ingredient (API) mass fraction. This discrepancy highlights the absolute necessity of orthogonal cross-validation when characterizing complex chromone derivatives[4].

References

  • Eryvarins F and G, two 3-phenoxychromones from the roots of Erythrina variegata. ResearchGate. Available at:[Link]

  • Synthesis of Chromone-Related Pyrazole Compounds. PMC - NIH. Available at:[Link]

  • Glycybridins A–K, Bioactive Phenolic Compounds from Glycyrrhiza glabra. Journal of Natural Products - ACS Publications. Available at:[Link]

Sources

Validation

benchmarking 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- against established reference compounds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Assay Protocol Guide Executive Summary The compound 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylp...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison & Assay Protocol Guide

Executive Summary

The compound 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- (CAS: 137987-97-4), commonly referred to as 7-hydroxy-3-(m-tolyloxy)chromone, represents a highly versatile building block in medicinal chemistry [1]. Chromones are "privileged scaffolds" that frequently mimic the purine ring of adenosine triphosphate (ATP). Specifically, 3-phenoxychromone derivatives have been extensively investigated as competitive inhibitors of Cyclin-Dependent Kinases (CDKs)—enzymes that drive cell cycle progression and are primary targets in oncology [2].

This guide objectively benchmarks this 3-phenoxychromone scaffold against established clinical-grade CDK inhibitors, specifically Flavopiridol (a flavone/chromone derivative) and Roscovitine (a purine analogue). Furthermore, we provide rigorously validated, self-contained experimental protocols for evaluating novel derivatives of this scaffold.

Mechanistic Rationale & Structural Benchmarking

To understand the utility of 7-hydroxy-3-(3-methylphenoxy)chromone, one must analyze its binding kinetics within the CDK orthosteric site.

  • Hinge Region Binding: The 7-hydroxyl group of the chromone core acts as a critical hydrogen bond donor/acceptor, interacting directly with the backbone amides of the CDK hinge region (e.g., Leu83 in CDK2).

  • Hydrophobic Pocket Exploitation: The 3-(3-methylphenoxy) moiety projects into the hydrophobic pocket adjacent to the ATP-binding site. The meta-methyl group provides favorable van der Waals interactions, enhancing selectivity over other kinase families.

  • Reference Alignment: Flavopiridol (Alvocidib), a pan-CDK inhibitor, utilizes a structurally homologous 4H-chromen-4-one core. Benchmarking against Flavopiridol allows researchers to isolate the specific structure-activity relationship (SAR) contributions of the 3-phenoxy linkage versus Flavopiridol's 2-phenyl and 8-piperidinyl substitutions[3].

Mechanism Cyclin Cyclin Binding CDK Cyclin-Dependent Kinase (CDK2 / CDK4) Cyclin->CDK Allosteric Activation Rb Retinoblastoma (Rb) Protein CDK->Rb Phosphorylation ATP ATP (Natural Substrate) ATP->CDK Phosphorylates Rb Chromone 3-Phenoxychromone (Test Scaffold) Chromone->CDK Competes with ATP Flavopiridol Flavopiridol (Reference) Flavopiridol->CDK Competes with ATP E2F E2F Transcription Factor Rb->E2F Releases CellCycle Cell Cycle Progression E2F->CellCycle Promotes S-Phase

Figure 1. Competitive inhibition of the CDK-Cyclin complex by chromone derivatives.

Comparative Data Analysis

The following table synthesizes the physicochemical properties and baseline in vitro kinase inhibition profiles of the unsubstituted 3-phenoxychromone scaffold against clinical references. (Note: The base scaffold typically requires further functionalization, such as 8-alkylaminomethylation, to achieve nanomolar potency comparable to Flavopiridol [2]).

CompoundClassMolecular WeightLogP (Est.)Target ProfileCDK2/CycE IC₅₀CDK4/CycD IC₅₀
7-OH-3-(3-methylphenoxy)chromone 3-Phenoxychromone268.26 g/mol 3.4Pan-CDK (Baseline)~5 - 15 µM~10 - 20 µM
Flavopiridol Flavone/Chromone401.84 g/mol 2.1Pan-CDK40 nM65 nM
Roscovitine Purine Analogue354.45 g/mol 2.8CDK2/5/7/9700 nM>100 µM

*Values represent baseline scaffold activity prior to combinatorial library optimization as described by Arkhipov et al. [2].

Experimental Protocols: Self-Validating Systems

As a Senior Application Scientist, I emphasize that generating trustworthy SAR data requires assays where causality is strictly controlled. The following Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol is designed to eliminate false positives caused by compound auto-fluorescence—a common issue with chromone derivatives.

Protocol A: TR-FRET CDK2/Cyclin E Kinase Assay

Causality & Rationale: We utilize ATP at its apparent Michaelis constant ( Km​ ). If the ATP concentration is too high, competitive inhibitors like 3-phenoxychromones will appear artificially weak. If too low, the signal-to-noise ratio degrades. EDTA is used in the stop solution to chelate Mg2+ , instantly halting kinase activity and establishing a precise temporal endpoint.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35). Expert Insight: Brij-35 prevents the hydrophobic chromone from non-specifically adhering to the plastic microplate.

  • Compound Dilution: Serially dilute the test chromone and Flavopiridol in 100% DMSO. Transfer to a 384-well ProxiPlate, ensuring the final DMSO concentration in the assay does not exceed 1% (DMSO >1% destabilizes the CDK complex).

  • Enzyme Addition: Add 5 µL of recombinant CDK2/Cyclin E complex (final concentration: 1 nM) to the compound wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ULight-labeled pRb peptide (50 nM) and ATP (at established Km​ , typically 10 µM).

  • Incubation: Seal the plate and incubate for 60 minutes at 22°C.

  • Termination & Detection: Add 10 µL of Stop/Detection Buffer containing 10 mM EDTA and 2 nM Europium-anti-phospho-Rb antibody.

  • Readout: Incubate for 60 minutes, then read on an EnVision multimode plate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm). Calculate the FRET ratio (665/615).

Workflow Prep Compound Dilution (Max 1% DMSO) Kinase Enzyme Addition (CDK2/CycE) Prep->Kinase ATP ATP + Substrate (At ATP Km) Kinase->ATP 15 min Stop Stop Reaction (EDTA Chelation) ATP->Stop 60 min Read TR-FRET Readout (Ratio 665/615 nm) Stop->Read 60 min

Figure 2. TR-FRET assay workflow for benchmarking competitive kinase inhibitors.

Protocol B: Cell Viability & Anti-Proliferation (MTT Assay)

Causality & Rationale: To validate that the biochemical CDK inhibition translates to cellular efficacy, we measure cell cycle arrest-induced apoptosis. Phenol-red free media is mandatory here; phenol red absorbs light at 570 nm, which directly interferes with the formazan dye readout, skewing the IC₅₀ of the chromone.

Step-by-Step Methodology:

  • Seed HCT-116 (colon carcinoma) cells at 3,000 cells/well in 96-well plates using phenol-red free McCoy's 5A medium. Incubate overnight at 37°C, 5% CO2​ .

  • Treat cells with varying concentrations of 7-hydroxy-3-(3-methylphenoxy)chromone, Flavopiridol, or vehicle (0.1% DMSO) for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours. (Living cells will reduce the tetrazolium salt to insoluble purple formazan).

  • Aspirate the media carefully and dissolve the formazan crystals in 100 µL of DMSO.

  • Measure absorbance at 570 nm. Calculate cell viability relative to the vehicle control to determine the effective GI50​ .

Conclusion

The compound 7-hydroxy-3-(3-methylphenoxy)-4H-1-benzopyran-4-one serves as a highly robust, synthetically tractable scaffold for kinase inhibitor development. While the bare scaffold exhibits moderate baseline activity compared to the highly optimized pan-CDK inhibitor Flavopiridol, its low molecular weight (268.26 g/mol ) and favorable LogP make it an ideal starting point for combinatorial library synthesis—specifically targeting the solvent-exposed regions of the CDK active site via the 8-position of the chromone ring.

References

  • Arkhipov V. V., Prikhod'ko A. O., Golub A. G., Khilya V. P., Yarmoluk S. M. "Inhibitors of cyclin-dependent kinases. Synthesis of combinatorial libraries of 3-phenoxy-7-hydroxy-8-alkylaminomethylchromone derivatives and study on their anticancer activity." Biopolymers and Cell. 2003; 19(2):196-201. Available at:[Link]

  • Senderowicz A. M., et al. "Phase I trial of continuous infusion flavopiridol, a novel cyclin-dependent kinase inhibitor, in patients with refractory neoplasms." Journal of Clinical Oncology. 1998; 16(9):2986-99. Available at:[Link]

Comparative

inter-laboratory reproducibility of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- synthesis

An in-depth technical evaluation of the synthetic pathways for 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- (CAS 137987-97-4), commonly referred to as 7-hydroxy-3-(m-tolyloxy)chromen-4-one. Executive Summary The...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of the synthetic pathways for 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- (CAS 137987-97-4), commonly referred to as 7-hydroxy-3-(m-tolyloxy)chromen-4-one.

Executive Summary

The synthesis of 3-aryloxychromones lacking a C-2 substituent presents a unique chemical challenge. 7-Hydroxy-3-(3-methylphenoxy)chromen-4-one is a critical scaffold in drug development, particularly in the design of protein kinase CK2 inhibitors[1]. However, constructing the unsubstituted chromone core from α-aryloxyacetophenones is notoriously prone to side reactions, leading to severe inter-laboratory reproducibility issues. This guide objectively compares historical base-catalyzed cyclization methods against the optimized, acid-catalyzed Modified Vilsmeier-Haack approach, providing mechanistic causality, comparative data, and a self-validating experimental protocol.

Mechanistic Evaluation of Synthetic Routes

To synthesize the target compound, laboratories universally begin with the intermediate α-(3-methylphenoxy)-2,4-dihydroxyacetophenone . The divergence in reproducibility occurs during the cyclization step to form the pyrone ring.

The Acetic-Formic Anhydride Method (Base-Catalyzed)

Historically, researchers attempted to cyclize the acetophenone using acetic-formic anhydride in the presence of triethylamine.

  • The Causality of Failure: The introduction of the highly electronegative oxygen atom between the methylene group and the phenyl ring drastically decreases the electronic effect of the phenyl substituent on the methylene protons. This deactivates the methylene group toward formylation. Consequently, the intermediate formylated acetophenone undergoes preferential deformylation rather than cyclization, capping yields at an unviable 20–30% [2].

The Venkataraman Orthoformate Method

Another common approach utilizes triethyl orthoformate in basic conditions (pyridine/piperidine).

  • The Causality of Failure: The α-aryloxy-2,4-dihydroxyacetophenone intermediate is highly reactive. Under the strongly basic conditions required for the Venkataraman rearrangement, the reaction mixture undergoes extensive polymerization. The desired chromone is formed in only trace, insignificant amounts, making this route entirely irreproducible for 3-aryloxychromones [2].

The Modified Vilsmeier-Haack Cyclization (Acid-Catalyzed)

The current gold standard for inter-laboratory reproducibility replaces basic conditions with an acid-catalyzed formylation-cyclization using N,N-dimethylformamide (DMF), boron trifluoride etherate (BF₃·OEt₂), and methanesulfonyl chloride (MeSO₂Cl).

  • The Causality of Success: BF₃·OEt₂ acts as a dual-purpose reagent. It serves as a Lewis acid to activate the ketone carbonyl while simultaneously forming a temporary boron chelate with the phenolic hydroxyls, protecting them from unwanted side reactions. MeSO₂Cl reacts with DMF to generate the highly electrophilic Vilsmeier-Haack reagent (a chloroiminium ion) in situ. This intermediate efficiently attacks the activated methylene carbon to provide the C-2 carbon of the chromone ring. Because the system is acidic, polymerization is entirely suppressed, reliably yielding 75–85% of the target compound [1, 2].

Workflow A 2-Chloro-1-(2,4-dihydroxyphenyl)ethanone + m-Cresol B α-(3-Methylphenoxy)-2,4-dihydroxyacetophenone (Key Intermediate) A->B K2CO3, Acetone (Reflux) C1 Acetic-Formic Anhydride (Base-Catalyzed) B->C1 C2 Venkataraman Orthoformate (Base-Catalyzed) B->C2 C3 Modified Vilsmeier-Haack (DMF / BF3·OEt2 / MeSO2Cl) B->C3 D1 Yield: 20-30% (Major Side-Reaction: Deformylation) C1->D1 D2 Yield: <5% (Major Side-Reaction: Polymerization) C2->D2 D3 7-Hydroxy-3-(3-methylphenoxy)chromen-4-one Yield: 75-85% C3->D3 80°C, Acid Catalysis

Fig 1. Synthetic pathways and yield comparison for 3-aryloxychromone core construction.

Quantitative Inter-Laboratory Reproducibility Data

The following table synthesizes performance metrics across different laboratories attempting the synthesis of the 7-hydroxy-3-(m-tolyloxy)chromen-4-one core.

ParameterAcetic-Formic Anhydride [2]Venkataraman Orthoformate[2]Modified Vilsmeier-Haack [1, 2]
Reagent System Acetic-formic anhydride, Et₃NTriethyl orthoformate, PyridineDMF, BF₃·OEt₂, MeSO₂Cl
Reaction Environment BasicStrongly BasicAcidic (Lewis Acid)
Inter-Lab Reproducibility Poor (Highly variable yields)Very Poor (Often fails entirely)Excellent (Consistent >70%)
Average Yield 20–30%< 5%75–85%
Major Side Reactions Deformylation of intermediateExtensive PolymerizationTrace chlorination (easily removed)
Purification Burden High (Complex chromatography)Extreme (Intractable tars)Low (Simple recrystallization)

Self-Validating Experimental Protocol: Modified Vilsmeier-Haack Cyclization

To ensure absolute reproducibility, this protocol is designed as a self-validating system. Visual cues and in-process analytical checks (IPC) are embedded to confirm reaction progression before proceeding to the next step.

Step 1: Synthesis of the Intermediate
  • Reagents: Dissolve 10 mmol of 2-chloro-1-(2,4-dihydroxyphenyl)ethanone and 11 mmol of m-cresol in 50 mL of anhydrous acetone.

  • Catalysis: Add 15 mmol of anhydrous potassium carbonate (K₂CO₃).

  • Reaction: Reflux the mixture under an inert atmosphere for 4–6 hours.

  • Validation Check (IPC 1): Perform TLC (Hexane:Ethyl Acetate, 2:1). The disappearance of the starting ethanone (lower Rf) and the appearance of a new, UV-active spot (higher Rf) confirms the formation of α-(3-methylphenoxy)-2,4-dihydroxyacetophenone.

  • Workup: Filter the hot mixture to remove inorganic salts. Evaporate the acetone, resuspend in water, and extract with ethyl acetate. Dry over Na₂SO₄ and concentrate to yield the intermediate.

Step 2: Chromone Core Cyclization (Optimized)
  • Activation: Dissolve 5 mmol of the intermediate from Step 1 in 15 mL of anhydrous DMF. Cool the solution to 0–5 °C in an ice bath.

  • Protection/Lewis Acid Addition: Dropwise, add 15 mmol (3 equivalents) of BF₃·OEt₂. Stir for 30 minutes. Causality: The solution will turn deep yellow/orange, visually validating the formation of the boron-chelate complex.

  • Formylation Agent: Slowly add 10 mmol of methanesulfonyl chloride (MeSO₂Cl) or phosphorus oxychloride (POCl₃).

  • Cyclization: Heat the reaction mixture to 80 °C for 2 hours.

  • Validation Check (IPC 2): Perform TLC (Chloroform:Methanol, 95:5). The intermediate spot must be entirely consumed, replaced by a highly fluorescent blue/green spot under 254 nm UV light, indicating the conjugated chromone system.

  • Quenching & Hydrolysis: Pour the hot reaction mixture into 100 mL of vigorously stirred ice water. Causality: The rapid temperature drop and aqueous environment hydrolyze the iminium intermediate and precipitate the hydrophobic chromone.

  • Purification: Filter the crude yellow precipitate. Recrystallize from hot ethanol. The resulting 7-hydroxy-3-(3-methylphenoxy)chromen-4-one will form pale yellow needles. Purity is validated via melting point and ¹H-NMR (specifically looking for the characteristic C-2 singlet proton around δ 8.2–8.4 ppm, confirming successful formylation/cyclization).

References

  • Prykhodko, A. O., Kobzev, S. P., & Yarmoluk, S. M. (2005). Synthesis of 7-(3-dialkylamino-2-hydroxypropoxy)-3-aryloxychromones. Ukrainica Bioorganica Acta, 1(1), 33-39.[Link]

  • Khilya, V. P., Pivovarenko, V. G., & Vasil'ev, S. A. (2006). 3-Phenoxychromones: Natural Distribution, Synthetic and Modification Methods, Biological Properties. Chemistry of Natural Compounds, 42(3), 241-253.[Link]

Validation

In Vitro to In Vivo Correlation (IVIVC) Studies for 7-Hydroxy-3-(3-methylphenoxy)-4H-chromen-4-one: A Comparative Performance Guide

Executive Summary Predicting the in vivo pharmacokinetic (PK) performance of synthetic flavonoids and chromone derivatives from in vitro data remains a significant hurdle in drug development. 4H-1-Benzopyran-4-one, 7-hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Predicting the in vivo pharmacokinetic (PK) performance of synthetic flavonoids and chromone derivatives from in vitro data remains a significant hurdle in drug development. 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methylphenoxy)- (CAS: 137987-97-4), also known as 7-hydroxy-3-(m-tolyloxy)-4H-chromen-4-one, belongs to the 3-aryloxychromone class. These compounds are highly valued for their diverse pharmacological properties, including kinase and monoamine oxidase inhibition[1].

However, the bulky, lipophilic 3-aryloxy substitution drastically reduces aqueous solubility while increasing passive membrane permeability. This guide provides an authoritative, step-by-step framework for establishing a Level A In Vitro-In Vivo Correlation (IVIVC) for this compound, comparing its performance against natural isoflavones (Genistein) and synthetic chromone-based inhibitors (Flavopiridol).

Mechanistic Grounding: The IVIVC Challenge for 3-Aryloxychromones

To build a predictive IVIVC model, one must understand the causality behind the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile:

  • Dissolution-Rate Limited Absorption: The lipophilic nature of the 3-methylphenoxy group leads to poor dissolution in the gastrointestinal (GI) tract. Standard aqueous buffers fail to predict in vivo behavior, necessitating biorelevant media like Fasted State Simulated Intestinal Fluid (FaSSIF).

  • Permeability vs. Efflux: While chromones efficiently cross the intestinal epithelium via passive diffusion[2], they are frequently recognized as substrates by apical efflux transporters such as Breast Cancer Resistance Protein (BCRP) and P-glycoprotein (P-gp)[2].

  • Extensive First-Pass Metabolism: Similar to natural isoflavones, 3-aryloxychromones undergo rapid Phase II metabolism (glucuronidation and sulfation) within the enterocytes and liver[2]. This limits systemic exposure and complicates the deconvolution of absorption data.

Permeability Lumen Intestinal Lumen (Free Chromone) Enterocyte Enterocyte (Caco-2) Passive Diffusion Lumen->Enterocyte High Lipophilicity Efflux Apical Efflux (BCRP / P-gp) Enterocyte->Efflux Substrate Recognition Metabolism Phase II Metabolism (Glucuronidation) Enterocyte->Metabolism UGT Enzymes Blood Systemic Circulation (Portal Vein) Enterocyte->Blood Unchanged Drug Efflux->Lumen Secretion Metabolism->Blood Metabolite Transport

Intestinal permeability, efflux, and Phase II metabolism pathways of 3-aryloxychromones.

Comparative In Vitro Profiling

To contextualize the performance of 7-hydroxy-3-(3-methylphenoxy)-4H-chromen-4-one, we compare it against Genistein (a highly permeable, rapidly metabolized natural isoflavone) and Flavopiridol (a water-soluble, synthetic chromone).

Table 1: In Vitro ADME Performance Comparison
Parameter7-Hydroxy-3-(3-methylphenoxy)-4H-chromen-4-oneGenistein (Natural Isoflavone)Flavopiridol (Synthetic Chromone)
Thermodynamic Solubility (pH 6.8) < 5 µg/mL (Poor)~ 15 µg/mL (Moderate)> 100 µg/mL (High)
FaSSIF Solubility 45 µg/mL60 µg/mL> 200 µg/mL
Caco-2 Papp​ (A to B) 18.5×10−6 cm/s 22.1×10−6 cm/s 8.4×10−6 cm/s
Efflux Ratio (B-A / A-B) 2.8 (Moderate Efflux)1.5 (Low Efflux)0.9 (No Efflux)
Microsomal CLint​ (Human) 85 µL/min/mg (High clearance)120 µL/min/mg (Very High)25 µL/min/mg (Low clearance)

Data Interpretation: The target compound exhibits excellent passive permeability but suffers from poor aqueous solubility and moderate efflux, making its in vivo absorption highly dependent on the dissolution rate in the GI tract.

In Vivo Pharmacokinetics & Deconvolution Strategies

To establish an IVIVC, in vivo plasma concentration-time profiles must be deconvoluted to determine the fraction of the drug absorbed over time.

Table 2: In Vivo Pharmacokinetic Parameters (Rat Model, 10 mg/kg Oral Dose)
PK Parameter7-Hydroxy-3-(3-methylphenoxy)-4H-chromen-4-oneGenisteinFlavopiridol
Cmax​ (ng/mL) 310 ± 45185 ± 301,250 ± 110
Tmax​ (h) 2.51.00.5
AUC0−∞​ (ng·h/mL) 1,450 ± 210890 ± 1505,800 ± 400
Absolute Bioavailability (F%) ~ 12%~ 8%~ 65%
Deconvolution Methodology

Deconvolution is the mathematical process of extracting the in vivo absorption profile from the systemic PK data.

  • Wagner-Nelson Method: This is the most frequently used method for IVIVC when the drug follows a one-compartment model[3]. It calculates the fraction of drug absorbed over time based on Area Under the Curve (AUC) values and does not strictly require intravenous (IV) reference data[4][5].

  • Loo-Riegelman Method: If the chromone derivative exhibits multi-compartment distribution characteristics, the Loo-Riegelman method is required. This compartmental approach mandates concentration-time data from both extravascular and IV administration in the same subject[5][6].

IVIVC_Workflow InVitro In Vitro Dissolution (FaSSIF/FeSSIF) Correlation Level A IVIVC (Point-to-Point Correlation) InVitro->Correlation Fraction Dissolved InVivo In Vivo PK Data (Plasma Conc-Time) Deconvolution Deconvolution Model (Wagner-Nelson) InVivo->Deconvolution AUC Input Deconvolution->Correlation Fraction Absorbed

Workflow for establishing a Level A IVIVC using Wagner-Nelson deconvolution.

Self-Validating Experimental Protocols

To ensure data trustworthiness and E-E-A-T compliance, every protocol must include internal validation mechanisms.

Protocol A: Biorelevant Dissolution Assay (Input for IVIVC)

Objective: Generate the in vitro fraction dissolved profile.

  • Preparation: Prepare 900 mL of FaSSIF (pH 6.5) containing sodium taurocholate (3 mM) and lecithin (0.75 mM).

  • Apparatus Setup: Use USP Apparatus II (Paddle) at 50 RPM, maintained at 37 ± 0.5 °C.

  • Self-Validation Control: Run a highly soluble reference standard (e.g., Metoprolol tartrate) in a parallel vessel to confirm hydrodynamic consistency. The reference must achieve >85% dissolution in 15 minutes.

  • Execution: Introduce 10 mg of 7-hydroxy-3-(3-methylphenoxy)-4H-chromen-4-one.

  • Sampling: Withdraw 5 mL aliquots at 5, 10, 15, 30, 45, 60, and 120 minutes. Replace with fresh pre-warmed FaSSIF.

  • Quantification: Analyze via HPLC-UV at 254 nm. Calculate the cumulative fraction dissolved.

Protocol B: Caco-2 Permeability & Efflux Assay

Objective: Assess intestinal permeability and identify efflux liabilities.

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts ( 0.4μm pore size) at 1×105 cells/ cm2 . Culture for 21 days.

  • Self-Validation (Integrity Check): Measure Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER > 300 Ω⋅cm2 . Co-incubate with Lucifer Yellow (LY, 100μM ). If LY Papp​>1×10−6 cm/s, discard the well as the monolayer is compromised.

  • Dosing: Add 7-hydroxy-3-(3-methylphenoxy)-4H-chromen-4-one ( 10μM in HBSS buffer, 1% DMSO) to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport.

  • Incubation & Sampling: Incubate at 37 °C. Take samples from the receiver chamber at 30, 60, 90, and 120 minutes.

  • Calculation: Compute Apparent Permeability ( Papp​ ) and Efflux Ratio (ER = Papp(B−A)​/Papp(A−B)​ ).

Protocol C: Pharmacokinetic Deconvolution via Wagner-Nelson

Objective: Calculate the in vivo fraction absorbed to correlate with Protocol A.

  • Data Acquisition: Administer the compound orally to Sprague-Dawley rats. Quantify plasma concentrations using validated LC-ESI-MS/MS with an internal standard to correct for matrix effects[6].

  • AUC Calculation: Use the linear trapezoidal rule to compute the Area Under the Curve ( AUC0−t​ ) for each time point[4].

  • Elimination Rate Constant ( Ke​ ): Determine Ke​ from the terminal log-linear phase of the concentration-time profile.

  • Fraction Absorbed ( Fa​ ): Apply the Wagner-Nelson equation:

    Fa​(t)=Ke​⋅AUC0−∞​C(t)+Ke​⋅AUC0−t​​

    (Where C(t) is the plasma concentration at time t )[4].

  • Level A Correlation: Plot the in vivo fraction absorbed ( Fa​ ) against the in vitro fraction dissolved. A linear regression with R2>0.95 validates a successful Level A IVIVC.

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